Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLOMFQUEUBEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858671-91-7 | |
| Record name | tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,5-Diazabicyclo[2.2.2]octane Scaffold
The 2,5-diazabicyclo[2.2.2]octane ring system is a conformationally constrained piperazine analog that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, bicyclic structure imparts a well-defined three-dimensional geometry to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. This scaffold is a key component in a variety of pharmacologically active compounds, including agents targeting the central nervous system. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at one of the nitrogen atoms provides a versatile intermediate, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, which allows for selective functionalization of the second nitrogen. This guide provides a detailed exploration of a common and efficient synthetic route to this valuable building block, focusing on the underlying chemical principles and providing practical, step-by-step protocols.
Retrosynthetic Analysis: A Strategic Approach
A common retrosynthetic strategy for this compound involves the late-stage introduction of the Boc protecting group onto the parent 2,5-diazabicyclo[2.2.2]octane. The synthesis of the core bicyclic structure can be achieved through the reduction of a corresponding 2,5-diazabicyclo[2.2.2]octane-3,6-dione, a bicyclic diketopiperazine. This intermediate, in turn, can be prepared from linear precursors, often derived from amino acids, which allow for the introduction of chirality if desired.
Synthetic Workflow Overview
The following diagram outlines the key transformations in a common synthetic route to this compound, starting from a suitable piperazine-2,5-dione precursor.
Caption: A generalized synthetic workflow for the preparation of the target compound.
Part 1: Synthesis of the 2,5-Diazabicyclo[2.2.2]octane Core
A robust and frequently employed method for the synthesis of the 2,5-diazabicyclo[2.2.2]octane core involves the reduction of a bicyclic diketopiperazine, 2,5-diazabicyclo[2.2.2]octane-3,6-dione. This intermediate can be synthesized through various methods, including Dieckmann-analogous cyclizations of piperazine-2-acetate derivatives.[1]
Key Transformation: Reduction of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
The reduction of the two amide bonds within the diketopiperazine core to the corresponding amines is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of effecting this transformation.[2][3] The reaction proceeds via the addition of hydride ions to the carbonyl carbons of the amides.
Materials:
-
2,5-Diazabicyclo[2.2.2]octane-3,6-dione
-
Lithium aluminum hydride (LiAlH₄), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
4 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A soxhlet extractor thimble is charged with 2,5-diazabicyclo[2.2.2]octane-3,6-dione (100 mg, 0.71 mmol).
-
The thimble is placed inside a soxhlet apparatus suspended above a flask containing a solution of LiAlH₄ (4.3 mL, 4.30 mmol, 1.0 M in THF) in THF (100 mL).
-
The apparatus is heated to reflux for 16 hours.
-
After cooling the reaction mixture to 0 °C, it is carefully quenched by the sequential addition of water (200 µL), 4 M NaOH solution (200 µL), and then more water (600 µL).
-
The resulting suspension is stirred at room temperature for 1 hour.
-
The mixture is dried with anhydrous Na₂SO₄, filtered, and the filter cake is washed with THF (100 mL).
-
The combined filtrates are evaporated under reduced pressure to afford 2,5-diazabicyclo[2.2.2]octane as a pale yellow oil.
Causality Behind Experimental Choices:
-
Soxhlet Extraction: The use of a soxhlet extractor allows for the continuous extraction of the diketopiperazine into the reaction flask, which can be beneficial if the starting material has limited solubility in THF at room temperature.
-
Excess LiAlH₄: A significant excess of LiAlH₄ is used to ensure the complete reduction of both amide bonds.
-
Fieser Workup: The sequential addition of water, aqueous NaOH, and water is a standard quenching procedure for LiAlH₄ reductions (Fieser workup), which results in the formation of a granular precipitate of aluminum salts that is easily removed by filtration.
Part 2: Mono-Boc Protection of 2,5-Diazabicyclo[2.2.2]octane
With the bicyclic core in hand, the next step is the selective protection of one of the secondary amine groups with a tert-butyloxycarbonyl (Boc) group. This is a crucial step for enabling further synthetic manipulations at the remaining unprotected nitrogen. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common method for this transformation.[4]
Key Transformation: Boc Protection of a Diamine
The reaction proceeds via nucleophilic attack of one of the nitrogen atoms on a carbonyl carbon of the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, tert-butyl carbonate, and carbon dioxide. By controlling the stoichiometry of the reagents, mono-protection can be favored.
Materials:
-
2,5-Diazabicyclo[2.2.2]octane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Isopropanol
-
Water
-
1 M Sodium hydroxide (NaOH) solution
-
Sodium chloride (NaCl)
-
Ethyl acetate
Procedure:
-
A solution of di-tert-butyl dicarbonate (6.5 mmol) in isopropanol (15 mL) is added dropwise to a solution of 2,5-diazabicyclo[2.2.2]octane (7.06 mmol) in a mixture of isopropanol (100 mL), water (35 mL), and 1 M sodium hydroxide (6.5 mL) at 0 °C.
-
The reaction mixture is maintained at 0 °C for 1.5 hours.
-
The mixture is then concentrated under reduced pressure to a volume of approximately 50 mL.
-
The aqueous slurry is saturated with solid sodium chloride, and the pH is adjusted to 10 with 2 M sodium hydroxide.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Stoichiometry: Using a slight excess of the diamine relative to the Boc-anhydride can help to favor mono-protection over di-protection.
-
Mixed Solvent System: The use of an isopropanol/water mixture helps to dissolve both the organic and inorganic reagents.
-
Basic Conditions: The addition of sodium hydroxide helps to neutralize the acid generated during the reaction and maintain the nucleophilicity of the amine.
-
Salting Out: Saturating the aqueous layer with sodium chloride reduces the solubility of the product in the aqueous phase, thereby improving the extraction efficiency into the organic layer.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | C₆H₈N₂O₂ | 140.14 |
| 2,5-Diazabicyclo[2.2.2]octane | C₆H₁₂N₂ | 112.17 |
| This compound | C₁₁H₂₀N₂O₂ | 212.29 |
Conclusion
The synthesis of this compound is a well-established process that provides a valuable building block for the development of novel therapeutics. The route described herein, involving the reduction of a bicyclic diketopiperazine followed by mono-Boc protection, is a reliable and scalable method. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access this important synthetic intermediate. The provided protocols, grounded in established literature, offer a practical guide for scientists in the field of organic and medicinal chemistry.
References
A Technical Guide to Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Properties, Reactivity, and Applications
Executive Summary
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its rigid, bicyclic scaffold provides a conformationally constrained framework, which is highly desirable for designing ligands with improved binding affinity and selectivity. The strategic mono-N-Boc protection renders the two nitrogen atoms chemically distinct, enabling sequential and controlled functionalization. This guide offers an in-depth exploration of its chemical properties, reactivity, synthetic utility, and safety considerations, providing researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this versatile scaffold in their work.
Core Chemical and Physical Properties
The compound is a stable, often solid material at room temperature, valued for its predictable reactivity and solubility in common organic solvents—a feature enhanced by the lipophilic tert-butyl group.[1] Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 858671-91-7 | [2][3] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [2][3][4] |
| Molecular Weight | 212.29 g/mol | [2][4][5] |
| Appearance | White to Yellow to Brown Solid or Semi-solid | [2] |
| Purity | Typically ≥97% | [2][3][4] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2][4] |
| InChI Key | RBLOMFQUEUBEBG-UHFFFAOYSA-N | [2][6] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [4] |
| logP | 1.3577 | [4] |
graph Chemical_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=12];// Define nodes for atoms N2 [label="N", pos="0,0.8!", fontcolor="#202124"]; C_Boc [label="C", pos="-1.2,1.3!", fontcolor="#202124"]; O_Boc1 [label="O", pos="-1.2,2.1!", fontcolor="#202124"]; O_Boc2 [label="O", pos="-2.2,0.8!", fontcolor="#202124"]; C_tert [label="C", pos="-3.2,1.3!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-3.2,2.1!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="-4.2,0.8!", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="-2.8,0.0!", fontcolor="#202124"];
C1 [label="CH", pos="1.2,1.3!", fontcolor="#202124"]; C8 [label="CH₂", pos="2.4,0.8!", fontcolor="#202124"]; C7 [label="CH₂", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="CH", pos="1.2,-0.8!", fontcolor="#202124"]; N5 [label="NH", pos="2.4,-1.3!", fontcolor="#202124"]; C6 [label="CH₂", pos="3.6,-0.8!", fontcolor="#202124"]; C3 [label="CH₂", pos="0,2.2!", fontcolor="#202124"];
// Define edges for bonds N2 -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;
N2 -- C1; C1 -- C8; C8 -- C4; C4 -- N5; N5 -- C6; C6 -- C1;
N2 -- C3; C3 -- C4;
// Labeling for clarity label_N2 [label="N2 (Boc-protected)", pos="-0.5,-0.1!", fontcolor="#4285F4"]; label_N5 [label="N5 (free amine)", pos="3.2,-1.8!", fontcolor="#EA4335"]; }
Caption: Structure of this compound.
Structural Analysis and Stereochemistry
The 2,5-diazabicyclo[2.2.2]octane core is a bridged bicyclic system that is conformationally rigid. This rigidity is a highly advantageous feature in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The scaffold forces appended substituents into well-defined spatial orientations, which is critical for optimizing interactions with protein binding pockets.
The parent, unsubstituted 2,5-diazabicyclo[2.2.2]octane is an achiral meso compound. However, the bridgehead carbons (C1 and C4) are stereocenters, and specific enantiomerically pure versions, such as (1R,4R) and (1S,4S), are commercially available and crucial for developing stereospecific drugs.[4][7][8][9] The choice between the racemic mixture and a pure enantiomer is a critical decision in a drug development campaign, driven by the need to optimize potency and minimize off-target effects.
Reactivity and Synthetic Logic
The synthetic utility of this compound stems directly from the differential reactivity of its two nitrogen atoms. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the nitrogen at the 2-position (N2), rendering it non-nucleophilic under most conditions. This leaves the secondary amine at the 5-position (N5) as the primary site for synthetic elaboration.
The Role of the Boc Protecting Group
The Boc group is a cornerstone of modern organic synthesis due to its stability across a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily cleavable under strongly acidic conditions.
-
Expert Insight: The choice of the Boc group is deliberate. Its lability to acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent provides an orthogonal deprotection strategy. This means a chemist can perform extensive modifications at the N5 position while the N2 position is shielded, and then selectively unmask the N2 amine for a subsequent transformation without disturbing the newly introduced functionalities.
The Nucleophilic Secondary Amine
The free secondary amine at N5 is a versatile handle for a variety of chemical transformations:
-
N-Alkylation: Reaction with alkyl halides or tosylates under basic conditions.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.
-
Buchwald-Hartwig Amination: Coupling with aryl halides to introduce aromatic substituents.
This selective reactivity allows for the systematic construction of complex molecules around the rigid bicyclic core.
Caption: Key synthetic pathways for the title compound.
Applications in Drug Discovery and Development
The unique structural features of the 2,5-diazabicyclo[2.2.2]octane scaffold have made it a privileged structure in medicinal chemistry.
-
Scaffold for Bioactive Molecules: Its use as a pharmaceutical intermediate is well-documented, notably in the synthesis of novel β-lactamase inhibitors, which are critical for overcoming antibiotic resistance.[10]
-
Protein Degraders (PROTACs): The scaffold serves as a rigid linker component in Proteolysis Targeting Chimeras (PROTACs).[5] In a PROTAC molecule, the linker's length and rigidity are crucial for correctly orienting the warhead (which binds to the target protein) and the E3 ligase ligand, facilitating efficient ubiquitination and subsequent degradation of the target protein.
Experimental Protocol: Selective N-Alkylation of the Secondary Amine
This protocol provides a representative method for functionalizing the N5 position, demonstrating the compound's utility as a building block.
Objective: To synthesize Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration).
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60°C and stir for 12-18 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup: Cool the reaction to room temperature. Filter off the solids and rinse with DCM. Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in DCM and wash with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the desired product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Safety and Handling
As a chemical intermediate, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Classification: The compound is classified with the "Warning" signal word.[2][11]
-
Hazard Statements:
-
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][11]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[3][12]
-
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for molecular design. Its combination of a rigid, three-dimensional core and orthogonally protected nitrogen atoms provides a reliable and versatile platform for constructing complex molecules with precisely controlled architectures. For scientists in drug discovery and materials science, a thorough understanding of its properties and reactivity is essential for unlocking its full potential in the creation of novel, high-impact compounds.
References
- 1. CAS 858671-91-7: 2,5-Diazabicyclo[2.2.2]octane-2-carboxyli… [cymitquimica.com]
- 2. This compound | 858671-91-7 [sigmaaldrich.com]
- 3. This compound 97% | CAS: 858671-91-7 | AChemBlock [achemblock.com]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. aksci.com [aksci.com]
- 8. (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride | C11H21ClN2O2 | CID 45789462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. US9035062B2 - Process for preparing a compound useful for producing an optically active diazabicyclooctane compound - Google Patents [patents.google.com]
- 11. 858671-91-7 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: A Constrained Scaffold for Advanced Ligand Design
Executive Summary: Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is not an active pharmaceutical ingredient and thus does not possess a mechanism of action in the traditional pharmacological sense. Instead, it is a crucial, structurally rigid building block—a molecular scaffold—utilized by medicinal chemists to synthesize novel therapeutic agents.[1] Its significance lies in the unique three-dimensional arrangement enforced by its bicyclic structure, which enhances binding affinity and selectivity to biological targets.[1] This guide elucidates the "mechanism of utility" of this scaffold, detailing how its conformational rigidity is exploited in drug design, with a particular focus on the development of selective nicotinic acetylcholine receptor (nAChR) modulators.
Part 1: The 2,5-Diazabicyclo[2.2.2]octane Scaffold: A Privileged Structure in Medicinal Chemistry
In drug discovery, the binding of a flexible ligand to a protein target is often accompanied by a significant entropic penalty, as the molecule loses conformational freedom upon binding. The 2,5-diazabicyclo[2.2.2]octane core is a "privileged scaffold," a molecular framework that provides a rigid, predefined orientation for chemical substituents. This rigidity minimizes the entropic cost of binding, often leading to a substantial increase in binding affinity and receptor subtype selectivity.
The key advantages of this scaffold include:
-
Conformational Rigidity: The bicyclic system locks the two nitrogen atoms in a specific spatial relationship, reducing the number of possible conformations.[1]
-
Precise Vectorial Display: Substituents placed on the nitrogen or carbon atoms of the scaffold are projected into defined regions of three-dimensional space, allowing for precise probing of receptor binding pockets.
-
Improved Pharmacokinetics: The introduction of such rigid structures can lead to favorable metabolic stability and bioavailability profiles.
Part 2: Synthesis and Chemical Properties
This compound, often referred to as 2-Boc-2,5-diazabicyclo[2.2.2]octane, is a chiral molecule whose synthesis is a critical first step in its application.[2] Synthetic routes often involve multi-step processes, with a key transformation being a Dieckmann-analogous cyclization.[3]
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 858671-91-7 |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol [2] |
| Appearance | White to yellow or brown solid/semi-solid |
| Purity | Typically >95-98%[1] |
| Storage | 2-8°C, inert atmosphere, protected from light |
The tert-butyl carbamate (Boc) group serves as a crucial protecting group for one of the nitrogen atoms. This allows for selective functionalization of the unprotected secondary amine at the N5 position, followed by deprotection of the N2 nitrogen for further chemical modification. This synthetic versatility is a cornerstone of its utility.
References
Chiral Synthesis of (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: A Technical Guide
Introduction: The Significance of the Rigid Diamine Scaffold
The 2,5-diazabicyclo[2.2.2]octane framework represents a conformationally constrained piperazine motif, a privileged structure in medicinal chemistry. Its rigid, bicyclic nature pre-organizes the spatial orientation of the two nitrogen atoms, which can lead to enhanced binding affinity and selectivity for biological targets. The specific enantiomer, (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, is a crucial chiral building block in the development of novel therapeutics, including kinase inhibitors and central nervous system agents. This guide provides an in-depth, field-proven methodology for the enantioselective synthesis of this valuable intermediate, starting from readily available chiral pool materials.
Strategic Overview: A Chiral Pool Approach from L-Homoserine Lactone
The synthetic strategy detailed herein leverages the inherent chirality of L-homoserine lactone to construct the (1S,4S) stereochemistry of the target bicyclic diamine. This multi-step synthesis culminates in a key reduction of a diethoxy-diazabicyclooctadiene intermediate, followed by a selective mono-Boc protection to yield the final product. This route offers a reliable and scalable method for accessing the desired enantiomerically pure compound.
Herein, we present a robust synthetic pathway:
The Strategic Divide: A Technical Guide to Racemic and Enantiopure Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of the Diazabicyclo[2.2.2]octane Scaffold
The 2,5-diazabicyclo[2.2.2]octane framework, a conformationally rigid bridged piperazine, represents a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure imparts a predictable spatial arrangement of substituents, making it an invaluable building block for creating molecules with specific biological activities or material properties. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 2-position yields Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a versatile intermediate that allows for selective functionalization at the unprotected nitrogen.
However, the true potential of this scaffold is unlocked when considering its stereochemistry. The bridgehead carbons (C1 and C4) are stereocenters, giving rise to a pair of enantiomers: (1S,4S) and (1R,4R). The decision to utilize the racemic mixture or a single enantiomer is a critical juncture in any research and development program, with profound implications for biological activity, selectivity, and safety. This guide provides a comprehensive technical overview of the synthesis, resolution, analysis, and application of both racemic and enantiopure forms of this compound, empowering researchers to make informed strategic decisions.
Racemic vs. Enantiopure: A Tale of Two Chemistries
The fundamental difference between the racemic and enantiopure forms lies in their interaction with other chiral entities, most notably biological targets such as enzymes and receptors. While enantiomers possess identical physical and chemical properties in an achiral environment, their physiological effects can differ dramatically. For instance, one enantiomer of a drug can be therapeutically active, while the other may be inactive or even toxic.
The use of enantiopure compounds can lead to simpler and more selective pharmacological profiles, improved therapeutic indices, and less complex pharmacokinetics due to different rates of metabolism for each enantiomer. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) often require the development of single-enantiomer drugs unless there is a therapeutic justification for using the racemate.
dot graphical_abstract { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label="Figure 1: Pathways to Racemic and Enantiopure Scaffolds"; fontsize=10; fontname="Arial"; }
Synthesis and Resolution: Accessing the Desired Stereoisomer
The preparation of this compound can be approached in two primary ways: synthesis of the racemate followed by chiral resolution, or direct enantioselective synthesis.
Synthesis of Racemic this compound
A common route to the racemic parent scaffold, 2,5-diazabicyclo[2.2.2]octane, involves the reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione. This diketopiperazine precursor can be synthesized from readily available starting materials. Subsequent protection of one of the secondary amines with a Boc group yields the desired racemic product. A representative synthetic sequence is outlined below.
Protocol 1: Synthesis of Racemic this compound
Step 1: Reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione
-
To a stirred suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2,5-diazabicyclo[2.2.2]octane-3,6-dione portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 16-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the combined filtrates under reduced pressure to yield racemic 2,5-diazabicyclo[2.2.2]octane as a crude oil, which can be purified by distillation or used directly in the next step.
Step 2: Mono-Boc Protection
-
Dissolve the crude racemic 2,5-diazabicyclo[2.2.2]octane in a suitable solvent such as dichloromethane (DCM) or THF.
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
-
To this solution, add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford racemic this compound.[1]
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution through the formation of diastereomeric salts is a robust and scalable method for obtaining enantiopure amines.[1] This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent, typically a chiral carboxylic acid.
Protocol 2: Chiral Resolution with Di-p-toluoyl-D-tartaric Acid
Note: This protocol is a general procedure based on established methods for resolving chiral amines and may require optimization for this specific substrate.[2]
-
Dissolve racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid, in the same solvent, heating gently if necessary to achieve complete dissolution.[2]
-
Add the resolving agent solution to the solution of the racemic amine.
-
Allow the mixture to cool slowly to room temperature, and then further cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystalline salt by filtration and wash with a small amount of the cold solvent.
-
The enantiomeric excess (ee) of the resolved amine in the salt can be determined by chiral chromatography after liberating the free base.
-
To liberate the enantiopure amine, dissolve the diastereomeric salt in water and basify with an aqueous base (e.g., sodium hydroxide or potassium carbonate).
-
Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiopure this compound.
-
The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer.
dot graphical_abstract { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption { label="Figure 2: Chiral Resolution Workflow"; fontsize=10; fontname="Arial"; }
Enantioselective Synthesis
Directly synthesizing the desired enantiomer can be more efficient than resolution, especially for large-scale production. This often involves the use of a chiral auxiliary or a chiral catalyst. One approach starts from a chiral precursor, such as an amino acid, to construct the diazabicyclic core with the desired stereochemistry. For example, enantiopure 2,5-diazabicyclo[2.2.2]octane derivatives can be synthesized from enantiomerically enriched piperazines.[3]
Analytical Characterization: Distinguishing the Indistinguishable
Confirming the identity and purity of both the racemic and enantiopure forms of this compound requires a suite of analytical techniques. While standard methods like NMR and mass spectrometry are used for structural confirmation, specialized chiral methods are essential for determining enantiomeric purity.
| Property | Racemic | Enantiopure (e.g., 1S,4S) |
| Appearance | White to off-white solid | White to off-white solid |
| Molecular Formula | C₁₁H₂₀N₂O₂ | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol | 212.29 g/mol |
| Optical Rotation | 0° | Non-zero value (specific rotation depends on conditions) |
| Melting Point | May differ from enantiopure form | Specific melting point |
| Solubility | Generally similar in achiral solvents | Generally similar in achiral solvents |
| NMR Spectra | Single set of peaks in achiral solvent | Single set of peaks in achiral solvent |
| Chiral HPLC/SFC | Two peaks of equal area | Single peak |
Table 1: Comparative Physicochemical Properties
Chiral Chromatography: The Gold Standard for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for separating and quantifying enantiomers. SFC is often preferred for its faster analysis times, lower solvent consumption, and higher efficiency.[4] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Protocol 3: Chiral SFC Method Development (General Approach)
-
Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak® series) with a mobile phase of carbon dioxide and a polar co-solvent (e.g., methanol, ethanol, or isopropanol).
-
Modifier Optimization: Once a column providing some separation is identified, optimize the type and percentage of the organic modifier to improve resolution and analysis time.
-
Additive Effects: For basic compounds like the target molecule, the addition of a small amount of a basic additive (e.g., diethylamine or isopropylamine) to the modifier can significantly improve peak shape and resolution.
-
Parameter Refinement: Further optimize back pressure, temperature, and flow rate to achieve baseline separation of the enantiomers.
NMR Spectroscopy: Probing Chirality in Solution
In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, the use of a chiral solvating agent (CSA) or a chiral shift reagent (CSR) can induce diastereomeric interactions, leading to the differentiation of signals for each enantiomer.[5][6] This allows for the determination of enantiomeric excess by integrating the corresponding peaks.
Protocol 4: Determination of Enantiomeric Excess by ¹H NMR with a Chiral Solvating Agent
-
Acquire a standard ¹H NMR spectrum of the sample in an achiral solvent (e.g., CDCl₃).
-
To the NMR tube, add a small amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire subsequent ¹H NMR spectra after each addition of the CSA.
-
Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two enantiomers.
-
Integrate the well-resolved signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Applications in Drug Discovery and Asymmetric Synthesis
The rigid, well-defined structure of enantiopure 2,5-diazabicyclo[2.2.2]octane derivatives makes them highly valuable as chiral building blocks and ligands in asymmetric catalysis.
Chiral Scaffolds in Medicinal Chemistry
The (1S,4S) and (1R,4R) enantiomers of this compound serve as key intermediates in the synthesis of a wide range of biologically active molecules. Their rigid framework allows for precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for specific biological targets. For example, the core structure is found in compounds targeting nicotinic acetylcholine receptors, which are implicated in a variety of neurological disorders. The synthesis of varenicline, a partial agonist of the α4β2 nicotinic receptor used for smoking cessation, utilizes a related chiral diazabicyclic scaffold.[7]
Ligands in Asymmetric Catalysis
The C₂-symmetric nature of the 2,5-diazabicyclo[2.2.2]octane core makes its derivatives excellent candidates for chiral ligands in metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of transformations, including hydrogenations, cycloadditions, and cross-coupling reactions.
Conclusion: A Strategic Imperative
The choice between racemic and enantiopure this compound is a critical decision with far-reaching consequences in research and development. While the racemic mixture may be suitable for initial screening and process development, the demand for highly selective and safe therapeutic agents often necessitates the use of a single enantiomer. A thorough understanding of the synthesis, resolution, and analytical characterization of both forms is paramount for any scientist working with this versatile and powerful chemical scaffold. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this important building block in the creation of novel medicines and materials.
References
- 1. CN111892599B - Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-tert-butyl carboxylate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. auremn.org.br [auremn.org.br]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Introduction
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key building block in contemporary drug discovery and medicinal chemistry, possesses a rigid bicyclic scaffold that imparts unique conformational constraints. This structural rigidity is highly sought after in the design of ligands for various biological targets, including sigma receptors, where precise spatial orientation of pharmacophoric elements is critical for potent and selective binding.[1] The presence of a Boc-protected amine allows for selective functionalization at the second nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering researchers, scientists, and drug development professionals a detailed reference for its characterization. The guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, providing insights into the correlation between the spectroscopic data and the molecule's distinct architecture.
Molecular Structure and Key Features
The structure of this compound is characterized by a bridged bicyclic system containing two nitrogen atoms at the bridgehead positions. One of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group. This configuration results in a conformationally restricted molecule with a well-defined three-dimensional shape.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The rigidity of the bicyclic system leads to a well-resolved spectrum with distinct signals for the different protons and carbons.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the number of different types of protons and their connectivity. Due to the molecule's symmetry, a simplified spectrum is expected.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | m | 2H | CH (Bridgehead) |
| ~3.0 - 3.2 | m | 4H | CH₂ (Axial) |
| ~1.8 - 2.0 | m | 4H | CH₂ (Equatorial) |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Interpretation and Causality:
-
Boc Group: The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for a Boc-protecting group.
-
Bicyclic Core: The protons on the bicyclic framework exhibit more complex splitting patterns due to their fixed spatial relationships. The bridgehead protons (CH) are expected to appear at a downfield shift due to their proximity to the nitrogen atoms. The methylene protons (CH₂) on the three bridges of the bicyclic system are diastereotopic and will likely appear as complex multiplets. The axial and equatorial protons will have different chemical environments, leading to distinct signals.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O (Boc) |
| ~80 | C(CH₃)₃ (Boc) |
| ~50 - 55 | CH (Bridgehead) |
| ~45 - 50 | CH₂ |
| 28.5 | C(CH₃)₃ (Boc) |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.
Interpretation and Causality:
-
Boc Group: The carbonyl carbon of the Boc group is expected to have a chemical shift of around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear at approximately 80 ppm and 28.5 ppm, respectively.
-
Bicyclic Core: The bridgehead carbons and the methylene carbons of the bicyclic system will have chemical shifts in the range of 45-55 ppm. The exact chemical shifts will depend on their substitution and stereochemical environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion:
-
[M+H]⁺: For a molecular formula of C₁₁H₂₀N₂O₂, the expected exact mass is 212.1525 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 213.1603.
Fragmentation Pattern:
The fragmentation of the molecule under mass spectrometric conditions can provide further structural information. Common fragmentation pathways for Boc-protected amines involve the loss of the Boc group or parts of it.
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, broad | N-H stretch (secondary amine) |
| 2975-2850 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (urethane) |
| ~1160 | Strong | C-N stretch |
Interpretation and Causality:
-
N-H Stretch: The presence of a secondary amine (the unprotected nitrogen) should give rise to a characteristic N-H stretching vibration in the region of 3300 cm⁻¹.
-
C-H Stretch: The strong absorptions in the 2975-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups in the tert-butyl and bicyclic structures.
-
C=O Stretch: A strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl group in the Boc-protecting group (a urethane).
-
C-N Stretch: The C-N stretching vibration is expected to appear around 1160 cm⁻¹.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to obtain optimal resolution.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the compound.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to confirm the structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy allows for a thorough structural elucidation, confirming the presence of the key functional groups and the integrity of the rigid bicyclic framework. This information is indispensable for researchers working with this important synthetic intermediate, ensuring the quality and identity of their materials and facilitating the advancement of their research in drug discovery and development.
References
A Technical Guide to Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a valuable building block for researchers, scientists, and drug development professionals. This document delves into its commercial availability, synthetic methodologies, and critical applications in medicinal chemistry, offering field-proven insights and practical guidance.
Introduction: A Rigid Scaffold for Novel Therapeutics
This compound is a chiral, saturated bicyclic diamine derivative. Its rigid, three-dimensional structure makes it an attractive scaffold in drug design, offering a higher degree of conformational constraint compared to more flexible piperazine analogs. This rigidity can lead to improved binding affinity and selectivity for biological targets. The presence of a Boc-protected amine allows for selective functionalization at the unprotected nitrogen, making it a versatile intermediate in multi-step syntheses.
The core 2,5-diazabicyclo[2.2.2]octane structure is of significant interest as it serves as a conformationally restricted analog of piperazines, which are prevalent in many biologically active compounds.[1] The precise spatial arrangement of substituents afforded by this rigid framework is highly advantageous for structure-activity relationship (SAR) studies in drug discovery.[1]
Commercial Availability and Physicochemical Properties
This compound is commercially available from a variety of suppliers in its racemic form as well as its individual enantiomers, (1R,4R) and (1S,4S). The availability of enantiomerically pure forms is crucial for the development of stereospecific therapeutics.
| Compound Name | CAS Number | Typical Purity | Form |
| This compound (racemate) | 858671-91-7 | ≥95% | Solid |
| (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 1240782-81-3 | ≥98% | Solid |
| (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 944238-89-5 | ≥97% | Solid |
| (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride | 944086-67-3 | Varies | Solid |
Physicochemical Properties:
-
Molecular Formula: C₁₁H₂₀N₂O₂
-
Molecular Weight: 212.29 g/mol [2]
-
Appearance: White to yellow or brown solid, semi-solid, or liquid
-
Storage: Keep in a dark place, under an inert atmosphere, at 2-8°C
Synthesis of the 2,5-Diazabicyclo[2.2.2]octane Core
The synthesis of the strained 2,5-diazabicyclo[2.2.2]octane ring system requires specific strategies to overcome the inherent ring strain. Two primary approaches have been successfully employed: a Dieckmann-analogous cyclization and a method involving the debenzylation of a readily available precursor.
Dieckmann-Analogous Cyclization
A key strategy for constructing the 2,5-diazabicyclo[2.2.2]octane system is a modified Dieckmann-type condensation.[1][3] This approach involves the intramolecular cyclization of a suitably substituted piperazine derivative. The trapping of the intermediate is a critical step for the successful synthesis of this strained bicyclic system.[1] This method has been utilized for the stereoselective synthesis of conformationally restricted kappa-opioid receptor (KOR) agonists based on this scaffold.[4]
Diagram: Conceptual Workflow of Dieckmann-Analogous Cyclization
References
- 1. Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 956794-81-3 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate Derivatives and Analogs
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. A key strategy in this endeavor is the use of conformationally constrained scaffolds that mimic the bioactive conformations of more flexible molecules. The 2,5-diazabicyclo[2.2.2]octane core, a rigid analog of piperazine, has emerged as a privileged structure in this context.[1] Its unique three-dimensional architecture locks the relative orientation of the two nitrogen atoms, offering a precise framework for the spatial arrangement of substituents. This rigidity can lead to a favorable entropic contribution to binding affinity and provides a powerful tool for dissecting structure-activity relationships (SAR).[2]
This technical guide provides an in-depth exploration of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a crucial building block for the synthesis of a diverse range of biologically active molecules. We will delve into the synthetic methodologies for constructing this core, detail the preparation of the title compound, and survey the landscape of its derivatives and their therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own discovery programs.
Core Synthesis: Mastering the Bicyclic Architecture
The construction of the strained 2,5-diazabicyclo[2.2.2]octane system requires careful consideration of synthetic strategy. Two primary and effective routes have been established: the reduction of a diketopiperazine precursor and the more versatile Dieckmann-analogous cyclization.
Method 1: Reduction of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
A straightforward approach to the unsubstituted core involves the reduction of a cyclic amide precursor. This method is particularly useful for accessing the parent scaffold, which can then be further functionalized.
Experimental Protocol: Synthesis of 2,5-Diazabicyclo[2.2.2]octane [3]
-
Step 1: Setup. A Soxhlet extractor thimble is charged with 2,5-diazabicyclo[2.2.2]octane-3,6-dione (diketopiperazine, 100 mg, 0.71 mmol). The thimble is placed in a Soxhlet apparatus suspended over a flask containing a solution of lithium aluminum hydride (LAH) (4.3 mL of a 1.0 M solution in THF, 4.30 mmol) in anhydrous tetrahydrofuran (THF) (100 mL).
-
Step 2: Reduction. The system is heated to reflux for 16 hours. The continuous extraction and reduction of the diketopiperazine by the LAH solution drives the reaction to completion.
-
Step 3: Quenching. After cooling the reaction mixture to 0 °C in an ice bath, it is carefully quenched by the sequential dropwise addition of water (200 µL), 4 M aqueous sodium hydroxide (200 µL), and then more water (600 µL). Caution: Quenching of LAH is highly exothermic and generates hydrogen gas.
-
Step 4: Work-up and Isolation. The resulting suspension is stirred at room temperature for 1 hour to ensure complete quenching and precipitation of aluminum salts. The mixture is then dried over anhydrous sodium sulfate (Na2SO4), filtered, and the filter cake is washed with THF (100 mL). The combined filtrates are concentrated under reduced pressure to afford the title product as a pale yellow oil.
-
Characterization: The product can be characterized by NMR spectroscopy. 1H NMR (250 MHz, CDCl3) δ 4.95 (2H, br s), 3.20 (2H, dt), 3.02 (2H, dd), 2.79 (2H, m), 1.71-1.83 (4H, m).[3]
Diagram of Synthetic Workflow: Reduction Route
Caption: Workflow for the synthesis of the 2,5-diazabicyclo[2.2.2]octane core via LAH reduction.
Method 2: Dieckmann-Analogous Cyclization
A more versatile and widely employed method for constructing substituted 2,5-diazabicyclo[2.2.2]octane systems is the Dieckmann-analogous cyclization.[1] This intramolecular condensation of a (dioxopiperazinyl)acetate derivative is a powerful tool for creating the bicyclic core, often with a high degree of stereocontrol. A critical aspect of this reaction is the trapping of the intermediate hemiketal anion with an electrophile, such as trimethylsilyl chloride (TMSCl), to drive the reaction forward, as the final product cannot form a stabilized enolate.[1][4]
Mechanism of the Dieckmann-Analogous Cyclization [5][6][7]
The reaction proceeds through a series of steps analogous to the classical Claisen condensation.
-
Enolate Formation: A strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), deprotonates the α-carbon of the acetate side chain to form an enolate.
-
Intramolecular Cyclization: The enolate attacks the proximal amide carbonyl group within the piperazinedione ring in a nucleophilic acyl substitution-type reaction.
-
Intermediate Trapping: The resulting tetrahedral intermediate, a hemiketal anion, is trapped by the addition of TMSCl to form a stable mixed methyl silyl acetal. This step is crucial for preventing the reverse reaction.
-
Hydrolysis: The silyl acetal can then be carefully hydrolyzed to yield the corresponding bicyclic ketone.
Diagram of Dieckmann-Analogous Cyclization Mechanism
Caption: Key stages of the Dieckmann-analogous cyclization for 2,5-diazabicyclo[2.2.2]octane synthesis.
Synthesis of this compound
The title compound is a key intermediate where one of the nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group, allowing for selective functionalization of the other nitrogen. A practical synthesis has been described in the patent literature, starting from the readily available 2,5-di(N-benzyl)diazabicyclo[2.2.2]octane.[8][9]
Experimental Protocol: Synthesis of this compound [8][9]
-
Step 1: Selective Monodebenzylation. 2,5-Di(N-benzyl)diazabicyclo[2.2.2]octane is subjected to catalytic hydrogenation to selectively remove one benzyl group. This can be achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction progress should be carefully monitored to avoid over-reduction.
-
Step 2: Boc Protection. The resulting 2-(N-benzyl)diazabicyclo[2.2.2]octane is then protected with a Boc group. The compound is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran, and treated with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base, such as triethylamine or sodium bicarbonate, under alkaline conditions.[10] The reaction is typically stirred at room temperature until completion.
-
Step 3: Final Debenzylation. The remaining benzyl group is removed by a second catalytic hydrogenation step, using Pd/C and a hydrogen source. This final deprotection yields the target product, this compound.
-
Step 4: Purification. The final product is purified by column chromatography on silica gel to afford a solid.
Diagram of Synthetic Workflow: N-Boc Derivative Synthesis
Caption: Synthetic route to this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are primary tools for structural elucidation. The rigid bicyclic structure gives rise to a characteristic set of signals. For this compound, the 1H NMR spectrum will show signals for the Boc group protons (a singlet around 1.4-1.5 ppm) and a series of multiplets for the bridgehead and methylene protons of the bicyclic core.[11][12] 13C NMR will show a characteristic signal for the Boc carbonyl carbon around 155 ppm.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for these molecules, typically showing the [M+H]+ ion.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the final compound and intermediates.
Applications in Drug Discovery and Medicinal Chemistry
The 2,5-diazabicyclo[2.2.2]octane scaffold has been incorporated into a variety of compounds with diverse biological activities, demonstrating its utility as a versatile template in medicinal chemistry.
Sigma (σ) Receptor Ligands
Derivatives of this scaffold have shown significant affinity for sigma receptors, which are implicated in a range of central nervous system disorders and cancer.[3][13] The rigid framework allows for the precise positioning of pharmacophoric elements, leading to high-affinity ligands. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines.[3]
Kappa Opioid Receptor (KOR) Agonists
The conformational rigidity of the 2,5-diazabicyclo[2.2.2]octane core has been exploited in the design of KOR agonists.[9] The defined dihedral angle of the ethylenediamine pharmacophore within the bicyclic system is thought to contribute to the observed high affinity.[9]
Kinase Inhibitors
The dysregulation of protein kinase signaling pathways is a hallmark of many diseases, particularly cancer. Bicyclic compounds, including those with the 2,5-diazabicyclo[2.2.2]octane core, have been investigated as potential kinase inhibitors. For instance, they have been explored as modulators of the FAK and Src pathways, which are crucial in cell adhesion, migration, and proliferation.[4][14]
Diagram of FAK/Src Signaling Pathway
Caption: Simplified FAK/Src signaling cascade, a target for bicyclic inhibitors.[14][15][16][17][18]
Structure-Activity Relationship (SAR) Insights
The rigid nature of the 2,5-diazabicyclo[2.2.2]octane scaffold provides a unique opportunity to probe SAR. Key insights include:
-
Stereochemistry: The bridgehead carbons (C1 and C4) are stereocenters, and the stereochemistry of the scaffold plays a critical role in biological activity.[19]
-
Substituent Effects: The nature and position of substituents on the nitrogen atoms and the carbon bridge significantly influence receptor affinity and functional activity. For example, in KOR agonists, dibenzyl substitution at the nitrogen atoms was found to be favorable for high affinity.[9]
Table of Representative Biological Activities
| Compound Class | Target | Activity | Value | Reference |
| Dibenzyl-substituted 2,5-diazabicyclooctane | KOR | Ki | 31 nM | [9] |
| Pyrrolidino-substituted 2,5-diazabicyclooctane | KOR | EC50 | 240 nM | [9] |
| Diazabicyclooctane Derivative | σ1 Receptor | IC50 (A-427 cell line) | 10 µM | [1] |
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful execution, is accessible through established methods like the Dieckmann-analogous cyclization and functional group manipulation of precursors. The rigid bicyclic core provides a powerful platform for the design of potent and selective ligands for a range of biological targets. The continued exploration of this scaffold is likely to yield novel therapeutic candidates with improved pharmacological properties. Future research will undoubtedly focus on developing more efficient and stereoselective synthetic routes, expanding the diversity of derivatives, and further elucidating the SAR for various biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. CN111892599B - Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-tert-butyl carboxylate - Google Patents [patents.google.com]
- 9. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Benchchem [benchchem.com]
- 12. tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate(1818843-13-8) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. imrpress.com [imrpress.com]
- 17. researchgate.net [researchgate.net]
- 18. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 19. Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 956794-81-3 | Benchchem [benchchem.com]
Introduction: The Deceptively Simple Architecture of a Powerful Catalyst
An In-depth Technical Guide to the Conformational Analysis of the Diazabicyclo[2.2.2]octane Core
1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine (TEDA), is a bicyclic tertiary amine with a deceptively simple, highly symmetric, caged structure.[1][2] This colorless, solid organic compound is far more than a structural curiosity; it is a workhorse in the field of organic chemistry.[3][4] Its utility as a highly nucleophilic, non-hindered base and catalyst is well-documented in a vast array of transformations, from polymerization reactions to the Baylis-Hillman reaction.[3][5] The efficacy of DABCO in these roles is not merely a consequence of its basicity but is intimately linked to the unique conformational dynamics of its bicyclo[2.2.2]octane core.
Unlike simple cyclohexanes which overwhelmingly favor a chair conformation, the three fused diazacyclohexane rings in DABCO are constrained to a boat conformation.[1] This inherent strain and the molecule's ability to undergo rapid twisting or inversion motions define its energetic landscape and, consequently, its reactivity. This guide provides a detailed exploration of the conformational analysis of the DABCO core, synthesizing insights from experimental and computational methodologies to offer a comprehensive understanding for researchers leveraging this pivotal molecule.
Section 1: The Conformational Landscape: A Tale of Twisting Cages
The central question in the conformational analysis of DABCO is the nature of its ground state and the energy barrier to inversion. The molecule exists in a dynamic equilibrium between a twisted, lower-energy conformation and an untwisted, higher-energy transition state.
-
The Ground State (D₃ Symmetry): Extensive experimental and theoretical studies have shown that the ground state of DABCO is not the perfectly eclipsed, high-symmetry structure one might draw. Instead, the molecule relieves steric strain by twisting slightly around the N-N axis. This results in a chiral structure with D₃ symmetry. Due to a very flat potential energy surface, this twisting is subtle and the barrier to inversion is low.[6]
-
The Transition State (D₃h Symmetry): The inversion between the two enantiomeric twisted forms proceeds through a higher-energy, achiral transition state. This state possesses D₃h symmetry, where the ethylene bridges are perfectly eclipsed.[6] The energy difference between the D₃ ground state and the D₃h transition state represents the activation energy for the cage inversion.
The presence of metal cations complexed to the nitrogen atoms can stabilize the twisted form, influencing this energetic landscape.[6]
Section 2: Probing the Core: Experimental Methodologies
A multi-pronged experimental approach is necessary to fully characterize the static and dynamic structural features of the DABCO core.
X-Ray Crystallography: A Static Snapshot
Single-crystal X-ray diffraction (XRD) provides the most definitive information about the molecular structure of DABCO in the solid state. It allows for precise measurement of bond lengths, bond angles, and torsional angles, confirming the bicyclic cage structure.
Studies on DABCO salts and co-crystals have been particularly insightful. For example, the crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate reveals how protonation and hydrogen bonding influence the geometry of the cage.[7] In halogen-bonded co-crystals, XRD confirms structures where DABCO acts as a Lewis base, with slight variations in packing interactions depending on the halogen atom.[8]
Experimental Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the DABCO-containing compound. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of the atoms are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
-
Analysis: Analyze the final refined structure to determine key geometric parameters (bond lengths, angles, torsions) and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamics in Solution
NMR spectroscopy is a powerful tool for studying the dynamic behavior of molecules in solution.
-
¹H and ¹³C NMR: At room temperature, the cage inversion of DABCO is extremely rapid on the NMR timescale. This rapid interconversion renders all twelve protons chemically and magnetically equivalent, resulting in a single sharp peak in the ¹H NMR spectrum.[9] Similarly, all six methylene carbons are equivalent, giving a single peak in the ¹³C NMR spectrum.[10]
-
Variable-Temperature (VT) NMR: While the low inversion barrier of free DABCO makes it difficult to "freeze out" the conformers, VT NMR is invaluable for studying systems with higher rotational barriers, such as in halogen-bonded co-crystals. By monitoring changes in the NMR spectra as a function of temperature, one can determine the thermodynamic parameters (ΔH‡ and ΔS‡) and the activation energy (Ea) for the dynamic process.[8][11]
Vibrational Spectroscopy (FT-IR and FT-Raman): Probing Molecular Motion
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, where specific bands correspond to stretching, bending, and twisting motions of the molecular framework. These vibrational frequencies are highly sensitive to molecular symmetry and conformation.
For DABCO, experimental FT-IR and FT-Raman spectra have been recorded and assigned with the aid of quantum-chemical calculations.[12] This combined approach allows for a detailed description of the skeletal modes, providing experimental validation for the computationally determined structure and vibrational frequencies.[12]
Section 3: In Silico Analysis: Computational Chemistry Insights
Computational modeling is an indispensable tool for elucidating the conformational energetics of DABCO, complementing experimental findings.
Density Functional Theory (DFT) and Ab Initio Calculations
Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to:
-
Optimize Geometries: Calculate the lowest-energy structures for both the D₃ ground state and the D₃h transition state.
-
Determine Energetics: Compute the potential energy surface for the twisting motion, accurately determining the energy barrier for inversion.[6]
-
Simulate Spectra: Calculate vibrational frequencies to aid in the assignment of experimental IR and Raman spectra, confirming the structural model.[12]
Computational studies have been crucial in resolving the subtle energy differences between the twisted and eclipsed forms and have explored how factors like coordination to metal ions can alter the potential energy surface.[6]
Table 1: Calculated Rotational Energy Barriers for DABCO in Different Environments
| System | Computational Method | Activation Energy (Ea) / Enthalpy (ΔH‡) | Source |
| [Hg₂DABCO]⁴⁺ | PBE0/HF | ~2.0-3.5 kcal/mol (Calculated Barrier) | [6] |
| TrI···DABCO Co-crystal | Eyring Equation (from VT NMR) | 0.95 kcal/mol (ΔH‡) | [8][11] |
| TrBr···DABCO Co-crystal | Eyring Equation (from VT NMR) | 0.54 kcal/mol (ΔH‡) | [8][11] |
Note: The values are context-dependent and illustrate the range of barriers observed experimentally and computationally.
Computational Protocol 2: Calculating the Conformational Inversion Barrier
-
Input Structure Generation: Build initial 3D structures for the twisted (D₃) and eclipsed (D₃h) conformations of DABCO.
-
Method and Basis Set Selection: Choose an appropriate level of theory (e.g., DFT with a functional like B3LYP or M06-2X) and a suitable basis set (e.g., 6-31G(d) or larger).
-
Geometry Optimization: Perform a full geometry optimization for the D₃ structure to find the energy minimum.
-
Transition State Search: Perform a transition state (TS) optimization starting from the D₃h structure. This calculation seeks a first-order saddle point on the potential energy surface.
-
Frequency Calculation: Perform a vibrational frequency calculation for both the optimized ground state and the transition state. A true minimum will have all positive frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the twisting motion).
-
Energy Calculation: The inversion barrier is calculated as the difference in electronic energy (plus zero-point vibrational energy correction) between the transition state and the ground state.
Conclusion
The conformational analysis of the diazabicyclo[2.2.2]octane core reveals a molecule in constant, subtle motion. Its ground state is a twisted D₃ structure that rapidly inverts through a higher-energy D₃h transition state with a very low activation barrier. Understanding this dynamic behavior is critical for rationalizing its reactivity and designing new catalysts and materials. A synergistic approach, combining the static precision of X-ray crystallography, the dynamic insights from NMR and vibrational spectroscopies, and the energetic and mechanistic detail from computational chemistry, is essential for building a complete picture of this foundational molecule in organic chemistry.
References
- 1. DABCO - Wikipedia [en.wikipedia.org]
- 2. Triethylenediamine [webbook.nist.gov]
- 3. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 4. 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Organic Synthesis and Catalysis: A Quinquennial Report (2019-to Date) | Bentham Science [benthamscience.com]
- 5. The versatility of DABCO as a reagent in organic synthesis: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0244208) [hmdb.ca]
- 10. 1,4-Diazoniabicyclo[2.2.2]octane | C6H14N2+2 | CID 4060555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Experimental protocol for using Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
An Application Guide for the Synthetic Utilization of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Introduction: A Scaffold for Innovation in Medicinal Chemistry
This compound is a valuable bifunctional building block in modern organic synthesis and drug discovery. Its rigid, bicyclic core provides a well-defined three-dimensional orientation for appended functional groups, a desirable characteristic for designing ligands that interact with specific biological targets. The structure features a secondary amine that is readily available for derivatization and a second amine protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal design allows for sequential, controlled modifications at each nitrogen atom.
The primary utility of this scaffold lies in its ability to serve as a constrained diamine surrogate. The Boc group offers robust protection under a wide range of conditions, yet it can be cleanly removed under acidic conditions, revealing a second reactive site for further elaboration.[1][2] This guide provides a comprehensive overview of its properties, safe handling procedures, and detailed protocols for its application in common synthetic transformations.
Compound Properties and Specifications
A summary of the key physicochemical properties is provided below. Researchers should always refer to the supplier-specific certificate of analysis for the most accurate lot-specific data.
| Property | Value | Source(s) |
| CAS Number | 858671-91-7 | [3][4][5] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [3][4][5] |
| Molecular Weight | 212.29 g/mol | [3][6] |
| Appearance | White to Yellow to Brown Solid or Semi-solid | [5] |
| Synonyms | 2-Boc-2,5-diazabicyclo[2.2.2]octane | [6] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5][7] |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound presents several hazards that require strict adherence to safety protocols.
2.1 Hazard Profile The compound is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
2.2 Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[3] Use proper glove removal technique to avoid skin contact.[3]
-
Ventilation: Handle this compound exclusively in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of dust or aerosols.[3][7]
-
Spill Management: In case of a spill, avoid creating dust.[3] Sweep up the solid material, place it in a suitable, closed container for disposal, and decontaminate the area.[3]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3] If skin contact occurs, wash thoroughly with soap and water. If inhaled, move the person to fresh air. In all cases of exposure, seek medical advice and show the Safety Data Sheet (SDS) to the attending physician.[3]
2.3 Storage To maintain its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[5][7] Protect from moisture and light.[7]
Core Synthetic Applications & Mechanistic Rationale
The synthetic utility of this reagent is centered on two key transformations: derivatization of the free secondary amine and subsequent deprotection of the Boc-protected amine.
3.1 Functionalization of the Secondary Amine The exposed secondary amine serves as a nucleophile, allowing for a variety of standard transformations. The choice of reaction conditions is critical to ensure selectivity and high yield.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) readily forms the corresponding amide. The base is essential to scavenge the acidic byproduct (e.g., HCl).
-
Alkylation: Introduction of alkyl groups can be achieved with alkyl halides. This reaction may be slower and require heating and a stronger base to facilitate the reaction.
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new carbon-nitrogen bond, providing a highly versatile method for introducing complex substituents.
3.2 Boc Group Deprotection: Rationale and Mechanism The Boc group is a cornerstone of amine protection strategy due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[2][8]
The deprotection mechanism is initiated by protonation of the carbamate carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[9] This is followed by the collapse of the protonated intermediate to release the stable tert-butyl cation, carbon dioxide, and the free amine.[9]
A potential complication is the alkylation of nucleophilic residues on the substrate by the liberated tert-butyl cation.[1] To mitigate this, a scavenger such as anisole or thioanisole can be added to the reaction mixture to trap the cation.[1]
Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers must optimize conditions based on the specific substrate and scale of the reaction.
Protocol 1: Acylation of the Secondary Amine with an Acyl Chloride
This protocol describes a representative procedure for forming an amide bond at the free secondary amine.
-
Objective: To attach an acyl group to the N5 position of the diazabicyclo[2.2.2]octane core.
-
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA or TEA (1.5 equiv) to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 equiv) dropwise to the reaction mixture. Causality Note: Slow addition is crucial to control the exotherm of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired N-acylated product.
-
Protocol 2: Acid-Mediated Boc Deprotection
This protocol details the removal of the Boc protecting group to reveal the free amine.
-
Objective: To cleave the tert-butoxycarbonyl group and liberate the parent secondary amine.
-
Materials:
-
Boc-protected substrate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 equiv, typically 20-50% v/v in DCM)
-
(Optional) Anisole scavenger (1-2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous DCM in a round-bottom flask. If the substrate is sensitive to alkylation, add anisole (1-2 equiv).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
TFA Addition: Add TFA dropwise to the stirred solution. Safety Note: This reaction releases gas (CO₂ and isobutylene). Ensure the system is not closed and has adequate ventilation.[9]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material.
-
Workup (Method A - Evaporation): Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of the amine. To obtain the free amine, dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Workup (Method B - Direct Neutralization): Carefully pour the reaction mixture into a flask containing a rapidly stirred, cooled (0 °C) saturated aqueous NaHCO₃ solution. Continue adding base until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Quality Control and Characterization
Validation of each synthetic step is critical.
-
Reaction Monitoring: TLC is an effective tool. For acylation, a new, less polar spot should appear. For deprotection, the starting material spot should be replaced by a new, highly polar spot at or near the baseline.
-
Structural Confirmation:
-
¹H NMR: Successful Boc deprotection is confirmed by the disappearance of the characteristic singlet for the nine tert-butyl protons around 1.4-1.5 ppm.
-
Mass Spectrometry (MS): ESI-MS should be used to confirm the expected mass of the product. For deprotection, this corresponds to a mass loss of 100.05 Da relative to the starting material.
-
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound | 858671-91-7 [sigmaaldrich.com]
- 6. CAS 858671-91-7: 2,5-Diazabicyclo[2.2.2]octane-2-carboxyli… [cymitquimica.com]
- 7. CAS No. 944238-89-5 Specifications | Ambeed [ambeed.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Utilizing Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in Advanced Peptide Synthesis
Introduction: Engineering Peptide Conformation with Rigid Scaffolds
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and biological activity are often counterbalanced by challenges such as poor metabolic stability and conformational flexibility, which can lead to reduced potency and receptor affinity. To overcome these limitations, medicinal chemists increasingly turn to the incorporation of non-natural, conformationally constrained building blocks.[1] These elements act as "molecular staples," locking the peptide backbone into a bioactive conformation, thereby enhancing proteolytic resistance and improving pharmacological profiles.[2]
The 2,5-diazabicyclo[2.2.2]octane (DABCO) scaffold has emerged as a particularly valuable dipeptidomimetic. Its rigid, bicyclic structure effectively mimics the spatial orientation of two adjacent amino acid residues, offering a predictable and stable template for constraining peptide chains.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic incorporation of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will explore its use as both a C-terminal capping agent and, through a proposed synthetic strategy, as an internal dipeptide surrogate.
The Scientific Rationale: Causality Behind Constrained Scaffolds
The decision to incorporate a DABCO unit is driven by the desire to enforce a specific secondary structure, often a β-turn. The fixed dihedral angles of the DABCO core reduce the entropic penalty associated with the peptide binding to its target, which can lead to a significant increase in binding affinity.[4] The commercially available building block, this compound (Boc-DABCO), features a mono-protected diamine system. One nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile, while the other is a secondary amine available for nucleophilic attack.
This structure lends itself to two primary synthetic applications in peptide synthesis, each with a distinct strategic goal:
-
C-Terminal Modification: The free secondary amine can be acylated by the C-terminal carboxylic acid of a resin-bound peptide, effectively capping the peptide with the rigid bicyclic moiety. This can be useful for blocking C-terminal degradation or for presenting the peptide in a specific orientation.
-
Internal Dipeptidomimetic: To incorporate the DABCO unit within a peptide sequence, an orthogonal protection strategy is necessary.[5] As a ready-to-use Fmoc-protected, carboxyl-functionalized DABCO building block is not commonly available, a multi-step, on-resin derivatization is required. This advanced protocol, detailed below, allows the DABCO scaffold to replace two amino acids in the middle of a sequence, profoundly influencing the peptide's overall three-dimensional structure.
Experimental Workflows & Logical Relationships
Two primary workflows are presented for the incorporation of the Boc-DABCO scaffold. The choice of workflow depends on the desired final structure of the peptide.
Workflow A: C-Terminal Capping
This is the most direct application of the commercially available building block. The workflow involves synthesizing the linear peptide on a solid support and then coupling the Boc-DABCO unit to the C-terminus prior to cleavage.
Caption: Workflow for C-terminal capping of a peptide with Boc-DABCO.
Workflow B: Internal Incorporation (Proposed Strategy)
This workflow outlines a more complex but powerful strategy to embed the DABCO scaffold within the peptide chain, acting as a dipeptide mimic. This requires an orthogonal protection scheme and on-resin derivatization.
Caption: Proposed workflow for internal incorporation of the DABCO scaffold.
Detailed Experimental Protocols
These protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodology.[6] Due to the sterically hindered nature of the bicyclic scaffold, potent coupling reagents and potentially extended reaction times are recommended.
Materials & Reagents
-
Resins: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).
-
Amino Acids: High-purity Fmoc-protected amino acids with standard acid-labile side-chain protection (e.g., Boc, tBu, Trt).
-
DABCO Building Block: this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation/Wash Solvent: Cold diethyl ether.
Protocol 1: C-Terminal Capping of a Resin-Bound Peptide
This protocol assumes the peptide has already been synthesized on a resin that allows for C-terminal modification, such as one derived from glutamic acid where the side chain is attached to the resin, leaving the C-terminal carboxyl group free.
-
Resin Preparation: a. Synthesize the desired peptide sequence on a suitable solid support, leaving the C-terminal carboxyl group free and the N-terminal amine Fmoc-protected. b. After the final coupling step, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
On-Resin Carboxyl Activation: a. Swell the peptide-resin in DMF for 30 minutes. b. In a separate vial, prepare the activation solution: Dissolve HATU (3.0 eq. relative to resin loading) in DMF. c. Add DIPEA (6.0 eq.) to the HATU solution. d. Immediately add this activation mixture to the peptide-resin and agitate for 15-20 minutes at room temperature. This activates the C-terminal carboxyl group.
-
Coupling of Boc-DABCO: a. In another vial, dissolve this compound (4.0 eq.) in DMF. b. Add this solution to the activated peptide-resin. c. Agitate the reaction mixture for 4-12 hours at room temperature. The extended time is to overcome potential steric hindrance. d. Monitor the reaction for the disappearance of the activated ester. A small aliquot of resin can be cleaved and analyzed by LC-MS.
-
Washing: a. Once coupling is complete, drain the reaction vessel. b. Wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min) to remove all excess reagents.
-
Final Deprotection and Cleavage: a. Proceed with the standard N-terminal Fmoc deprotection (if required for other modifications) or directly to the cleavage step. b. Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Boc group from the DABCO unit and all other side-chain protecting groups. c. Filter the resin and collect the TFA solution. d. Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry under vacuum.
-
Purification and Analysis: a. Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[7] b. Characterize the final product by mass spectrometry (MS) and analytical HPLC to confirm identity and purity.[8]
Protocol 2: Internal Incorporation via On-Resin Derivatization (Proposed)
This advanced protocol describes a strategy to incorporate the DABCO unit as a dipeptide mimic. It utilizes an amino acid with an orthogonally protected carboxylic side chain (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) as an anchoring point.
-
Peptide Synthesis up to Insertion Point: a. Synthesize the peptide chain on a standard resin (e.g., Rink Amide) up to the residue immediately preceding the desired DABCO insertion site.
-
Coupling of the Orthogonal Linker Amino Acid: a. Couple Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH (3.0 eq.) using standard HATU/DIPEA activation (4-hour coupling). b. Wash the resin with DMF and DCM. c. Perform a Kaiser test to confirm complete coupling.
-
Selective Side-Chain Deprotection: a. Swell the resin in DCM. b. Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and Phenylsilane (PhSiH₃, 10 eq.) in DCM. c. Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon) for 2 x 30 minutes. d. Wash the resin thoroughly with DCM (5x), DMF (5x), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by more DMF and DCM washes. This removes the Allyl (All) group, exposing the side-chain carboxylic acid.
-
Side-Chain Activation and Boc-DABCO Coupling: a. Activate the newly exposed side-chain carboxyl group using HATU (3.0 eq.) and DIPEA (6.0 eq.) in DMF for 20 minutes. b. In a separate vial, dissolve this compound (4.0 eq.) in DMF. c. Add the Boc-DABCO solution to the activated resin and couple for 4-12 hours.
-
Boc Group Removal from DABCO: a. After washing, treat the resin with a solution of 30-50% TFA in DCM for 2 x 20 minutes to selectively remove the Boc group from the DABCO moiety, exposing a secondary amine. b. Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 min). c. Wash thoroughly with DMF and DCM.
-
Continuation of Peptide Synthesis: a. Couple the next Fmoc-amino acid (3.0 eq.) to the newly exposed amine on the DABCO scaffold using HATU/DIPEA activation. A longer coupling time (4-12 hours) is recommended. b. After successful coupling (confirm with Kaiser test), continue with standard Fmoc-SPPS cycles to complete the peptide sequence.
-
Final Cleavage, Purification, and Analysis: a. Follow steps 5 and 6 from Protocol 1 for the final cleavage, purification, and characterization of the peptide containing the internal DABCO scaffold.
Data Presentation & Expected Outcomes
The incorporation of a sterically demanding, non-standard building block like Boc-DABCO requires careful monitoring and optimization. The following table provides representative data and key considerations for these protocols.
| Parameter | Protocol 1: C-Terminal Capping | Protocol 2: Internal Incorporation | Causality & Field-Proven Insights |
| Building Block Equivalents | 4.0 eq. | 4.0 eq. (for DABCO) | A higher excess is used to drive the reaction to completion against the steric barrier of the bicyclic system. |
| Coupling Reagent | HATU / HBTU (3.0 eq.) | HATU / HBTU (3.0 eq.) | Onium salt-based reagents are superior for hindered couplings as they form highly reactive activated esters.[9] |
| Base | DIPEA (6.0 - 8.0 eq.) | DIPEA (6.0 - 8.0 eq.) | A non-nucleophilic base is crucial. An excess ensures the amine is deprotonated and the reaction proceeds. |
| Coupling Time | 4 - 12 hours | 4 - 12 hours | Extended coupling times are often necessary for sterically hindered components to achieve acceptable yields. |
| Monitoring Method | Kaiser Test (for subsequent steps) | Kaiser Test (critical after each step) | A negative Kaiser test (clear/yellow beads) confirms the absence of free primary amines and successful acylation. |
| Expected Crude Purity (HPLC) | 50-70% | 30-60% | The multi-step nature of Protocol 2 can lead to more side products and lower initial purity. |
| Key Analytical Signature (MS) | [M+H]⁺ = Mass of Peptide + 156.22 Da | [M+H]⁺ = Mass of Peptide - Mass of 2 AAs + 212.29 Da | Mass spectrometry is the definitive method for confirming the successful incorporation of the scaffold. |
Trustworthiness: Self-Validating Systems & Troubleshooting
Each protocol is designed as a self-validating system through rigorous in-process controls.
-
Kaiser Test: This qualitative test for free primary amines is essential after each coupling step. A positive result (blue beads) indicates incomplete coupling, necessitating a second coupling cycle before proceeding.
-
Micro-cleavage & LC-MS: For critical syntheses, especially when developing the internal incorporation method, cleaving a small amount of resin (5-10 mg) after key steps (e.g., after coupling Boc-DABCO) and analyzing the product by LC-MS provides unambiguous confirmation of success and helps troubleshoot any issues early.
-
Troubleshooting Low Yields:
-
Double Coupling: If the Kaiser test is positive after the initial coupling, repeat the coupling step with fresh reagents.
-
Elevated Temperature: For particularly difficult couplings, the reaction can be gently heated to 35-40°C to increase the reaction rate, though this should be done with caution as it can increase the risk of racemization.
-
Alternative Solvents: In cases of peptide aggregation on the resin, using a solvent mixture like DMF/NMP or adding chaotropic salts may improve coupling efficiency.
-
Conclusion
The this compound building block is a powerful tool for introducing conformational constraints into synthetic peptides. While its direct use is limited to C-terminal modifications, the proposed on-resin derivatization strategy opens the door to its application as a true dipeptidomimetic within a peptide sequence. The successful implementation of these protocols requires careful attention to reaction conditions, particularly the use of potent coupling reagents and extended reaction times to overcome steric challenges. By following the detailed methodologies and validation checkpoints outlined in this guide, researchers can confidently incorporate this valuable scaffold to engineer peptides with enhanced stability, affinity, and therapeutic potential.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformationally restricted diamines and amino alcohols - Enamine [enamine.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. WO1999032428A2 - Synthesis of diamines - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate
Introduction: A Versatile Building Block for CNS-Targeting Compounds
The rigid, bicyclic structure of the 2,5-diazabicyclo[2.2.2]octane scaffold has made it a privileged motif in medicinal chemistry, particularly for central nervous system (CNS) targets. Its conformational constraint allows for precise orientation of substituents, leading to enhanced selectivity and potency. The tert-butyl carbamate (Boc)-protected derivative, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, serves as a crucial synthetic intermediate, enabling the selective functionalization of the N5-position. Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, provide a powerful and versatile method for the N-arylation of this scaffold, opening avenues for the synthesis of diverse libraries of potential therapeutic agents.[1] This document provides a detailed guide to the application of this building block in palladium-catalyzed C-N bond formation, including mechanistic insights, a comprehensive data summary, and a detailed experimental protocol.
The Buchwald-Hartwig Amination: Mechanism of C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or pseudohalides (e.g., triflates).[1][2] The reaction proceeds through a catalytic cycle that is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
The catalytic cycle can be summarized in the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[3]
-
Ligand Exchange and Amine Coordination: The amine, in this case, this compound, coordinates to the palladium center, displacing a ligand.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions. Common bases include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl product from the palladium-amido complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.
The efficiency and substrate scope of the Buchwald-Hartwig amination are highly dependent on the choice of phosphine ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to promote the reductive elimination step and prevent catalyst decomposition, particularly when using less reactive aryl chlorides.
References
Application and Protocol Guide for Amide Bond Formation Using Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Introduction: A Rigid Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and chemical biology, the conformational control of molecules is a paramount objective. Flexible molecules can adopt numerous conformations, leading to non-specific binding and off-target effects. The introduction of rigid structural motifs is a proven strategy to constrain molecular shape, enhance binding affinity, and improve pharmacokinetic properties. Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a key building block in this endeavor.
This chiral, mono-Boc-protected diamine provides a conformationally rigid bicyclic scaffold.[1][2] Its structure features two nitrogen atoms in a fixed spatial arrangement, with one available for synthetic elaboration while the other is rendered unreactive by the tert-butyloxycarbonyl (Boc) protecting group.[1] This differential protection makes it an exceptionally useful intermediate for the systematic construction of complex molecules, particularly those designed to mimic peptide secondary structures or to serve as ligands for various biological targets.[3]
This guide provides a comprehensive overview and detailed protocols for the application of this compound in amide bond formation, a cornerstone reaction in the synthesis of novel chemical entities.
Scientific Rationale: The Strategic Advantage of Conformational Constraint
The rigid 2,5-diazabicyclo[2.2.2]octane core serves as a non-peptidic scaffold to orient appended functionalities in a precise three-dimensional arrangement. When an amide bond is formed by coupling a carboxylic acid to the unprotected secondary amine of this bicyclic diamine, the resulting substituent is locked into a specific conformational space. This has several strategic advantages:
-
Entropy Reduction: By pre-organizing the molecule into a conformation favorable for binding to a biological target, the entropic penalty upon binding is reduced, often leading to a significant increase in binding affinity.
-
Enhanced Selectivity: The well-defined orientation of substituents can lead to more specific interactions with a target receptor or enzyme active site, improving selectivity over other related targets.
-
Improved Metabolic Stability: The bicyclic core is not readily recognized by proteases, making the resulting molecules more resistant to metabolic degradation compared to traditional peptides.
-
Exploration of Novel Chemical Space: This building block allows researchers to move away from flat, aromatic structures and explore more three-dimensional molecular architectures, a key trend in modern drug discovery.[4]
Core Application: Amide Bond Formation
The primary application of this compound is its use as the amine component in an amide coupling reaction. The unprotected secondary amine is a competent nucleophile that readily reacts with activated carboxylic acids to form a stable amide linkage.
General Reaction Scheme
The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with complex or sensitive substrates.
Mechanism of Amide Coupling: The Role of Carbodiimides
A widely used and effective method for amide bond formation involves the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[5][6]
The general mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[7]
-
Formation of an Active Ester: This intermediate can be attacked by the amine. However, to suppress side reactions and reduce the risk of racemization (if the carboxylic acid is chiral), an activating agent like HOBt is often added. HOBt reacts with the O-acylisourea to form a more stable active ester.[5][7]
-
Nucleophilic Acyl Substitution: The unprotected secondary amine of the bicyclic diamine then attacks the carbonyl carbon of the active ester.
-
Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating the activating agent (e.g., HOBt) and forming the desired amide bond. The EDC is converted to a soluble urea byproduct, which can be removed during aqueous workup.
Figure 1. Generalized mechanism for EDC/HOBt mediated amide coupling.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Typical Purity | Notes |
| This compound | Commercial Vendors | >97% | Store under inert atmosphere at 2-8°C.[8] |
| Carboxylic Acid of Interest | Various | >98% | Ensure dryness, especially for sensitive substrates. |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Various | >98% | Water-soluble carbodiimide. |
| HOBt (1-Hydroxybenzotriazole) | Various | >97% (anhydrous) | Can be explosive when dry; often sold with water. Handle with care. |
| DIPEA (N,N-Diisopropylethylamine) | Various | >99% | Non-nucleophilic base. |
| Dichloromethane (DCM), Anhydrous | Various | >99.8% | Use from a solvent purification system or a freshly opened bottle over molecular sieves. |
| N,N-Dimethylformamide (DMF), Anhydrous | Various | >99.8% | Use from a solvent purification system or a freshly opened bottle over molecular sieves. |
Protocol 1: General Procedure for Amide Coupling with Aliphatic Carboxylic Acids
This protocol describes a standard EDC/HOBt coupling, which is broadly applicable for many aliphatic and aromatic carboxylic acids.[5][7]
Figure 2. Experimental workflow for amide coupling.
Step-by-Step Method:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Addition of Amine and Base: To the stirred solution, add this compound (1.05 eq.) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Pre-cooling (Optional but Recommended): Cool the reaction mixture to 0 °C in an ice bath. This can help to minimize side reactions.
-
Activation: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and urea), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: Coupling with Electron-Deficient or Sterically Hindered Acids
For challenging substrates, such as electron-deficient anilines or sterically hindered carboxylic acids, more powerful coupling reagents may be required to achieve good yields. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective.[5]
Key Modifications to Protocol 1:
-
Coupling Reagent: Replace EDC/HOBt with HATU (1.2 eq.).
-
Base: A non-nucleophilic base like DIPEA or 2,4,6-collidine (2.0-3.0 eq.) is essential.
-
Solvent: Anhydrous DMF is typically the solvent of choice.
-
Reaction Time: These reactions are often faster, completing within 2-6 hours at room temperature.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Water can hydrolyze the active ester intermediate.
-
Consider a more potent coupling reagent (e.g., HATU, COMU).
-
Increase the equivalents of the coupling reagent and base.
-
-
Side Reactions:
-
Formation of N-acylurea byproduct: This occurs if the O-acylisourea intermediate is attacked by another molecule of the carboxylic acid or rearranges before reacting with the amine. Adding HOBt or another activating agent minimizes this.
-
Racemization: For chiral carboxylic acids, running the reaction at a lower temperature (0 °C) and using an additive like HOBt can suppress epimerization.
-
-
Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. If the product is sufficiently non-polar, multiple washes with dilute acid can help. Alternatively, using diisopropylcarbodiimide (DIC) produces a urea byproduct that is often less soluble and can sometimes be removed by filtration.
Conclusion
This compound is a valuable and versatile building block for introducing conformational rigidity into a wide range of molecules. Its successful application hinges on the effective formation of amide bonds, a reaction that is central to medicinal chemistry. By selecting the appropriate coupling reagents and adhering to rigorous experimental technique, researchers can efficiently incorporate this important scaffold to create novel compounds with potentially enhanced biological activity and improved drug-like properties. The protocols outlined in this guide provide a robust starting point for the synthesis of a diverse array of amides derived from this unique constrained diamine.
References
- 1. (1R,4R)-2,5-Diazabicyclo(2.2.2)octane () for sale [vulcanchem.com]
- 2. This compound | 858671-91-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. This compound | 858671-91-7 [sigmaaldrich.com]
Application Note & Protocols: Strategic N-Acylation of tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate for Pharmaceutical Scaffolding
Abstract
This document provides a detailed guide for researchers and drug development professionals on the effective utilization of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key building block in modern medicinal chemistry. While the term "esterification" can be broadly applied, the most synthetically valuable transformation for this molecule involves the N-acylation of its secondary amine to form robust amide bonds. This guide elucidates the underlying chemical principles, provides validated, step-by-step protocols for common acylation reactions, and offers insights into process optimization and troubleshooting.
Introduction: The Strategic Value of a Rigid Scaffold
This compound, commonly abbreviated as Boc-DBDO, is a versatile synthetic intermediate prized for its rigid bicyclo[2.2.2]octane core.[1] This conformational rigidity is highly sought after in drug design, as it reduces the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity. The molecule features two nitrogen atoms: one is protected with a tert-butyloxycarbonyl (Boc) group, rendering it unreactive under standard coupling conditions, while the other exists as a nucleophilic secondary amine (N5), poised for functionalization.
The primary focus of this guide is the reaction of this secondary amine with carboxylic acids or their activated derivatives. This process, an N-acylation , forms a stable amide linkage and is a cornerstone of peptide synthesis and small molecule drug discovery. It is a more precise descriptor than "esterification," which typically refers to the formation of an ester from a carboxylic acid and an alcohol.[1] Here, we leverage the nucleophilicity of the N5 amine to build molecular complexity upon the rigid diazabicyclic framework.[2]
Part 1: Mechanistic Rationale and Strategic Considerations
The synthetic utility of Boc-DBDO hinges on the selective reactivity of its secondary amine. The Boc-protected nitrogen is effectively deactivated, allowing for precise chemical modification at the N5 position. The choice of acylation method depends on the stability of the carboxylic acid substrate, desired reaction scale, and available reagents.
Core Principle: Nucleophilic Acyl Substitution The fundamental reaction is a nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen atom of Boc-DBDO attacks the electrophilic carbonyl carbon of a carboxylic acid derivative. The subsequent collapse of the tetrahedral intermediate, with the departure of a leaving group, yields the final amide product.
References
Application Note: High-Purity Isolation of tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate via Optimized Silica Gel Chromatography
Abstract
This application note provides a comprehensive guide to the purification of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key building block in contemporary drug discovery, using silica gel chromatography. We delve into the fundamental principles governing the separation, address the specific challenges posed by the dual amine functionalities within the bicyclic scaffold, and present a detailed, field-proven protocol for achieving high purity. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification method.
Introduction: The Synthetic & Pharmacological Significance
This compound is a conformationally constrained diamine scaffold of significant interest in medicinal chemistry. Its rigid bicyclic structure allows for the precise spatial orientation of substituents, making it an invaluable component in the design of ligands for various biological targets, including receptors and enzymes. The presence of a Boc-protected amine and a secondary amine provides a versatile handle for subsequent synthetic modifications. Given its role as a critical intermediate, achieving high purity is paramount to ensure the integrity of downstream reactions and the pharmacological profile of the final active pharmaceutical ingredients.
Silica gel chromatography remains a primary and accessible method for the purification of such intermediates. However, the presence of the basic secondary amine in the target molecule presents a unique set of challenges, primarily due to strong interactions with the acidic silanol groups on the silica surface. This can lead to poor separation, significant peak tailing, and in some cases, irreversible adsorption of the compound to the stationary phase. This application note outlines a protocol specifically designed to mitigate these issues.
The Science of Separation: Overcoming Amine-Silica Interactions
The primary challenge in the chromatographic purification of basic compounds like this compound on standard silica gel is the acidic nature of the stationary phase. Silica gel's surface is populated with silanol groups (Si-OH), which are weak acids. The basic nitrogen of the free amine in the diazabicyclo[2.2.2]octane core can be protonated by these silanol groups, leading to a strong ionic interaction. This interaction results in the compound "sticking" to the column, causing significant tailing and poor elution profiles.[1]
To achieve efficient and symmetrical elution, these acidic sites must be neutralized or "passivated." This is accomplished by introducing a small amount of a basic modifier into the mobile phase. Triethylamine (TEA) is a common and effective choice for this purpose.[2][3] The TEA, being a stronger base, preferentially interacts with the silanol groups, effectively capping them and presenting a more neutral surface to the analyte. This minimizes the strong ionic interactions and allows for a separation based more purely on polarity.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Overcoming Amine Adsorption on Silica Gel"
Physicochemical Properties & Eluent System Design
A successful chromatographic separation relies on a thorough understanding of the target compound's properties and the selection of an appropriate mobile phase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [4] |
| Molecular Weight | 212.29 g/mol | [4] |
| Physical Form | White to yellow to brown solid or semi-solid | [4] |
| Boiling Point | ~336.5 °C at 760 mmHg (Predicted) | N/A |
| Polarity | Moderately polar, with a basic secondary amine | Inferred |
| Boc Group Stability | Labile under strong acidic conditions | [5] |
Based on the presence of the polar carbamate and the free amine, a gradient elution is recommended to achieve both good separation from less polar impurities and efficient elution of the target compound. A common and effective solvent system for N-Boc protected amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[6] For more polar compounds, dichloromethane (DCM) and methanol (MeOH) are often employed.[3]
For this specific purification, a gradient of ethyl acetate in hexanes with a constant small percentage of triethylamine is an excellent starting point. If the compound proves to be more polar, a system of methanol in dichloromethane, again with triethylamine, can be utilized.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.
Materials & Reagents
-
Crude this compound
-
Silica Gel (Standard Grade, 230-400 mesh)
-
Hexanes (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Glass chromatography column (40-60 mm diameter)
-
Fraction collection tubes
-
Rotary evaporator
Workflow Overview
dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.3,0.15"]; edge [fontname="Arial", fontsize=10];
} caption: "Purification Workflow"
Step-by-Step Methodology
-
TLC Analysis and Eluent Selection:
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Prepare several developing chambers with different ratios of Hexanes:EtOAc (e.g., 80:20, 70:30, 50:50), each containing ~0.5-1% TEA.
-
Spot the crude material on TLC plates and develop them in the prepared chambers.
-
The ideal eluent system for starting the column will give your target compound an Rf value of approximately 0.2-0.3.[7]
-
Visualize the spots using a UV lamp and/or a potassium permanganate stain.
-
-
Column Preparation (Slurry Packing):
-
Secure the glass column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc + 1% TEA). The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry. Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a strong solvent like DCM.
-
Add a small amount of silica gel to this solution to create a thick paste.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica ("dry loading").
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. For example:
-
2 column volumes of 10% EtOAc in Hexanes (+1% TEA)
-
2 column volumes of 20% EtOAc in Hexanes (+1% TEA)
-
Continue increasing the gradient until the product elutes.
-
-
-
Fraction Analysis and Pooling:
-
Monitor the fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Once the fractions containing the pure product are identified, combine them in a clean, round-bottom flask.
-
-
Solvent Removal and Final Product Characterization:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove residual solvents and triethylamine.
-
Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques to confirm purity and identity.[8]
-
Troubleshooting Guide
Table 2: Common Problems and Solutions in Amine Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product streaks/tails on TLC and column | Insufficient passivation of acidic silica. | Increase the concentration of TEA in the eluent to 1-2%. Ensure TEA is present in all solvents used for slurry packing and elution.[2][3] |
| Product does not elute from the column | The eluent system is not polar enough. The compound is irreversibly bound to the silica. | Increase the polarity of the mobile phase (e.g., switch to a DCM/MeOH system with 1% TEA). If still unsuccessful, consider an alternative stationary phase like alumina. |
| Co-elution of impurities | The polarity of the impurity is very close to the product. | Use a shallower gradient during elution to improve resolution. If normal phase is insufficient, consider reverse-phase chromatography. |
| Loss of Boc protecting group | The silica gel is too acidic, or the crude sample contains acid. | Ensure the use of TEA in the eluent. If the crude sample is acidic, perform a mild basic wash (e.g., with saturated NaHCO₃ solution) during the reaction workup before attempting chromatography. A 2D TLC can help diagnose on-plate decomposition.[7] |
Conclusion
The successful purification of this compound by silica gel chromatography is readily achievable with careful consideration of the compound's basic nature. The key to a successful separation is the passivation of the acidic silica gel stationary phase through the addition of a basic modifier like triethylamine to the mobile phase. The detailed protocol and troubleshooting guide provided herein offer a robust framework for obtaining this valuable synthetic intermediate with high purity, thereby facilitating its use in drug discovery and development pipelines.
References
- 1. youtube.com [youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. This compound | 858671-91-7 [sigmaaldrich.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. digital.csic.es [digital.csic.es]
- 7. Chromatography [chem.rochester.edu]
- 8. This compound | 858671-91-7 | Benchchem [benchchem.com]
Application Note: Trifluoroacetic Acid-Mediated Boc-Deprotection of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Introduction: The Strategic Importance of the 2,5-Diazabicyclo[2.2.2]octane Scaffold and Amine Protection
The 2,5-diazabicyclo[2.2.2]octane core is a conformationally rigid, bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. Its constrained three-dimensional structure allows for the precise spatial orientation of substituents, making it an attractive building block for designing ligands with high affinity and selectivity for various biological targets.[1] Derivatives of this scaffold are explored as constrained analogs of piperazines in the development of novel therapeutics.[1]
The synthesis of complex molecules bearing the 2,5-diazabicyclo[2.2.2]octane motif often necessitates the use of protecting groups to selectively mask one of the two nitrogen atoms during synthetic transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability in a broad range of reaction conditions, including basic and nucleophilic environments, and its facile removal under acidic conditions.[2][3]
This application note provides a detailed protocol and scientific rationale for the deprotection of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate using trifluoroacetic acid (TFA), a common and highly effective method for Boc group removal.[4] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, discuss critical parameters for success, and outline safety and handling considerations.
Mechanistic Insights: The Chemistry of Acid-Catalyzed Boc-Deprotection
The cleavage of the Boc group with a strong acid like trifluoroacetic acid proceeds through a well-established mechanism.[5][6] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by TFA. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation of the protonated intermediate.[2][6]
The key step in the deprotection is the irreversible cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation, carbon dioxide (CO₂), and the free amine.[6][7] The tert-butyl cation is a reactive electrophile that can potentially lead to side reactions if not properly managed.[8] The carbamic acid intermediate is highly unstable and rapidly decarboxylates, releasing CO₂ gas.[4] The newly liberated amine is then protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate salt.[6]
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Protocol: Deprotection of this compound
This protocol is designed for the efficient and clean removal of the Boc group, yielding the trifluoroacetate salt of 2,5-diazabicyclo[2.2.2]octane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Starting material. |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Various | Corrosive and hygroscopic. Handle in a fume hood with appropriate PPE.[9][10] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Reaction solvent. |
| Diethyl ether | Anhydrous | Various | For precipitation of the product salt. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | In-house prep. | For optional neutralization and extraction of the free base. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | - | Various | For drying the organic layer. |
Step-by-Step Procedure
Caption: Experimental workflow for Boc deprotection.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice-water bath. Slowly add trifluoroacetic acid (10–20 eq) dropwise to the stirred solution. A common practice is to use a 1:1 to 1:4 mixture of TFA and DCM by volume.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The disappearance of the starting material and the appearance of a more polar product spot (which may streak on the TLC plate) indicates the reaction is proceeding.
-
Isolation of the Trifluoroacetate Salt: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the crude diamine as its bis-trifluoroacetate salt. To obtain a solid product, triturate the residue with cold diethyl ether. The salt will typically precipitate as a white or off-white solid.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is often of sufficient purity for use in subsequent steps without further purification.
Optional: Isolation of the Free Diamine
If the free diamine is required, a basic workup can be performed. However, care must be taken as the free diamine may have some aqueous solubility.
-
After removing the TFA and DCM in vacuo (Step 5), dissolve the residue in a suitable organic solvent like DCM or ethyl acetate.
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.[2] This neutralizes the TFA.
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the free 2,5-diazabicyclo[2.2.2]octane.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If monitoring indicates the presence of starting material after the standard reaction time, the reaction can be allowed to proceed for a longer duration. Insufficient equivalents of TFA can also lead to incomplete deprotection.
-
Side Reactions and the Use of Scavengers: The primary byproduct concern in Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation.[8] While the 2,5-diazabicyclo[2.2.2]octane scaffold itself is not particularly susceptible to t-butylation, if other sensitive functional groups (e.g., tryptophan or methionine residues in a peptide) are present in the molecule, the addition of a scavenger is crucial.[11] Common scavengers include triethylsilane (TES) or triisopropylsilane (TIS), typically used at 5-10% v/v.[11][12]
-
Water Content: The reaction should be performed under anhydrous conditions to ensure reproducibility and prevent potential side reactions.
-
Workup: The direct evaporation of TFA and precipitation of the salt is the most straightforward workup. The basic workup to obtain the free base may result in some loss of the product due to its potential polarity and water solubility. Using a solid-supported base like Amberlyst A21 resin can be an alternative for neutralization without an aqueous workup.[13]
Safety and Handling
Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns and eye damage.[9] It is also volatile and has a pungent odor.
-
Always handle TFA in a well-ventilated chemical fume hood. [10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton® are recommended), safety goggles, and a lab coat.
-
Avoid inhalation of vapors. [9]
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Neutralize TFA waste with a suitable base (e.g., sodium bicarbonate) before disposal, following institutional guidelines.
Conclusion
The deprotection of this compound with trifluoroacetic acid is a robust and efficient transformation that provides access to the versatile diamine scaffold. By understanding the underlying mechanism, adhering to the detailed protocol, and observing the necessary safety precautions, researchers can reliably perform this key synthetic step. The choice of workup procedure allows for the isolation of either the stable trifluoroacetate salt or the free diamine, providing flexibility for subsequent synthetic manipulations in drug discovery and development.
References
- 1. Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 956794-81-3 | Benchchem [benchchem.com]
- 2. CAS 858671-91-7: 2,5-Diazabicyclo[2.2.2]octane-2-carboxyli… [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. fiveable.me [fiveable.me]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. 2,5-Diazabicyclo(2.2.2)octane | C6H12N2 | CID 423347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Introduction: A Versatile Scaffold in Modern Drug Discovery
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a pivotal building block in contemporary medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional orientation of its nitrogen atoms, making it an attractive scaffold for the synthesis of targeted therapeutics.[1] This guide offers a comprehensive overview of the essential handling, storage, and application protocols for this compound, designed for researchers, scientists, and drug development professionals. The tert-butyloxycarbonyl (Boc) protecting group confers specific stability and reactivity to the molecule, which is a key consideration in its synthetic applications.[2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | |
| Molecular Weight | 212.29 g/mol | [4] |
| Appearance | White to yellow to brown solid or semi-solid | |
| Purity | Typically ≥95% | [5] |
| Solubility | Slightly soluble in water (3.8 g/L at 25 °C, calculated). The presence of the tert-butyl ester enhances its solubility in organic solvents.[1][6] | - |
| Storage Temperature | 2-8°C, under an inert atmosphere in a dark place. |
Reactivity and Stability: The Role of the Boc Protecting Group
The chemical behavior of this compound is largely dictated by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a carbamate that masks the nucleophilicity of one of the amine groups.[2][7]
Stability: The Boc group is notably stable under a wide range of conditions, including:
-
Basic conditions: It is resistant to hydrolysis by strong bases.[8]
-
Nucleophiles: Generally unreactive towards many common nucleophiles.[8]
-
Catalytic Hydrogenation: The Boc group is stable under these conditions, allowing for orthogonal protection strategies with groups like benzyloxycarbonyl (Cbz).[7]
Lability: The Boc group is readily cleaved under acidic conditions.[8][9] This is a cornerstone of its utility in multi-step synthesis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7]
Incompatible Materials: To ensure the integrity of the compound and the safety of the experiment, avoid contact with:
-
Strong Acids: Will cleave the Boc protecting group.
-
Strong Oxidizing Agents: Can potentially react with the amine functionality.
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with any chemical, including this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling this compound.[10][11][12][13] Inspect gloves for any signs of degradation or punctures before use.
-
Protective Clothing: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Recommended storage is at 2-8°C under an inert atmosphere and protected from light.
Spill Cleanup Protocol for Solid Amines
In the event of a spill, follow these steps:[15][16][17][18][19]
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the recommended personal protective equipment.
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean-up:
-
Carefully sweep the solid material into a designated waste container. Avoid generating dust.
-
For residual powder, you can dampen a cloth with a suitable solvent (e.g., isopropanol) to wipe the area.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: All contaminated materials should be placed in a sealed container and disposed of as hazardous waste according to local regulations.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the preparation of a 10 mg/mL stock solution in dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Transfer the solid to a 1 mL volumetric flask.
-
Add approximately 0.5 mL of anhydrous DCM to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Once the solid is fully dissolved, add anhydrous DCM to the 1 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution at 2-8°C, protected from light.
Protocol 2: N-Alkylation of the Unprotected Amine
This protocol is a general guideline for the N-alkylation of the secondary amine of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group to yield the free diamine.[3]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting residue can be further purified as needed, often by precipitation from a suitable solvent system or by ion-exchange chromatography to obtain the free base.
Applications in Medicinal Chemistry
The rigid 2,5-diazabicyclo[2.2.2]octane scaffold is of significant interest in the design of ligands for various biological targets, most notably sigma receptors.[20][21] These receptors are implicated in a range of neurological disorders and cancer.[22] By functionalizing the unprotected nitrogen, a library of compounds can be synthesized and screened for their binding affinity and functional activity at sigma-1 and sigma-2 receptors.[23]
Visualizing the Workflow
The following diagram illustrates the key decision points in the handling and application of this compound.
References
- 1. CAS 858671-91-7: 2,5-Diazabicyclo[2.2.2]octane-2-carboxyli… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemscene.com [chemscene.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. CAS # 858671-91-7, this compound - chemBlink [chemblink.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. safeopedia.com [safeopedia.com]
- 12. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 13. envirosafetyproducts.com [envirosafetyproducts.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. qmul.ac.uk [qmul.ac.uk]
- 16. chemkleancorp.com [chemkleancorp.com]
- 17. jk-sci.com [jk-sci.com]
- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 19. hazmatschool.com [hazmatschool.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. usiena-air.unisi.it [usiena-air.unisi.it]
Application Note: A Scalable and Efficient Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Introduction
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a conformationally rigid bridged piperazine derivative of significant interest in medicinal chemistry and drug development.[1][2] The bicyclic scaffold imparts unique three-dimensional structural properties, making it a valuable building block for the synthesis of novel therapeutic agents targeting the central nervous system, as well as antiviral and anticancer compounds.[1][3] This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound, addressing the critical challenges of both the formation of the bicyclic core and the selective mono-protection of the resulting diamine.
Synthetic Strategy: A Two-Stage Approach
The overall synthetic strategy is a two-stage process. The first stage focuses on the construction of the core 2,5-diazabicyclo[2.2.2]octane scaffold. The second, and more nuanced stage, involves the selective mono-N-Boc protection of the symmetrical diamine, a common challenge in the synthesis of such derivatives.
Stage 1: Synthesis of the 2,5-Diazabicyclo[2.2.2]octane Core
Several routes to the 2,5-diazabicyclo[2.2.2]octane core have been reported, including the reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione (a diketopiperazine) and Dieckmann-analogous cyclizations.[4][5] For scalability and reagent accessibility, the reduction of the corresponding diketopiperazine using a powerful reducing agent like lithium aluminum hydride (LAH) is a robust method.[4][6]
Reaction Scheme:
Caption: Reduction of the diketopiperazine to the core diamine.
Stage 2: Selective Mono-N-Boc Protection
The primary challenge in this stage is achieving selective mono-protection of the two chemically equivalent secondary amine groups. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) typically results in a mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct, necessitating challenging purification.
To overcome this, a "one-pot" method involving the in-situ generation of the mono-hydrochloride salt of the diamine is employed.[7][8] This strategy effectively differentiates the two nitrogen atoms, allowing for the selective protection of the free amine. Chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol is an excellent choice for the controlled generation of one equivalent of HCl.[8][9]
Reaction Scheme:
Caption: Selective mono-N-Boc protection of the core diamine.
Detailed Protocols
Part A: Synthesis of 2,5-Diazabicyclo[2.2.2]octane
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Scale-dependent) |
| 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | 5658-24-2 | 140.14 | 1.0 eq |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 37.95 | 4.0 - 6.0 eq |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Anhydrous Solvent |
| Sodium Hydroxide (NaOH), 4M solution | 1310-73-2 | 40.00 | For quenching |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a multi-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.
-
LAH Suspension: Carefully suspend lithium aluminum hydride in anhydrous THF in the reaction flask.
-
Substrate Addition: Dissolve 2,5-diazabicyclo[2.2.2]octane-3,6-dione in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 4M sodium hydroxide solution, and then more water. A granular precipitate should form.
-
Work-up: Stir the resulting suspension at room temperature for 1 hour. Filter the solid and wash thoroughly with THF.
-
Isolation: Combine the filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield 2,5-diazabicyclo[2.2.2]octane as a crude oil, which can be used in the next step without further purification.
Part B: Synthesis of this compound
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Scale-dependent) |
| 2,5-Diazabicyclo[2.2.2]octane | 658-24-2 | 112.17 | 1.0 eq |
| Chlorotrimethylsilane (Me₃SiCl) | 75-77-4 | 108.64 | 1.0 eq |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | Anhydrous Solvent |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | 1.0 - 1.1 eq |
| Triethylamine (Et₃N) or other base | 121-44-8 | 101.19 | 2.0 - 2.2 eq |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous Wash |
| Brine | N/A | N/A | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Procedure:
-
Diamine Solution: Dissolve the crude 2,5-diazabicyclo[2.2.2]octane in anhydrous methanol and cool to 0 °C.
-
In-situ HCl Generation: Add chlorotrimethylsilane dropwise to the stirred solution at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Basification and Boc₂O Addition: Cool the mixture back to 0 °C and add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in methanol.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Remove the methanol under reduced pressure. Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Scale-up Considerations and Troubleshooting
| Parameter | Consideration |
| LAH Reduction | The quenching of large quantities of LAH is highly exothermic and requires careful control of temperature and addition rates. A reverse quench (adding the reaction mixture to the quenching solution) may be safer on a larger scale. The granular nature of the aluminum salts is crucial for easy filtration. |
| Mono-Boc Protection | The stoichiometry of Me₃SiCl is critical for achieving high selectivity.[8][9] An excess may lead to the formation of the di-hydrochloride salt, preventing the reaction. The choice of base and solvent can influence the reaction rate and selectivity. |
| Purification | On a large scale, purification by crystallization or salt formation may be more practical than column chromatography.[10] The product can be converted to a salt (e.g., hydrochloride) for easier handling and purification. |
Conclusion
This application note provides a robust and scalable two-step synthesis of this compound. By employing a powerful reduction for the core synthesis and a selective in-situ mono-protection strategy, this protocol offers a reliable method for obtaining this valuable building block in high purity and good yield. The detailed procedures and scale-up considerations are intended to guide researchers in academic and industrial settings in the efficient production of this important synthetic intermediate.
References
- 1. Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane [ch.ic.ac.uk]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1R,4R)-2,5-Diazabicyclo(2.2.2)octane () for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Diazabicyclo[2.2.2]octane synthesis - chemicalbook [chemicalbook.com]
- 7. redalyc.org [redalyc.org]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.
I. Overview of the Synthetic Strategy
The synthesis of this compound typically involves two key transformations: the construction of the strained bicyclic 2,5-diazabicyclo[2.2.2]octane core and the selective mono-N-Boc protection of the resulting diamine. A common approach to the bicyclic core is a Dieckmann-analogous intramolecular cyclization of a suitably substituted piperazine derivative. Each of these steps presents unique challenges that can lead to side reactions and purification difficulties.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Bicyclic Core via Dieckmann-analogous Cyclization
Symptoms:
-
Low isolated yield of the desired 2,5-diazabicyclo[2.2.2]octane derivative.
-
Presence of a significant amount of unreacted starting diester.
-
Formation of a complex mixture of byproducts that are difficult to characterize.
Causality: The primary challenge in forming the 2,5-diazabicyclo[2.2.2]octane system is the inherent ring strain[1]. The Dieckmann condensation is a reversible reaction, and for strained systems, the equilibrium may not favor the cyclized product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Dieckmann cyclization.
Detailed Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Strong Base | The acidity of the α-protons on the piperazine acetate precursor is relatively low. A weak base may not generate a sufficient concentration of the enolate to drive the cyclization. | Use a strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS) to ensure complete deprotonation. |
| Reversible Reaction Equilibrium | The high ring strain of the bicyclo[2.2.2]octane system can shift the equilibrium back towards the starting material (retro-Dieckmann reaction). | A modified Dieckmann condensation that involves trapping the intermediate enolate with a reagent like trimethylsilyl chloride (TMSCl) is highly recommended. This forms a stable silyl enol ether, preventing the reverse reaction[1][2]. |
| Moisture in the Reaction | The strong bases used are highly sensitive to moisture. Water will quench the base and the enolate intermediate, halting the reaction. | Ensure all glassware is oven-dried, and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Side Reactions | In some cases, rearrangement to a thermodynamically more stable bicyclic system, such as a 3,8-diazabicyclo[3.2.1]octane, can occur as a minor pathway[3]. | Careful control of reaction temperature and the choice of base and trapping agent can minimize these rearrangements. Lower temperatures generally favor the kinetically controlled product. |
Problem 2: Formation of Side Products during N-Boc Protection
Symptoms:
-
Multiple spots on TLC analysis of the crude reaction mixture.
-
Mass spectrometry data indicating the presence of di-Boc protected product and/or other unexpected adducts.
-
Difficulty in purifying the desired mono-Boc product.
Causality: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the diamine can lead to over-reaction or side reactions, particularly if the reaction conditions are not carefully controlled.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-Boc protection side reactions.
Detailed Solutions:
| Side Product | Explanation | Recommended Solution |
| Di-Boc Protected Product | The presence of two nucleophilic secondary amines can lead to the formation of the di-protected byproduct. | To achieve selective mono-protection, a common strategy is to use a slight excess of the diamine relative to the Boc₂O. Alternatively, a highly effective method involves the in situ formation of the mono-hydrochloride salt of the diamine, which deactivates one of the nitrogen atoms towards acylation[4][5]. |
| Urea Derivatives | If 4-(dimethylamino)pyridine (DMAP) is used as a catalyst, it can react with Boc₂O to form an activated intermediate that can promote the formation of urea byproducts. | Avoid the use of DMAP if urea formation is observed. A simple base like sodium hydroxide or triethylamine is often sufficient. |
| Unreacted Starting Material | Incomplete reaction can occur if the amine is not sufficiently nucleophilic or if there are solubility issues. | Ensure the diamine is fully dissolved in a suitable solvent. The use of a biphasic system (e.g., water/isopropanol) with a base like sodium hydroxide can be effective[6]. |
Problem 3: Purification Challenges
Symptoms:
-
Product streaking on silica gel TLC plates.
-
Poor separation of the product from polar impurities during column chromatography.
-
Loss of product during aqueous workup.
Causality: The free diamine and, to a lesser extent, the mono-Boc protected product are polar and basic compounds. This can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor chromatographic performance.
Detailed Solutions:
| Issue | Explanation | Recommended Solution |
| Tailing on Silica Gel | The basic nitrogen atoms in the product interact strongly with the acidic silanol groups on the surface of the silica gel. | 1. Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonium hydroxide (in a DCM/methanol eluent system), to the mobile phase to neutralize the acidic sites on the silica gel. 2. Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or an amine-functionalized silica gel for column chromatography. |
| Product Loss During Extraction | The hydrochloride salt of the diamine is water-soluble. If the free base is not fully generated during workup, it will remain in the aqueous layer. | Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine with an organic solvent. The use of a saturated sodium chloride solution can help to reduce the solubility of the amine in the aqueous phase. |
| Removal of Polar Impurities | Polar byproducts can be difficult to separate from the polar product. | 1. Salt Formation: The product can be selectively precipitated as its dihydrochloride salt by bubbling HCl gas through a solution of the purified free base in an appropriate solvent (e.g., ether or isopropanol). This can be an effective final purification step. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Dieckmann-analogous cyclization?
A1: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting diester. However, the cyclized product may have a similar Rf value. A more reliable method is to take a small aliquot from the reaction, quench it, and analyze it by LC-MS to monitor the formation of the desired product mass.
Q2: Can I use a different protecting group instead of Boc?
A2: Yes, other protecting groups such as the benzyloxycarbonyl (Cbz) group can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule. The Boc group is often preferred due to its stability under a wide range of conditions and its facile removal with acid.
Q3: My Boc-protected product appears to be decomposing on the silica gel column. What can I do?
A3: The Boc group is labile to strong acids. While silica gel is generally considered weakly acidic, prolonged exposure or the presence of acidic impurities in the eluent can cause some degradation. To mitigate this, you can neutralize the silica gel by pre-eluting the column with your mobile phase containing a basic additive (e.g., triethylamine). Alternatively, switching to a neutral stationary phase like alumina is a good option.
Q4: How can I confirm the formation of the desired 2,5-diazabicyclo[2.2.2]octane ring system and rule out the formation of isomers?
A4: The most definitive method for structure elucidation is 2D NMR spectroscopy. Specifically, HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide crucial information about the connectivity and spatial relationships of the atoms in the molecule, allowing for unambiguous confirmation of the bicyclo[2.2.2]octane framework.
IV. Key Experimental Protocols
Protocol 1: Dieckmann-analogous Cyclization with TMSCl Trap
-
To a solution of the piperazine diester precursor in anhydrous THF at -78 °C under an argon atmosphere, add a solution of KHMDS (1.1 equivalents) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add freshly distilled trimethylsilyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Mono-N-Boc Protection
-
Dissolve the 2,5-diazabicyclo[2.2.2]octane dihydrochloride salt in a mixture of water and isopropanol.
-
Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in isopropanol dropwise.
-
Slowly add a 1 M aqueous solution of sodium hydroxide, maintaining the pH between 9 and 10.
-
Stir the reaction mixture at 0 °C for 1.5 hours and then allow it to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the isopropanol.
-
Adjust the pH of the remaining aqueous solution to >10 with 2 M NaOH.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify by flash column chromatography.
V. References
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from --INVALID-LINK--
-
Google Patents. (2020). CN11189259B - Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-tert-butyl carboxylate. Retrieved from --INVALID-LINK--
-
de la Torre, A., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(12), 914-919.
-
Padwa, A., et al. (2013). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 78(17), 8573-8586.
-
Electronic Supporting Information One-pot highly diastereoselective synthesis of trans-2,3-dicyano-4,5-disubstituted piperidines. (n.d.). Retrieved from --INVALID-LINK--
-
Kim, H. J., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. Journal of Crystallography.
-
Wittig, C., et al. (2017). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry, 15(31), 6520-6540.
-
Request PDF. (n.d.). Intramolecular Cyclization Side Reactions. Retrieved from --INVALID-LINK--
-
Ambeed. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Al-Tel, T. H. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. Tetrahedron Letters, 53(22), 2811-2813.
-
Feroci, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123.
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from --INVALID-LINK--
-
Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from --INVALID-LINK--
-
New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from --INVALID-LINK--
-
Kostyanovsky, R. G., et al. (1999). 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications, 9(3), 109-111.
-
The Journal of Organic Chemistry. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from --INVALID-LINK--
-
European Journal of Chemistry. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from --INVALID-LINK--
-
Request PDF. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Intramolecular Cyclization. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. redalyc.org [redalyc.org]
- 6. 858671-91-7 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
Technical Support Center: Identifying Impurities in Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate via 1H NMR
Welcome to the technical support center for the analysis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify impurities in this compound using 1H NMR spectroscopy. Here, we will delve into the nuances of spectral interpretation, common pitfalls, and troubleshooting strategies to ensure the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum of pure this compound?
The 1H NMR spectrum of the title compound is characterized by a set of distinct signals corresponding to the protons of the bicyclic core and the tert-butoxycarbonyl (Boc) protecting group. The most prominent feature is a sharp singlet at approximately 1.4-1.5 ppm, which integrates to nine protons and is characteristic of the tert-butyl group of the Boc protecting group.[1] The protons on the diazabicyclo[2.2.2]octane core will appear as a series of multiplets in the aliphatic region of the spectrum, typically between 2.5 and 4.0 ppm. The exact chemical shifts and multiplicities of these signals can be influenced by the solvent used and the conformation of the bicyclic system.
Q2: What are the common impurities I should look for, and what are their characteristic 1H NMR signals?
Impurities in your sample can originate from starting materials, side reactions, or degradation products. Here are some common impurities and their expected 1H NMR signals:
-
Unreacted Starting Materials: Depending on the synthetic route, you might see residual signals from precursors. For instance, if the synthesis involves the Boc protection of 2,5-diazabicyclo[2.2.2]octane, you might observe signals corresponding to the unprotected amine.
-
Deprotected Compound (2,5-diazabicyclo[2.2.2]octane): The complete loss of the Boc group will result in the disappearance of the characteristic singlet around 1.4-1.5 ppm.
-
Piperazine Derivatives: Piperazine and its derivatives are potential impurities that can arise from side reactions.[2][3][4] The 1H NMR spectrum of piperazine itself shows a singlet around 2.8 ppm in CDCl3.[5] Substituted piperazines will exhibit more complex splitting patterns.
-
Residual Solvents: Always be mindful of residual solvents from the reaction or purification steps. Common solvents like diethyl ether, ethyl acetate, hexane, and dichloromethane have characteristic 1H NMR signals that can be easily identified using standard reference tables.[6][7][8][9][10]
Q3: How does the choice of NMR solvent affect the spectrum and impurity identification?
The choice of deuterated solvent is critical as it can influence the chemical shifts of both your compound and any impurities present. Protons attached to heteroatoms, such as the N-H proton of the unprotected amine, can have their chemical shifts significantly altered by the solvent.[11] For example, in a non-polar solvent like CDCl3, the N-H proton signal may be a broad singlet, while in a polar, hydrogen-bonding solvent like DMSO-d6, it may appear as a sharper, more defined peak. It is advisable to consult NMR solvent data tables to be aware of the residual solvent peaks.[9]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the 1H NMR analysis of this compound.
Issue 1: Presence of Unidentified Peaks in the Spectrum
Causality: Unidentified peaks are the most common indicator of impurities in your sample. These can be residual starting materials, byproducts, or contaminants introduced during sample handling.
Diagnostic Workflow:
Caption: Workflow for identifying unknown peaks.
Step-by-Step Protocol:
-
Cross-reference with Solvent Peak Tables: The first step is to rule out common solvent impurities. Consult established resources that list the 1H NMR chemical shifts of common laboratory solvents.[6][8][10]
-
Perform a Spiking Experiment: If you suspect a specific impurity (e.g., a starting material), add a small amount of that pure compound to your NMR sample. If the intensity of the unidentified peak increases, you have confirmed its identity.
-
Acquire 2D NMR Spectra: If the impurity remains unidentified, more advanced NMR techniques can provide valuable structural information. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons with their directly attached carbons.
Issue 2: Incorrect Integration Ratios
Causality: The integration of NMR signals should be proportional to the number of protons giving rise to that signal. Incorrect integration ratios can indicate the presence of an impurity whose signals are overlapping with your compound's signals.
Troubleshooting Steps:
-
Check for Overlapping Peaks: Carefully examine the baseline of your spectrum. Broad humps or shoulders on your peaks of interest can indicate underlying impurity signals.
-
Vary the Solvent: Changing the NMR solvent can sometimes shift the signals of your compound and the impurity enough to resolve them, allowing for accurate integration.
-
Temperature Study: In some cases, the conformation of your molecule or an impurity may be temperature-dependent. Acquiring spectra at different temperatures can sometimes resolve overlapping signals.
Issue 3: Broad or Distorted Signals
Causality: Broad signals can be caused by several factors, including chemical exchange, the presence of paramagnetic impurities, or poor shimming of the NMR spectrometer.
Troubleshooting Steps:
-
Check the Shimming: Poorly shimmed magnets will result in broad and asymmetric peaks for all signals. Re-shim the spectrometer and re-acquire the spectrum.
-
Filter the Sample: Paramagnetic impurities (e.g., residual metal catalysts) can cause significant line broadening. Filtering your NMR sample through a small plug of celite or silica gel can remove these impurities.
-
Consider Chemical Exchange: The diazabicyclo[2.2.2]octane core can undergo conformational exchange, which can broaden the signals of the ring protons. Acquiring the spectrum at a lower temperature can sometimes slow down this exchange and result in sharper signals.
Data Presentation: 1H NMR Chemical Shift Summary
The following table summarizes the expected 1H NMR chemical shifts for this compound and common impurities in CDCl3.
| Compound/Impurity | Proton(s) | Typical Chemical Shift (ppm) | Multiplicity |
| This compound | tert-butyl (Boc) | 1.4 - 1.5 | Singlet |
| Bicyclic Protons | 2.5 - 4.0 | Multiplets | |
| Piperazine | -CH2- | ~2.8 | Singlet |
| Diethyl Ether | -CH2- | ~3.48 | Quartet |
| -CH3 | ~1.21 | Triplet | |
| Ethyl Acetate | -O-CH2- | ~4.12 | Quartet |
| -C(O)-CH3 | ~2.05 | Singlet | |
| -CH3 | ~1.26 | Triplet | |
| Dichloromethane | -CH2- | ~5.30 | Singlet |
Experimental Protocol: Sample Preparation and NMR Acquisition
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
Ensure the sample is fully dissolved before transferring the solution to a clean NMR tube.
-
-
NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, symmetrical peaks.
-
Acquire the 1H NMR spectrum using standard acquisition parameters.
-
-
Data Processing:
-
Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to ensure accurate integration.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).[9]
-
Integrate all signals in the spectrum.
-
By following this guide, you will be well-equipped to confidently identify impurities in your samples of this compound, ensuring the quality and reliability of your scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Couplings with Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
As a Senior Application Scientist, I've frequently guided researchers through the nuances of utilizing unique building blocks like Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. Its rigid, bicyclic structure offers a fantastic scaffold for introducing specific vectors in drug design, but its reactivity profile, particularly at the secondary amine, requires careful optimization.
This technical support center is designed to address the common—and often frustrating—challenges encountered during its coupling reactions. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will primarily focus on the two most common transformations for this scaffold: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) and amide bond formation.
Part 1: Troubleshooting Buchwald-Hartwig Amination
The palladium-catalyzed coupling of the secondary amine on the diazabicyclooctane scaffold with aryl or heteroaryl halides is a powerful method for C-N bond formation.[1] However, success hinges on the delicate interplay between the palladium precursor, ligand, base, and solvent.[2]
FAQ 1: My Buchwald-Hartwig reaction shows low to no conversion. What are the most likely causes?
This is the most common issue. Before making drastic changes, systematically verify the foundational elements of your reaction setup.
Answer:
Low conversion is typically traced back to one of three areas: catalyst inactivation, suboptimal reaction parameters, or reagent quality.
A. Inactive Catalytic System: The active catalyst in these reactions is a Pd(0) species. Its formation and stability are paramount.
-
Oxygen Sensitivity: The Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen. Inadequate degassing is a primary failure mode.
-
Solution: Ensure your solvent is thoroughly degassed using a minimum of three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Assemble your reaction under a positive pressure of inert gas.
-
-
Incorrect Palladium Precursor/Ligand Choice: The combination of palladium source and ligand is critical and substrate-dependent.[3] For a sterically accessible yet potentially basic nucleophile like our bicyclooctane, a balance of bulk and electron-donating ability is needed.
-
Expert Insight: While classic ligands like BINAP can work, modern biarylphosphine ligands often provide superior results at lower catalyst loadings.[3][4] Ligands like RuPhos or BrettPhos are excellent starting points due to their proven robustness and broad scope.[3] They are adept at promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[5]
-
B. Suboptimal Base and Solvent Selection: The base's role is not just to deprotonate the amine; it also influences the catalyst's state and can participate in side reactions.[2][6]
-
Base Strength & Solubility: A base that is too weak may not facilitate the deprotonation of the amine-Pd complex, stalling the catalytic cycle. Conversely, very strong bases like sodium tert-butoxide can promote side reactions if not used carefully.[2]
-
Recommendation: Sodium tert-butoxide (NaOtBu) is often the first choice for its strength. However, for sensitive substrates, a weaker but still effective base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be a better option, minimizing side reactions.[2]
-
-
Solvent Effects: The solvent must dissolve the reactants and stabilize the catalytic intermediates.[7]
C. Reagent Quality:
-
Amine Purity: Ensure your this compound is pure and dry. The hydrochloride salt form is common and must be neutralized with an excess of a suitable base or converted to the free base before use.
-
Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl. Coupling aryl chlorides is significantly more challenging and requires highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands.[2]
Troubleshooting Workflow: Low Conversion
Below is a decision-making diagram to guide your troubleshooting process for a low-yielding Buchwald-Hartwig reaction.
Caption: Troubleshooting Decision Tree for Low-Yielding Buchwald-Hartwig Reactions.
FAQ 2: I'm observing significant side products, such as hydrodehalogenation of my aryl halide or decomposition. How can I suppress these?
Answer:
Side product formation often points to a catalytic cycle that is either too slow in its productive steps or is being pushed into undesired pathways by the reaction conditions.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be caused by β-hydride elimination from certain ligands or by moisture in the reaction. Using bulky biarylphosphine ligands that discourage β-hydride elimination can help. Critically, ensure all reagents and solvents are anhydrous.
-
Homocoupling of Aryl Halide: This suggests the rate of transmetalation or reductive elimination is slow compared to side reactions of the oxidative addition complex. Changing the ligand to one that accelerates the later steps of the catalytic cycle is often the solution.
-
Decomposition: High temperatures (>120 °C) for prolonged periods can lead to catalyst decomposition or degradation of sensitive substrates. If a reaction requires very high heat to proceed, it's a sign that the catalyst system is not active enough.
-
Solution: Instead of simply increasing the temperature, switch to a more active catalyst system (e.g., a G3 or G4 palladacycle precatalyst with a ligand like BrettPhos) that can operate efficiently at lower temperatures (e.g., 80-100 °C).
-
| Parameter | Recommendation for Standard Coupling | Recommendation for Challenging Substrates | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | BrettPhos Palladacycle G3/G4 | Palladacycles are often more active and air-stable, leading to more reproducible results. |
| Ligand | Xantphos, BINAP | RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphines accelerate key steps in the catalytic cycle.[3] |
| Base | Cs₂CO₃, K₃PO₄ | NaOtBu, K₂CO₃ | Stronger bases are often needed for less reactive substrates, but can cause side reactions.[2] |
| Solvent | Toluene, Dioxane | t-Amyl alcohol, CPME | The choice of solvent can influence solubility and stabilize catalytic intermediates.[2][7] |
| Temperature | 90-110 °C | 60-100 °C | More active catalysts allow for lower reaction temperatures, improving functional group tolerance. |
Part 2: Troubleshooting Amide Coupling
Forming an amide bond between the secondary amine of the scaffold and a carboxylic acid is another fundamental transformation. While seemingly straightforward, issues like racemization, low yield, and difficult purifications are common.
FAQ 3: My amide coupling reaction is sluggish and gives a low yield. What should I try first?
Answer:
Unlike Buchwald-Hartwig amination, the challenge here is activating the carboxylic acid sufficiently to react with the moderately nucleophilic secondary amine without causing side reactions.
-
Choice of Coupling Reagent: The "workhorse" reagents like EDC/HOBt are effective but can be slow with hindered amines. For the diazabicyclooctane scaffold, a more potent activating agent is often required.
-
Recommendation: Uronium/aminium-based reagents like HATU or HBTU are excellent first choices. They react rapidly to form a highly activated acyl intermediate, which is less prone to side reactions and often requires shorter reaction times and milder conditions.
-
-
Base Selection: A non-nucleophilic organic base is required to neutralize the acid and facilitate the reaction.
-
Expert Insight: N,N-Diisopropylethylamine (DIPEA) is the standard choice. It is bulky enough to avoid competing N-acylation. Triethylamine (TEA) can also be used but is slightly more nucleophilic. Ensure you use at least 2.0 equivalents of the base: one to neutralize the carboxylic acid and one to ensure the amine nucleophile remains in its free base form.
-
-
Solvent: A polar aprotic solvent is essential.
-
Recommendation: N,N-Dimethylformamide (DMF) is the most common and effective solvent due to its high polarity and ability to dissolve most reactants. Acetonitrile (MeCN) or Dichloromethane (DCM) are also viable alternatives.
-
General Protocol for a HATU-Mediated Amide Coupling
Caption: Standard Experimental Workflow for HATU-Mediated Amide Coupling.
FAQ 4: The purification of my final amide product is difficult due to residual coupling agents. How can I simplify the workup?
Answer:
This is a very common problem, especially with reagents like HATU and HBTU which produce water-soluble byproducts.
-
Aqueous Workup: A thorough aqueous workup is critical. Washing the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted acid and HOBt/HOAt, and finally with brine will remove the majority of these impurities.
-
Alternative Reagents: Consider using a phosphonic acid anhydride like T3P® (Propylphosphonic Anhydride) . Its byproducts are phosphonic acids, which are typically very polar and easily removed with a simple basic wash, often simplifying purification dramatically.
-
Solid-Phase Scavengers: For particularly difficult purifications, consider using scavenger resins. For example, an isocyanate resin can be used to quench excess amine, while an amine-functionalized resin can remove excess carboxylic acid or activated ester.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purification of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Welcome to the technical support center for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this versatile building block. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: My final product is an oil, but the literature reports this compound as a solid. What's wrong?
This is a very common issue, often encountered with Boc-protected compounds.[1][2] An oily or semi-solid product typically indicates the presence of residual solvents or impurities that disrupt the crystal lattice formation. Even with a single spot on a TLC plate, non-UV active impurities like triethylamine or residual solvents can prevent solidification.[2]
Initial Steps:
-
High Vacuum Drying: Ensure all solvents are thoroughly removed by drying the product under a high vacuum, possibly with gentle heating (e.g., 40-60 °C), for an extended period.[1]
-
Check for Impurities: Re-evaluate your analytical data (NMR, LC-MS) for the presence of starting materials, byproducts, or residual solvents.
If the product remains oily, proceed to the "Troubleshooting Failed Crystallization" guide in Part 2.
Q2: I'm observing significant loss of the Boc protecting group during my column chromatography purification. How can I prevent this?
The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[3] Cleavage can occur on silica gel, which is inherently acidic, or if acidic modifiers are used in the mobile phase.
Key Recommendations:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% in the eluent), and then with the pure eluent to remove the excess base.
-
Avoid Acidic Additives: Do not use trifluoroacetic acid (TFA) as a mobile phase modifier. Even 0.1% TFA can cause gradual deprotection, which is exacerbated during the concentration of fractions.[3] If a modifier is needed to improve peak shape, consider using a buffer like ammonium acetate or small amounts of acetic acid, though the latter may be difficult to remove.[3]
-
Work Quickly and at Low Temperatures: If you must use a slightly acidic system, keep the purification time to a minimum and maintain low temperatures (e.g., 5°C) for your fractions.[3] Lyophilization is a gentler method for solvent removal than rotary evaporation when acidic modifiers are present.[3]
Q3: What are the most common impurities I should expect and how can I identify them?
Impurities often stem from the synthetic route used. Common sources include:
-
Unreacted Starting Materials: Such as 2,5-diazabicyclo[2.2.2]octane or its precursors.
-
Residual Boc Anhydride (Boc₂O): If an excess was used in the protection step.
-
Byproducts of Boc Protection: Such as t-butanol.
-
Incomplete Debenzylation: If a benzyl-protected precursor was used, you might have residual N-benzyl-2,5-diazabicyclo[2.2.2]octane or the bis-Boc, mono-benzyl species.[4][5]
Identification:
-
¹H NMR: Look for the characteristic nine-proton singlet of the Boc group around 1.4 ppm. Its absence or a reduced integration value can indicate deprotection.[6] Aromatic signals would suggest incomplete debenzylation.
-
LC-MS: This is a powerful tool to identify species with different molecular weights, such as the de-Boc'd compound or starting materials.
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability and prevent degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[7] Recommended storage temperatures are typically between 2-8°C.[7][8] The compound is often supplied as a solid.[9][10]
Part 2: Troubleshooting Guides
Guide 1: Troubleshooting Failed Crystallization / Oily Product
An oily product can be frustrating, but several techniques can be employed to induce solidification. The key is to remove impurities that inhibit crystallization.
Caption: Decision tree for troubleshooting an oily product.
-
Trituration/Pulping: This technique involves stirring the oil with a solvent in which the desired compound is poorly soluble, but the impurities are soluble.
-
Solvent Choice: Weakly polar or non-polar solvents like diethyl ether, n-pentane, or hexane are excellent choices.[2]
-
Procedure: Add a small volume of the chosen solvent to your oily product. Stir or sonicate the mixture vigorously. If your product is pure, it should precipitate as a solid. The impurities will remain dissolved in the solvent.
-
Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under a vacuum.
-
-
Recrystallization: If trituration fails, recrystallization from a suitable solvent system is the next step.
-
Solvent Screening: The ideal solvent will dissolve the compound when hot but not when cold. Test small aliquots with solvents like ethyl acetate, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes or dichloromethane/pentane.
-
Seeding: If you have a small amount of solid material (a "seed crystal"), adding it to the cooled, supersaturated solution can initiate crystallization.[11][12] Sometimes, scratching the inside of the flask with a glass rod at the solvent line can also induce crystal formation.
-
Guide 2: Troubleshooting Column Chromatography
Effective chromatographic purification requires careful selection of the stationary and mobile phases to ensure good separation without degrading the product.
Caption: Workflow for purification via column chromatography.
-
Issue: Poor Separation.
-
Solution: Your chosen eluent may be too polar, causing all components to move too quickly (high Rf values). Decrease the polarity by reducing the proportion of the more polar solvent (e.g., use less methanol in a DCM/MeOH system). A good target Rf for your product on the initial TLC plate is between 0.2 and 0.4.[13]
-
-
Issue: Product Streaking on the Column/TLC.
-
Solution: Streaking often indicates that the compound is interacting too strongly with the acidic silica. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent can resolve this by neutralizing active sites on the silica.
-
-
Issue: Product is not Eluting from the Column.
-
Solution: The eluent is likely not polar enough. Gradually increase the polarity of the mobile phase. For highly polar compounds, solvent systems containing methanol are often necessary.
-
Part 3: Protocols & Data
Protocol 1: Recrystallization from an Oily Product
-
Solvent Selection: In a small vial, dissolve a small amount of the oily product in a minimal amount of a moderately polar solvent (e.g., ethyl acetate) by warming gently.
-
Induce Precipitation: Slowly add a non-polar solvent (e.g., hexanes or pentane) dropwise until the solution becomes slightly cloudy.
-
Heating: Gently warm the mixture until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (2-8°C).
-
Isolation: Once a significant amount of crystalline solid has formed, collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of the cold non-polar solvent used for precipitation.
-
Drying: Dry the purified crystals under a high vacuum.
Protocol 2: Flash Column Chromatography (Neutral Conditions)
-
TLC Analysis: Determine an appropriate solvent system using TLC. A common starting point for Boc-protected amines is a gradient of ethyl acetate in hexanes or methanol in dichloromethane (DCM).[13]
-
Column Preparation:
-
In a fume hood, prepare a slurry of silica gel in your chosen starting eluent.
-
Add triethylamine to the slurry to constitute ~0.5-1% of the total volume.
-
Pour the slurry into your column and allow it to pack, draining the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or DCM.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Collection:
-
Carefully add the eluent to the column and begin elution, collecting fractions.
-
Monitor the elution process by TLC, spotting each fraction on a plate.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator. Be cautious not to use excessive heat, which could potentially degrade the product.
-
Table 1: Common Impurities and Characteristics
| Impurity | Typical Source | Identification Method | Removal Strategy |
| 2,5-Diazabicyclo[2.2.2]octane | Incomplete reaction | LC-MS (lower MW) | Aqueous wash (if in salt form); Chromatography |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent | ¹H NMR (singlet at ~1.5 ppm) | High vacuum sublimation[14]; Chromatography |
| N-Benzyl protected precursor | Incomplete debenzylation | ¹H NMR (aromatic signals); LC-MS (higher MW) | Re-subject to debenzylation conditions; Chromatography |
| t-Butanol | Boc protection byproduct | ¹H NMR (singlet at ~1.28 ppm) | Co-evaporation with a high-boiling solvent (e.g., toluene); High vacuum |
| Triethylamine (or other base) | Reaction or work-up | ¹H NMR (quartet ~2.5 ppm, triplet ~1.0 ppm) | Aqueous wash with dilute acid (risk of Boc cleavage); Chromatography |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN111892599B - Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-tert-butyl carboxylate - Google Patents [patents.google.com]
- 5. tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | 134003-84-2 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 858671-91-7 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxy… [cymitquimica.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Navigating the Stability of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: A Technical Guide
Welcome to the technical support center for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice regarding its stability under both acidic and basic conditions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability across a wide range of chemical conditions, which is a key feature of this compound. It is generally stable under basic, nucleophilic, and reductive conditions, making it an excellent orthogonal protecting group in multi-step syntheses.[1][2] However, it is readily cleaved under acidic conditions.[3] This differential stability is the cornerstone of its utility in modern organic synthesis.
Q2: Why is the Boc group on this molecule stable under basic conditions?
The stability of the Boc group in the presence of bases is a result of the electronic nature of the carbamate functionality. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[4] This delocalization makes the carbamate less susceptible to nucleophilic attack by hydroxide or other bases. Furthermore, the bulky tert-butyl group provides significant steric hindrance, further impeding the approach of nucleophiles.[4]
Q3: Under what specific acidic conditions will the Boc group be cleaved?
The Boc group is sensitive to a variety of acidic conditions. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for its removal.[5][6] The deprotection can be carried out in a range of organic solvents, including dichloromethane (DCM), dioxane, or ethyl acetate.[5][7] The reaction is typically rapid and occurs at room temperature.[5] It is important to note that the bicyclic amine product will be protonated by the acid, usually resulting in the formation of an amine salt.[3][8]
Q4: What is the mechanism of acid-catalyzed Boc deprotection for this compound?
The deprotection of this compound under acidic conditions follows a well-established mechanism for Boc-protected amines.[3][8][9]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3][8]
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][8]
-
Decomposition: The carbamic acid is unstable and spontaneously decomposes to release the free 2,5-diazabicyclo[2.2.2]octane and carbon dioxide.[3][8]
-
Protonation of the Amine: The newly liberated secondary amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.[3][8]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and reaction of this compound, particularly concerning its stability.
Issue 1: Incomplete Boc Deprotection
-
Symptom: TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.
-
Possible Causes & Solutions:
-
Insufficient Acid: The deprotection reaction consumes the acid. Ensure at least a stoichiometric amount of acid is used, and often a significant excess is required to drive the reaction to completion.
-
Inadequate Reaction Time: While typically fast, some substrates may require longer reaction times. Monitor the reaction progress closely until all the starting material is consumed.
-
Low Temperature: Most Boc deprotections proceed efficiently at room temperature. If the reaction is sluggish, a slight increase in temperature may be beneficial, but this should be done cautiously to avoid potential side reactions.
-
Issue 2: Formation of Unwanted Side Products During Acidic Deprotection
-
Symptom: The appearance of unexpected spots on TLC or peaks in LC-MS, leading to difficult purification and reduced yields.
-
Possible Causes & Solutions:
-
Alkylation by the Tert-butyl Cation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate any nucleophilic species present in the reaction mixture.[10][11][12]
-
Solution: Employ a "scavenger" to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane.[3] These additives are more nucleophilic than the desired product and will preferentially react with the tert-butyl cation.
-
-
Issue 3: Unexpected Instability Under Seemingly Basic Conditions
-
Symptom: Degradation of the compound is observed during a reaction step that is intended to be basic.
-
Possible Causes & Solutions:
-
Presence of Lewis Acids: Certain reagents used in "basic" transformations may have Lewis acidic character that can catalyze the cleavage of the Boc group.
-
Solution: Carefully evaluate all reagents in the reaction mixture for potential Lewis acidity. If a Lewis acid is suspected, consider alternative reagents or a different synthetic strategy.
-
-
High Temperatures: While generally stable to heat, prolonged exposure to very high temperatures, even in the absence of strong acids, can potentially lead to thermal decomposition of the Boc group.[9]
-
Solution: Use the mildest possible reaction temperatures.
-
-
Experimental Protocols
Protocol 1: Standard Acidic Deprotection of this compound
Objective: To remove the Boc protecting group to yield 2,5-diazabicyclo[2.2.2]octane.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the this compound in DCM (e.g., 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an excess of TFA (e.g., 10-20 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable (typically 1-3 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Add diethyl ether to the residue to precipitate the amine salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Summary
| Condition | Reagent/Environment | Stability of Boc Group | Notes |
| Acidic | Strong acids (TFA, HCl) | Labile | Rapid cleavage to the free amine.[5][7] |
| Lewis acids | Potentially Labile | Stability depends on the strength of the Lewis acid. | |
| Basic | Strong bases (NaOH, KOH) | Stable | Generally stable to hydrolysis.[1][13] |
| Amine bases (Et3N, DIPEA) | Stable | Highly stable. | |
| Nucleophilic | Various nucleophiles | Stable | Resistant to attack by most nucleophiles.[13] |
| Reductive | Catalytic Hydrogenation | Stable | The Boc group is stable under these conditions.[1] |
Visualizing the Chemistry
Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Boc Deprotection
Caption: Workflow for a standard Boc deprotection experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
Preventing racemization during synthesis of chiral Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of chiral tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, with a primary focus on preventing racemization and maintaining enantiomeric purity. The insights provided herein are a synthesis of established chemical principles and field-proven experience.
Section 1: Understanding and Preventing Racemization - FAQs
This section addresses fundamental questions regarding the potential for racemization during the synthesis of chiral 2,5-diazabicyclo[2.2.2]octane derivatives.
Q1: What is racemization and why is it a critical concern in the synthesis of this molecule?
A: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate).[1][2] In the context of drug development, where one enantiomer of a chiral molecule often exhibits the desired therapeutic activity while the other may be inactive or even harmful, maintaining enantiomeric purity is paramount.[1] The rigid, bicyclic structure of 2,5-diazabicyclo[2.2.2]octane contains stereogenic centers that are susceptible to inversion under certain reaction conditions, leading to a loss of optical activity and compromising the final product's efficacy and safety.
Q2: At which stages of the synthesis is racemization most likely to occur?
A: Racemization can be a risk at several key stages:
-
Formation of the Bicyclic Ring System: The cyclization step to form the diazabicyclooctane core can be susceptible to racemization, particularly if the reaction conditions (e.g., harsh bases, high temperatures) facilitate the formation of achiral intermediates like enolates or carbanions.[1][3]
-
Protecting Group Manipulation: The introduction and, more critically, the removal of protecting groups can create conditions that promote racemization. For instance, strongly acidic or basic conditions used for deprotection can lead to the loss of stereochemical integrity.
-
Purification: While less common, prolonged exposure to certain chromatographic media or solvents during purification could potentially contribute to racemization, especially if residual acidic or basic impurities are present.
Q3: How does the choice of protecting group influence the risk of racemization?
A: The choice of protecting group is crucial. An ideal protecting group should be stable under the reaction conditions used for subsequent steps but readily removable under mild conditions that do not compromise the stereocenters.[4] For the synthesis of this compound, the tert-butoxycarbonyl (Boc) group is commonly used. While generally stable, its removal with strong acids like trifluoroacetic acid (TFA) must be carefully controlled to minimize the risk of racemization. The selection of protecting groups for other reactive functionalities on the molecule must also be considered to ensure their removal conditions are orthogonal and do not affect the stereochemistry of the bicyclic core.[4][5]
Section 2: Troubleshooting Guide - A Stage-by-Stage Analysis
This guide provides specific troubleshooting advice for common issues encountered during the synthesis, with a focus on practical, evidence-based solutions.
Issue: Loss of Enantiomeric Excess During Bicyclic Ring Formation
Symptom: Chiral HPLC or NMR analysis of the crude product after cyclization shows a significant decrease in enantiomeric excess (% ee) compared to the starting material.
Root Cause Analysis and Solutions:
The primary cause of racemization during the formation of the 2,5-diazabicyclo[2.2.2]octane ring system is often the use of reaction conditions that promote the formation of planar, achiral intermediates.
dot
Caption: Mechanism of racemization during ring formation.
Troubleshooting Steps:
-
Re-evaluate the Base: Strong, non-nucleophilic bases are often required for cyclization. However, excessively harsh bases can lead to racemization.
-
Recommendation: Consider using milder bases such as potassium carbonate or triethylamine in combination with a suitable solvent. The choice of base should be carefully optimized to achieve a balance between reaction rate and preservation of stereochemistry.
-
-
Optimize Reaction Temperature: Higher temperatures can provide the activation energy for racemization pathways.
-
Recommendation: Conduct the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. Consider running a temperature screening experiment to identify the optimal conditions. For example, a reaction that is sluggish at room temperature may proceed cleanly at 40-50 °C without significant racemization.
-
-
Solvent Selection: The polarity and proticity of the solvent can influence the stability of charged intermediates and transition states.
-
Recommendation: Aprotic solvents such as acetonitrile or DMF are often good choices. Protic solvents could potentially facilitate proton exchange that leads to racemization.
-
Data-Driven Decision Making: Impact of Base and Temperature on % ee
| Base | Temperature (°C) | Enantiomeric Excess (% ee) |
| Sodium Hydride | 80 | 65% |
| Potassium Carbonate | 60 | 92% |
| Triethylamine | 40 | >98% |
This is illustrative data and actual results may vary.
Issue: Racemization During Boc-Protection or Deprotection
Symptom: A decrease in % ee is observed after the introduction or removal of the Boc protecting group.
Root Cause Analysis and Solutions:
While Boc protection is generally straightforward, the deprotection step, which typically involves strong acids, is a common point of racemization.
dot
Caption: Potential for racemization during Boc deprotection.
Troubleshooting Steps:
-
Control Deprotection Conditions: The concentration of the acid and the reaction time are critical.
-
Recommendation: Use the mildest acidic conditions possible for Boc removal. A solution of 20-50% TFA in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature is a good starting point. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acid.
-
-
Consider Alternative Protecting Groups: If racemization during deprotection remains a persistent issue, exploring alternative protecting groups with milder removal conditions may be necessary.
-
Recommendation: The carboxybenzyl (Cbz) group, which can be removed by hydrogenolysis, is a viable alternative that often preserves stereochemistry.[5]
-
Section 3: Experimental Protocols and Best Practices
This section provides detailed protocols for key experimental procedures, designed to minimize the risk of racemization.
Protocol: Enantioselective Synthesis via Chiral Auxiliaries
One of the most robust methods for establishing the stereochemistry of the 2,5-diazabicyclo[2.2.2]octane core is through the use of chiral auxiliaries.[6][7][8][9] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.[6]
Step-by-Step Protocol:
-
Attachment of Chiral Auxiliary: Couple a suitable chiral auxiliary (e.g., an Evans oxazolidinone) to a precursor of the diazabicyclooctane system.
-
Diastereoselective Cyclization: Perform the key cyclization reaction. The chiral auxiliary will sterically hinder one face of the molecule, leading to the preferential formation of one diastereomer.
-
Removal of Chiral Auxiliary: Cleave the chiral auxiliary under mild conditions that do not affect the newly formed stereocenters.
-
Analysis of Diastereomeric and Enantiomeric Purity: Analyze the product by chiral HPLC or NMR with a chiral solvating agent to determine the diastereomeric and enantiomeric excess.
Protocol: Monitoring Enantiomeric Purity by Chiral HPLC
Regularly monitoring the enantiomeric purity at each step of the synthesis is crucial for identifying and addressing sources of racemization early on. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[10]
General HPLC Method:
-
Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for your specific compound.
-
Detection: UV detection is commonly used if the molecule has a chromophore.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.[10]
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol: Determination of Enantiomeric Purity by NMR Spectroscopy
NMR spectroscopy can also be used to determine enantiomeric purity through the use of chiral derivatizing agents or chiral solvating agents.[11][12] These agents react with the enantiomers to form diastereomers, which have distinct NMR signals.
Using a Chiral Derivatizing Agent (e.g., Mosher's Acid):
-
React the chiral amine with an excess of the chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
Integrate the well-resolved signals corresponding to each diastereomer to determine their ratio and calculate the % ee.
Section 4: References
-
Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters.--INVALID-LINK--
-
Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. PubMed.--INVALID-LINK--
-
Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications (RSC Publishing).--INVALID-LINK--
-
Synthesis of Chiral 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives. American Chemical Society.--INVALID-LINK--
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.--INVALID-LINK--
-
Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. RSC Publishing.--INVALID-LINK--
-
A Comparative Guide to Analytical Methods for Chiral Purity Determination. BenchChem.--INVALID-LINK--
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances.--INVALID-LINK--
-
Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate.--INVALID-LINK--
-
Self-assembly of cage structures. Paper 12: The synthesis and crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids and their diesters. ResearchGate.--INVALID-LINK--
-
Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis.--INVALID-LINK--
-
Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. European Journal of Organic Chemistry.--INVALID-LINK--
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide.--INVALID-LINK--
-
Racemization. Wikipedia.--INVALID-LINK--
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec.--INVALID-LINK--
-
Chiral auxiliary. Wikipedia.--INVALID-LINK--
-
A Convenient Approach to the Enantiopure (15,25,45,55)-and (1R,2S,4R,5S)-2,5-Bis(phenylmethyl)-l,4-diazabicyclo[2.2.2]-octane. ResearchGate.--INVALID-LINK--
-
2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications (RSC Publishing).--INVALID-LINK--
-
Racemisation in Chemistry and Biology. The University of Manchester.--INVALID-LINK--
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.--INVALID-LINK--
-
Chiral Auxiliaries. Sigma-Aldrich.--INVALID-LINK--
-
General mechanism of base‐catalysed racemisation. ResearchGate.--INVALID-LINK--
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.--INVALID-LINK--
-
Synthesis and Molecular Structure of Chiral (2S,5S)-Tert-Butyl 3-Oxo-2-Oxa-5-Azabicyclo[2.2.2]octane-5-Carboxylate. Amanote Research.--INVALID-LINK--
-
Synthesis method of 2,5-diazabicyclo [2.2.2] octane-2-tert-butyl carboxylate. Google Patents.--INVALID-LINK--
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.--INVALID-LINK--
-
Amino Acid-Protecting Groups. ResearchGate.--INVALID-LINK--
-
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate. ChemScene.--INVALID-LINK--
-
Methods of producing heteropolycycles via bis-epoxidation. Google Patents.--INVALID-LINK--
-
Protecting Groups in Peptide Synthesis. Biosynth.--INVALID-LINK--
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.--INVALID-LINK--
-
Racemization Assays. Thieme.--INVALID-LINK--
-
Minimalist approach meets green chemistry. Thieme.--INVALID-LINK--
-
Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate.--INVALID-LINK--
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. キラル補助剤 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate reactions
Technical Support Center: Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Welcome to the technical support guide for this compound (Boc-DBCO). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bicyclic diamine scaffold. Here, we address common challenges encountered during its use, focusing on practical, field-tested solutions to improve reaction yields and product purity. Our guidance is grounded in established chemical principles to help you navigate the intricacies of this unique building block.
Frequently Asked Questions (FAQs): General Handling & Properties
Q: What are the recommended storage and handling conditions for Boc-DBCO?
A: this compound should be stored in a cool, dark place, ideally refrigerated at 2-8°C under an inert atmosphere (e.g., argon or nitrogen)[1]. The secondary amine moiety can be susceptible to slow oxidation, and the compound can be hygroscopic. Always handle with appropriate personal protective equipment in a well-ventilated area.
Q: What are the key structural features of Boc-DBCO that influence its reactivity?
A: The defining feature is its rigid bicyclo[2.2.2]octane core, which locks the molecule into a specific conformation. This has two major consequences:
-
Steric Hindrance: The secondary amine at the N5 position is sterically encumbered, which can significantly slow the kinetics of reactions like N-alkylation or acylation compared to simpler acyclic or monocyclic secondary amines.
-
Enhanced Nucleophilicity: The lone pairs of the two nitrogen atoms are held in a specific orientation. This fixed geometry can enhance the nucleophilicity of the N5 amine, a phenomenon sometimes referred to as the "cage effect"[2].
Q: In which common solvents is Boc-DBCO soluble?
A: Boc-DBCO generally exhibits good solubility in a range of polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF). It has lower solubility in nonpolar solvents like hexanes and is sparingly soluble in water. For reactions, the choice of solvent should also consider the solubility of the other reagents and the required reaction temperature.
Troubleshooting Guide: N-Alkylation & N-Acylation Reactions
This is the most common class of reaction for this substrate. Low yields are frequently traced back to issues with reactivity, side reactions, or workup procedures.
Q: My N-alkylation reaction shows low or no conversion, with significant starting material remaining. What are the likely causes and solutions?
A: This is a classic issue stemming from the interplay between steric hindrance and electrophile reactivity.
-
Causality: The sterically hindered N5 amine requires a sufficiently reactive electrophile and conditions that provide enough energy to overcome the activation barrier. A weak electrophile (e.g., an alkyl chloride) may not react efficiently.
-
Troubleshooting Steps:
-
Increase Electrophile Reactivity: If possible, switch to a more reactive electrophile. The general order of reactivity for alkyl halides is R-I > R-OTf > R-Br >> R-Cl.
-
Elevate Reaction Temperature: Refluxing in a higher-boiling solvent like acetonitrile (82°C) or DMF (153°C) is often necessary. Reactions that are sluggish at room temperature can often be driven to completion with heat.
-
Optimize Base Selection: The base is critical. It must be strong enough to neutralize the acid byproduct but should not introduce competing side reactions. See the table below for guidance.
-
Consider Solvent Effects: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions compared to less polar solvents like THF.
-
| Table 1: Base Selection for N-Alkylation of Boc-DBCO | | :--- | :--- | :--- | | Base | Typical Use Case | Key Considerations | | K₂CO₃ / Cs₂CO₃ | Mild alkylating agents (e.g., benzyl bromide, methyl iodide). | Heterogeneous, requires vigorous stirring. Cesium carbonate is more soluble and reactive but also more expensive. | | Triethylamine (TEA) | General purpose. | Can sometimes form quaternary ammonium salts with highly reactive electrophiles, consuming the reagent. | | DIPEA (Hünig's Base) | Highly Recommended. Sterically hindered electrophiles. | Non-nucleophilic, reducing the risk of side reactions. Its bulk can be advantageous in this sterically crowded environment. | | DBU | When a very strong, non-nucleophilic base is needed. | Can sometimes promote elimination side reactions with susceptible electrophiles. |
Q: I'm observing a significant byproduct with approximately double the mass of my starting material. What is it and how can I prevent it?
A: This is likely a dimer formed from an unwanted reaction between your starting material and the Boc-protecting group of another molecule.
-
Causality: Under certain conditions, particularly with strong bases or high temperatures, the Boc group can be partially cleaved or activated, leading to the formation of an isocyanate intermediate. This highly reactive species can then be trapped by the free N5-amine of another molecule of your starting material to form a urea dimer[3].
-
Troubleshooting Workflow:
Figure 1: Troubleshooting Dimer Formation.
Troubleshooting Guide: Boc-Deprotection
Removing the Boc group is a critical step that can be fraught with yield-destroying side reactions if not properly controlled.
Q: My Boc-deprotection with neat Trifluoroacetic Acid (TFA) gives a low yield and a complex mixture of products. How can I improve this?
A: The primary culprit is the highly reactive tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group[4]. This electrophilic species can cause a number of problems.
-
Causality: The t-Bu⁺ cation is a potent alkylating agent. If other nucleophilic sites exist on your molecule (e.g., electron-rich aromatic rings, thiols, or even the newly liberated secondary amine), it can lead to unwanted tert-butylation, resulting in byproducts that are difficult to separate[5].
-
Troubleshooting Steps:
-
Use a Scavenger: This is the most critical fix. A scavenger is a nucleophile added to the reaction mixture to trap the t-Bu⁺ cation before it can react with your product. Common and effective scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. A typical condition is TFA/DCM (1:1) with 3-5 equivalents of TES at 0°C to room temperature[3].
-
Milder Acidic Conditions: If your molecule is sensitive, stronger acids can be detrimental. Consider using a milder acid system like 4M HCl in dioxane or gaseous HCl in diethyl ether or methanol. These reactions may be slower but are often cleaner[6].
-
Control Temperature: Perform the deprotection at 0°C to minimize side reactions. Only warm to room temperature if the reaction is sluggish.
-
| Table 2: Comparison of Boc-Deprotection Conditions | | :--- | :--- | :--- | | Reagent System | Pros | Cons & Mitigation | | Neat TFA | Fast, potent. | Generates t-Bu⁺. Mitigation: Add scavengers (TES, anisole). | | TFA in DCM (e.g., 20-50%) | Milder than neat TFA, better control. | Still generates t-Bu⁺. Mitigation: Scavengers are still highly recommended. | | 4M HCl in Dioxane | Common, effective, volatile byproduct (HCl). | Can be slower, dioxane is a peroxide former. | | Gaseous HCl in Ether/MeOH | Clean, byproducts are volatile. | Requires handling of corrosive gas. Can form methyl esters if MeOH is used with carboxylic acids present. | | TMSI or ZnBr₂ in DCM | Lewis acid conditions, useful for orthogonality. | Can be substrate-specific, may require screening[7]. |
Troubleshooting Guide: Product Isolation & Purification
Q: My product is a sticky oil or is difficult to purify by column chromatography. What strategies can I use?
A: The free amine products derived from Boc-DBCO are often basic, polar, and may not behave well on silica gel.
-
Causality: Free amines can streak badly on standard silica gel due to strong interactions with the acidic silanol groups. This leads to poor separation and low recovery.
-
Troubleshooting Steps:
-
Base-Washed Silica: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of base, such as 1-2% triethylamine or ammonia in the eluent system. This deactivates the acidic sites and significantly improves peak shape.
-
Salt Formation & Extraction: If the product is an oil, consider converting it to a salt (e.g., hydrochloride or tartrate). Salts are often crystalline and much easier to handle, filter, and dry. This can be achieved by dissolving the crude product in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether or a solution of the corresponding acid.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) using water/acetonitrile or water/methanol gradients (often with a TFA or formic acid modifier) can provide excellent separation where normal-phase fails.
-
Sublimation: The parent 2,5-diazabicyclo[2.2.2]octane is known to be purifiable by sublimation[8]. While the Boc-protected version has a higher molecular weight, this technique may be viable for certain derivatives, especially for final polishing to remove non-volatile impurities.
-
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Boc-DBCO
This protocol provides a robust starting point for the N-alkylation using a moderately reactive alkyl bromide.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (MeCN, approx. 0.1 M), add the alkyl bromide (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Execution: Stir the mixture under a nitrogen atmosphere at 60-80°C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. To improve peak shape, it is advisable to use an eluent system containing 0.5-1% triethylamine.
References
- 1. This compound | 858671-91-7 [sigmaaldrich.com]
- 2. (1R,4R)-2,5-Diazabicyclo(2.2.2)octane () for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. US2937176A - Preparation of diazabicyclo-octane - Google Patents [patents.google.com]
Technical Support Center: Managing Reaction Byproducts of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Welcome to the technical support guide for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our focus is to provide practical, in-depth solutions to common challenges related to the formation and management of reaction byproducts. This guide is divided into two primary sections: byproducts generated during the synthesis of the title compound and byproducts encountered when it is used in subsequent chemical transformations.
Part 1: Byproducts from the Synthesis of this compound
The most common route to this compound is the mono-protection of the parent diamine, 2,5-diazabicyclo[2.2.2]octane. The primary challenge in this synthesis is achieving high selectivity for the mono-protected product over the di-protected byproduct and separating it from the unreacted starting material.
Frequently Asked Questions & Troubleshooting
Q1: My reaction mixture shows three spots on TLC/peaks in LC-MS corresponding to the starting diamine, the desired mono-Boc product, and a less polar byproduct. What is the byproduct and how can I minimize it?
A: The less polar byproduct is almost certainly the di-protected species, Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate. Its formation is a classic issue in the protection of symmetrical diamines.
-
Causality: When di-tert-butyl dicarbonate (Boc₂O) is added to the free diamine, both nitrogen atoms are nucleophilic and can react. Even with stoichiometric control (i.e., adding only one equivalent of Boc₂O), a statistical mixture of starting material, mono-protected, and di-protected product is often obtained because the mono-protected product is still nucleophilic enough to react a second time.[1]
-
Solution: The most effective strategy is to differentiate the two nitrogen atoms in situ. This is achieved by converting the diamine into its mono-hydrochloride salt by adding one equivalent of acid (e.g., HCl) before the introduction of Boc₂O. The protonated nitrogen is no longer nucleophilic, directing the Boc group to the free amine. This significantly enhances the yield of the mono-Boc product.[2][3][4]
Caption: Workflow for selective mono-Boc protection.
Q2: I've minimized the di-Boc byproduct, but now I have trouble separating the desired mono-Boc product from the unreacted diamine starting material. What is an effective purification strategy?
A: This is a common issue due to the basic nature of both compounds. A multi-step acid-base extraction is highly effective and avoids the need for tedious chromatography.
-
Causality: Both the unreacted diamine and the mono-Boc product have a basic secondary amine, making them soluble in acidic aqueous solutions and organic solvents.
-
Solution:
-
Initial Organic Wash: After the reaction, concentrate the mixture. Add a nonpolar organic solvent like diethyl ether and stir. The unreacted diamine hydrochloride salt is often poorly soluble in ether and can sometimes be removed by filtration. The di-Boc byproduct, being non-polar and neutral, will be highly soluble in the ether.[5]
-
Acid-Base Extraction: Dissolve the remaining mixture in an organic solvent (e.g., CH₂Cl₂ or EtOAc). Wash with a dilute aqueous acid (e.g., 1M HCl). Both the mono-Boc product and any remaining diamine will be protonated and move to the aqueous layer. Discard the organic layer which contains the di-Boc byproduct.
-
Liberation and Extraction: Basify the aqueous layer to pH >12 with a strong base (e.g., 2N NaOH).[2] This deprotonates the ammonium salts. Now, extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). The desired mono-Boc product will move into the organic layer, while the more polar, unreacted diamine may have lower affinity for the organic solvent, allowing for separation. Repeating the extraction will improve recovery.
-
Q3: My starting material was 2-benzyl-2,5-diazabicyclo[2.2.2]octane, and I'm removing the benzyl group by catalytic hydrogenation before Boc protection. My final product is contaminated. What could be the issue?
A: The most likely byproduct is incomplete debenzylation. The starting material for your Boc protection is a mixture of the desired diamine and the mono-benzyl diamine.
-
Causality: Catalytic hydrogenation for benzyl group removal can sometimes be sluggish or incomplete, especially if the catalyst is not sufficiently active or if catalyst poisons are present.[6]
-
Troubleshooting:
-
Monitor the Debenzylation: Ensure the debenzylation reaction goes to completion by TLC or LC-MS before proceeding.
-
Catalyst Choice: Use a fresh, high-quality catalyst (e.g., 10% Pd/C). In difficult cases, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required.
-
Reaction Conditions: Ensure adequate hydrogen pressure (a balloon is often sufficient, but a Parr shaker may be needed) and efficient stirring to ensure good contact between the substrate, catalyst, and hydrogen.[6]
-
Data Summary: Key Byproducts in Synthesis
| Compound Name | Common Abbreviation | Typical Byproduct of... | Key Analytical Feature (¹H NMR) |
| Di-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2,5-dicarboxylate | Di-Boc DBO | Boc Protection | Absence of N-H proton signal. Symmetrical spectrum. The Boc signal (singlet, ~1.4 ppm) integrates to 18H. |
| 2,5-Diazabicyclo[2.2.2]octane | DBO (free base) | Incomplete Reaction | Absence of Boc signal. Sharp N-H proton signal. |
| 2-Benzyl-2,5-diazabicyclo[2.2.2]octane | Bn-DBO | Incomplete Debenzylation | Presence of aromatic signals (~7.2-7.4 ppm) and a benzylic CH₂ signal (~3.6 ppm).[7] |
Part 2: Byproducts from Reactions Using this compound
The primary use of this reagent is as a precursor to the mono-functionalized bicyclic diamine scaffold. This almost always involves the acid-catalyzed removal of the Boc group.
Frequently Asked Questions & Troubleshooting
Q1: I performed a Boc deprotection using Trifluoroacetic Acid (TFA) and my product mass in the LC-MS is 56 units higher than expected. What happened?
A: Your product has likely been alkylated by a tert-butyl group. This is a very common side reaction during Boc deprotection.
-
Causality: Strong acids like TFA cleave the Boc group by protonating the carbonyl oxygen, leading to the release of CO₂, the free amine, and a tert-butyl cation (t-Bu⁺).[8][9] This cation is a reactive electrophile. If your substrate contains other nucleophilic sites (e.g., phenols, thiols, electron-rich aromatics, or even indoles), they can be alkylated by the t-Bu⁺ cation.[9]
Caption: Mechanism of Boc deprotection and t-butylation.
-
Solution: Use a "scavenger." A scavenger is a nucleophile that is added to the reaction mixture to trap the t-Bu⁺ cation before it can react with your substrate.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or even water in small amounts can be effective.
-
Mechanism: TES, for example, reacts with the t-Bu⁺ cation to form the stable triethylsilyl cation and isobutane gas, effectively removing the problematic electrophile.
-
Q2: My Boc deprotection is very slow or incomplete when using HCl in dioxane. How can I improve it?
A: While HCl in dioxane is a standard reagent, its effectiveness can be hampered by several factors.
-
Causality:
-
Reagent Age: Anhydrous HCl solutions can degrade over time, especially with improper storage, leading to lower effective molarity.
-
Water Content: The presence of water can hydrolyze the Boc group, but the reaction is often slower than the anhydrous acid-catalyzed mechanism. Excessive water can interfere with the process.
-
Steric Hindrance: The bicyclic structure can present some steric hindrance, potentially slowing the reaction compared to a simple acyclic amine.
-
-
Solutions:
-
Use Fresh Reagent: Use a recently purchased or freshly prepared solution of HCl in dioxane.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often drive it to completion. Monitor by TLC/LC-MS to avoid decomposition.
-
Switch Acid: Trifluoroacetic acid (TFA) is a stronger acid and often provides faster and cleaner deprotections.[8] A common condition is using neat TFA or a 25-50% solution of TFA in dichloromethane (DCM) at room temperature. Remember to use a scavenger if your substrate is sensitive!
-
Part 3: Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 2,5-Diazabicyclo[2.2.2]octane
This protocol is adapted from methodologies designed for the selective mono-protection of diamines.[2][3][4]
-
Materials:
-
2,5-Diazabicyclo[2.2.2]octane (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq) or a titrated solution of HCl in an organic solvent.
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 eq)
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2,5-diazabicyclo[2.2.2]octane in anhydrous MeOH (~0.5 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of Me₃SiCl dropwise. Me₃SiCl reacts with MeOH to generate one equivalent of HCl in situ.[4] Stir the mixture for 30 minutes at 0 °C and then for 30 minutes at room temperature to allow for the formation and equilibration of the mono-hydrochloride salt.
-
Add a solution of Boc₂O (1.0-1.1 eq) in a small amount of MeOH to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Perform the acid-base workup as described in Part 1, Q2 to remove the di-Boc byproduct and unreacted starting material.
-
Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound, typically as a white to off-white solid.
-
Protocol 2: Boc Deprotection with Scavenger
-
Materials:
-
This compound derivative (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Triethylsilane (TES) (1.5-2.0 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).
-
Add the scavenger, triethylsilane (1.5-2.0 eq), to the solution.
-
Cool the mixture to 0 °C and slowly add TFA (10-20 eq).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully concentrate the reaction mixture in vacuo. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in DCM and carefully quench by washing with saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often isolated as its trifluoroacetate salt or can be converted to the free base.
-
References
- 1. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. sciforum.net [sciforum.net]
- 6. Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | 956794-81-3 | Benchchem [benchchem.com]
- 7. 2-Benzyl-2,5-diazabicyclo[2.2.1]heptane | C12H16N2 | CID 562932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
Technical Support Center: Catalyst Selection for Functionalizing Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Welcome to the technical support guide for the functionalization of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This bicyclic diamine scaffold is a valuable building block in medicinal chemistry and drug development. However, its rigid, sterically hindered structure presents unique challenges for selective functionalization, particularly at the N5 position. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate catalyst selection and troubleshoot common issues encountered during C-N cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy for functionalizing the diazabicyclooctane core.
Q1: What are the primary catalytic methods for N-arylation of this compound?
A: The two most prevalent and effective methods are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.[1][2]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, high functional group tolerance, and typically milder reaction conditions compared to traditional Ullmann reactions.[3][4] The continual development of sophisticated phosphine ligands has made it possible to couple even highly hindered amines like the diazabicyclooctane core.[1][5]
-
Copper-Catalyzed N-Arylation (Ullmann-type): Copper catalysis has re-emerged as a powerful, cost-effective alternative to palladium.[6] While historically requiring harsh conditions, modern protocols using specific ligands can facilitate the coupling of sterically hindered partners.[6][7] It can be particularly effective for certain heteroaryl halides.
Q2: Why is catalyst and ligand selection so critical for this specific substrate?
A: The primary challenge is steric hindrance. The N5 nitrogen atom is a secondary amine embedded within a rigid bicyclic structure. This bulkiness significantly slows down key steps in the catalytic cycle, such as the coordination of the amine to the metal center and the final reductive elimination step that forms the C-N bond.[8] An improperly chosen catalyst system will fail to overcome this steric barrier, resulting in low or no product formation. Therefore, the ligand's architecture is paramount; it must be bulky enough to promote the reductive elimination step while allowing the hindered amine to access the catalytic center.[8][9]
Q3: How do I choose between a Palladium and a Copper catalyst system?
A: Your choice depends on the specific coupling partners, cost considerations, and available laboratory resources.
-
Choose Palladium when:
-
Choose Copper when:
-
You are using more reactive aryl iodides or activated aryl bromides.[11]
-
Cost is a primary concern, as copper catalysts are generally more economical than palladium.[6]
-
You are coupling with specific N-heterocycles where copper has shown superior performance.[12]
-
Palladium-based methods have failed or given low yields.
-
Q4: What is the role of the base in these C-N coupling reactions?
A: The base is crucial for deprotonating the amine nucleophile (at the N5-H position) after it coordinates to the metal center, forming a more nucleophilic metal-amido complex. This is a key step in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.[13] Common choices include sodium or potassium tert-butoxide (NaOtBu, KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][9] The choice of base is often interdependent with the choice of metal, ligand, and solvent.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Low or No Yield in Palladium-Catalyzed N-Arylation
You are attempting a Buchwald-Hartwig reaction with your aryl halide and this compound, but you observe very low conversion to the desired product.
Possible Cause 1: Inappropriate Ligand Selection
The steric hindrance of the diazabicyclooctane core requires a specialized ligand. Standard, less bulky phosphine ligands like triphenylphosphine or even some bidentate ligands like BINAP may be ineffective.[9]
Solution: Employ bulky, electron-rich monodentate biarylphosphine ligands. These ligands are designed to accelerate both the oxidative addition and, crucially, the rate-limiting reductive elimination steps for hindered substrates.[5][8]
Catalyst System Selection Workflow
Caption: Decision workflow for catalyst system selection.
Possible Cause 2: Inactive Catalyst or Insufficient Loading
The palladium precatalyst may not have been properly activated to the active Pd(0) species, or the catalyst loading is too low for a challenging transformation.
Solution:
-
Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are air-stable and generate the active L-Pd(0) species more reliably than using separate sources like Pd₂(dba)₃.
-
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion.[14]
-
Ensure Inert Conditions: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.
Possible Cause 3: Incorrect Base
The chosen base may be too weak or may not be soluble enough in the reaction medium to effectively deprotonate the amine.
Solution: For hindered amines, strong, soluble bases are often required.
-
Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig aminations.
-
Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic base that can be very effective.
-
Avoid weaker bases like triethylamine (TEA) or DIPEA for this transformation, as they are generally insufficient to drive the catalytic cycle.[15]
Problem: Side Reaction - Evidence of Boc Deprotection
You observe the formation of a doubly-arylated product or other unexpected byproducts, suggesting the Boc protecting group is not stable under the reaction conditions.
Possible Cause 1: High Reaction Temperature
While the Boc group is generally stable to basic conditions, it can be thermally labile, especially at temperatures exceeding 100-120 °C for prolonged periods.[16]
Solution:
-
Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 80-100 °C) for a longer time. The use of a highly active catalyst system (e.g., a G4 precatalyst with a ligand like tBuBrettPhos) can enable reactions at lower temperatures.[10]
-
Monitor Reaction Time: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged heating that could lead to deprotection.
Possible Cause 2: Acidic Impurities
The Boc group is highly sensitive to acid.[17] Any acidic impurities in your reagents or solvent can catalyze its removal.
Solution:
-
Reagent Purity: Ensure your amine starting material is pure. If it is a salt (e.g., HCl salt), it must be neutralized to the free base before use.
-
Solvent Quality: Use high-purity, anhydrous solvents. Passing solvents through an alumina plug can remove trace acidic impurities.
Section 3: Reference Protocols & Data
The following protocols are provided as validated starting points for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is adapted for a sterically hindered secondary amine with an unactivated aryl bromide.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig C-N coupling cycle.
Procedure:
-
To an oven-dried Schlenk flask under an Argon atmosphere, add the Palladium precatalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%).
-
Add the biarylphosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%), aryl bromide (1.0 mmol, 1.0 equiv), and this compound (1.2 mmol, 1.2 equiv).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by adding water. Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type)
This protocol is a starting point for coupling with an aryl iodide.
Procedure:
-
To a reaction vial, add Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), aryl iodide (1.0 mmol, 1.0 equiv), and this compound (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
If required by the specific aryl iodide, add a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%).
-
Add anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (4 mL).
-
Seal the vial and heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 18-36 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and ethyl acetate. Filter through a pad of celite to remove insoluble copper salts.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Catalyst System Components
For successful N-arylation of the title compound, a judicious selection of components is necessary. The table below summarizes common choices.
| Component | Palladium-Catalyzed System | Copper-Catalyzed System | Rationale & Causality |
| Metal Source | Pd₂(dba)₃, Pd(OAc)₂, or Precatalysts (G2, G3, G4) | CuI, Cu₂O, CuSO₄ | Pd precatalysts offer reliability.[1] CuI is a common, effective, and inexpensive source for Ullmann couplings.[2] |
| Ligand | Bulky Biarylphosphines: XPhos, RuPhos, BrettPhos | N,N'-ligands (DMEDA), Amino acids (L-Proline), Phenanthroline | Bulky ligands are essential to facilitate reductive elimination from the sterically crowded Pd center.[5] Ligands for Cu prevent catalyst agglomeration and accelerate the reaction. |
| Base | NaOtBu, KOtBu, LHMDS | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOLi | Strong, soluble bases are needed for Pd systems.[13] Inorganic bases are often sufficient for Cu-catalyzed reactions with aryl iodides.[2] |
| Solvent | Toluene, Dioxane, THF (anhydrous) | DMF, NMP, DMSO (anhydrous) | Aprotic solvents are required. Higher boiling point solvents are often used for Cu catalysis due to higher required temperatures. |
| Temperature | 80 - 110 °C | 100 - 140 °C | Highly active Pd systems can operate at lower temperatures, preserving sensitive functional groups like the Boc group.[10] |
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. A Metal–Organic Framework Cu2(BDC)2(DABCO) as an Efficient and Reusable Catalyst for Ullmann-Type N-Arylation of Imidazoles | Semantic Scholar [semanticscholar.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Cost-Effective Synthesis of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Introduction
Welcome to the Technical Support Center for the synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate. This valuable building block features a conformationally rigid bicyclic scaffold essential for developing novel therapeutics, particularly in areas targeting the central nervous system. Its constrained structure allows for precise orientation of substituents, making it a privileged scaffold in modern medicinal chemistry.
However, constructing this strained ring system and achieving selective mono-N-Boc protection can be challenging. This guide provides an in-depth analysis of cost-effective synthetic strategies, detailed experimental protocols, and a comprehensive troubleshooting section in a question-and-answer format to address common issues encountered in the lab.
Overview of Cost-Effective Synthetic Strategies
Two primary strategies stand out for their cost-effectiveness and scalability. The choice between them often depends on the availability and cost of the starting materials.
-
Route A: The Diketopiperazine Reduction Pathway. This is a classic and robust approach that builds the bicyclic core from simple acyclic precursors, culminating in a key reduction step. It is often favored in academic and early-stage research settings.
-
Route B: The Sequential Debenzylation Pathway. This route starts from a pre-formed, commercially available dibenzylated bicyclic core. It is an excellent option for process chemistry and scale-up, as the core ring structure is already established.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Diketopiperazine Reduction | Route B: Sequential Debenzylation |
| Starting Materials | Diethyl meso-2,5-dibromoadipate, Benzylamine | 2,5-Di(N-benzyl)diazabicyclo[2.2.2]octane |
| Key Steps | Cyclization to diketopiperazine, LiAlH₄ reduction | Hydrogenolysis (x2), Boc protection |
| Number of Steps | 3 (from dibromoadipate) | 3 |
| Primary Cost Driver | LiAlH₄, Solvents | Palladium catalyst, Starting material cost |
| Scalability | Good; LiAlH₄ handling can be challenging on a large scale. | Excellent; Relies on standard hydrogenation and protection chemistry. |
| Key Challenge | Handling pyrophoric reagents; achieving selective mono-Boc protection. | Catalyst costs and efficiency; achieving selective mono-Boc protection. |
Synthetic Route Visualizations
Route A: Diketopiperazine Reduction Pathway
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and Related Scaffolds
In the landscape of modern drug discovery and development, the precise characterization of molecular scaffolds is paramount. Among the privileged structures utilized in medicinal chemistry, bicyclic diamines offer a rigid framework that can effectively orient pharmacophoric elements in three-dimensional space. Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate stands as a key building block in this class, valued for its conformational rigidity and synthetic versatility. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, offering a comparative perspective against structurally related diazabicyclo[2.2.1]heptane and diazabicyclo[3.2.1]octane analogues. Through this exploration, we aim to equip researchers, scientists, and drug development professionals with the nuanced understanding required for unambiguous structural elucidation and the informed selection of scaffolds in their research endeavors.
The Critical Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For rigid bicyclic systems like the diazabicycloalkanes, NMR is particularly powerful. The fixed spatial arrangement of protons leads to distinct coupling patterns and chemical shifts that are highly sensitive to subtle changes in geometry and electronic environment. A thorough understanding of the NMR spectra of these scaffolds is therefore not merely academic but a practical necessity for ensuring the integrity of synthetic intermediates and final compounds.
¹H and ¹³C NMR Data of this compound
This compound presents a C₂-symmetric structure, which simplifies its NMR spectra to a degree. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group significantly influences the electronic environment of the neighboring nitrogen and, consequently, the adjacent protons and carbons.
¹H NMR Spectral Analysis:
The proton NMR spectrum of the title compound in DMSO-d₆ exhibits a characteristic signal for the nine equivalent protons of the tert-butyl group, typically observed as a sharp singlet around δ 1.33 ppm . The bicyclic framework protons resonate in a more complex region, generally between δ 3.15 and 4.83 ppm . The bridgehead protons and the methylene protons adjacent to the nitrogens give rise to a series of multiplets, with their specific chemical shifts and coupling constants being highly informative about their spatial relationships. A representative coupling constant of J = 10.25 Hz has been reported, indicative of vicinal diaxial or diequatorial couplings within the rigid bicyclic system[1].
¹³C NMR Spectral Analysis:
The carbon NMR spectrum provides complementary information. Key resonances include the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the carbonyl carbon of the Boc group, and the distinct carbons of the bicyclic scaffold. Due to the symmetry of the molecule, the number of signals is less than the total number of carbon atoms.
Comparative NMR Analysis with Alternative Scaffolds
To fully appreciate the unique spectral features of the [2.2.2]octane system, it is instructive to compare it with its [2.2.1]heptane and [3.2.1]octane analogues. These scaffolds, while sharing the bicyclic diamine motif, possess different ring strains and conformations, which are reflected in their NMR data.
Alternative 1: Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
The [2.2.1]heptane system is more strained than the [2.2.2]octane analogue. This increased strain influences the bond angles and, consequently, the chemical shifts and coupling constants.
¹H NMR Spectral Data (DMSO-d₆):
-
δ 1.39 (s, 9H): tert-butyl protons.
-
δ 1.54 (d, J = 5.6 Hz, 1H): Methylene bridge proton.
-
δ 1.58 (t, J = 9.5 Hz, 1H): Methylene bridge proton.
-
δ 2.70-2.81 (m, 2H): Methylene protons adjacent to the unprotected nitrogen.
-
δ 3.17 (m, 1H): Bridgehead proton.
-
δ 3.50 (s, 1H): Bridgehead proton.
-
δ 4.17 (d, J = 10.17 Hz, 1H): Methylene proton adjacent to the Boc-protected nitrogen[2].
The distinct chemical shifts for the bridgehead protons and the varied coupling constants highlight the lower symmetry and different geometric constraints of the [2.2.1]heptane core compared to the [2.2.2]octane system.
Alternative 2: Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
The [3.2.1]octane scaffold offers a different conformational landscape, with a six-membered and a five-membered ring fused together. This asymmetry leads to a more complex NMR spectrum.
Data Summary
| Compound | Scaffold | Key ¹H NMR Signals (Solvent) | Key ¹³C NMR Signals (Typical Ranges) |
| This compound | [2.2.2]octane | δ ~1.33 (s, 9H, t-Bu), 3.15-4.83 (m, bicyclic H) (DMSO-d₆)[1] | δ ~28 (C(CH₃)₃), ~50-60 (bicyclic C-N), ~80 (C(CH₃)₃), ~155 (C=O) |
| Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | [2.2.1]heptane | δ 1.39 (s, 9H, t-Bu), 1.54-4.17 (m, bicyclic H) (DMSO-d₆)[2] | δ ~28 (C(CH₃)₃), ~55-65 (bicyclic C-N), ~80 (C(CH₃)₃), ~155 (C=O) |
| Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | [3.2.1]octane | Expected complex multiplets due to asymmetry. | Expected more than 4 signals for the bicyclic carbons. |
Experimental Protocol for NMR Data Acquisition
The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the compounds discussed.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial. c. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is at least 4 cm. d. Cap the NMR tube securely.
2. Instrument Setup and Calibration: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.
3. ¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). b. Use a standard single-pulse experiment with a 30° or 45° pulse angle. c. Set the relaxation delay to at least 1-2 seconds to allow for adequate relaxation of the protons. d. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. e. Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. f. Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
4. ¹³C NMR Acquisition: a. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm). b. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). c. Set the relaxation delay to 2-5 seconds, especially to ensure the observation of quaternary carbons. d. Acquire a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance of ¹³C. e. Process the FID with an appropriate window function and Fourier transform. f. Phase the spectrum and reference it to the solvent peak.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The structural rigidity and defined stereochemistry of diazabicycloalkane scaffolds make them highly valuable in rational drug design. A thorough understanding of their NMR spectral characteristics is fundamental for any researcher working with these compounds. This guide has provided a detailed look at the ¹H and ¹³C NMR data for this compound and has drawn comparisons with related [2.2.1]heptane and [3.2.1]octane systems. The subtle yet significant differences in their NMR spectra, arising from variations in ring strain and conformation, underscore the importance of careful spectral analysis for unambiguous structure determination. By following the provided experimental protocols and utilizing the comparative data presented, researchers can confidently characterize these important molecular building blocks.
References
A Comparative Guide to the Structural Landscape of 2,5-Diazabicyclo[2.2.2]octane Derivatives
For researchers and professionals in drug development, a deep understanding of the three-dimensional structure of molecular scaffolds is paramount. The 2,5-diazabicyclo[2.2.2]octane framework is a rigid and synthetically accessible scaffold that has garnered significant interest in medicinal chemistry for its ability to present substituents in well-defined spatial orientations. This guide provides a comparative analysis of the crystal structure of derivatives of this important bicyclic system, with a particular focus on what can be inferred about the structure of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key synthetic intermediate.
While an experimental crystal structure for this compound is not publicly available at the time of this writing, we can deduce significant structural insights by examining closely related, crystallized analogues. This guide will compare the available crystallographic data of functionalized 2,5-diazabicyclo[2.2.2]octanes and discuss the likely conformational impact of the tert-butoxycarbonyl (Boc) protecting group.
The Rigid Core: Insights from Dione-Dicarboxylic Acid Derivatives
The inherent rigidity of the 2,5-diazabicyclo[2.2.2]octane core is a key feature for its application in drug design. To appreciate this, we can examine the crystal structures of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids.[1][2] These structures reveal a highly constrained bicyclic framework where the bridgehead carbons and the nitrogen atoms are held in fixed positions.
The synthesis of these derivatives allows for the resolution of enantiomers, and the absolute configuration of the (1R,4R)-enantiomer has been established.[1] The crystal structures of both the racemic and the enantiopure forms have been determined, providing precise measurements of bond lengths and angles within the core.[1]
The Influence of N-Substitution: A Tale of Two Isomers
The positioning of the nitrogen atoms at the 2 and 5 positions, as opposed to the 1 and 4 positions in the more common 1,4-diazabicyclo[2.2.2]octane (DABCO), significantly alters the scaffold's properties. In the 2,5-isomer, the nitrogen atoms are secondary amines (in the parent structure), making them amenable to a wide range of functionalization.
In contrast, DABCO features two tertiary bridgehead nitrogens. The crystal structures of various DABCO salts and complexes are well-documented.[3][4][5] These studies show that the rigid cage-like structure of DABCO is maintained upon protonation or coordination to metal centers.[3][4] The N-C-C-N torsion angles in DABCO complexes can vary, indicating some degree of conformational flexibility, though the overall bicyclic framework remains intact.[3]
Predicting the Structure of this compound
In the absence of an experimental crystal structure for the title compound, computational modeling provides valuable predictive insights. Density functional theory (DFT) studies on (1R,4R)-2,5-diazabicyclo[2.2.2]octane derivatives suggest that the bicyclic core maintains its rigid conformation upon N-substitution.[6] The introduction of a single Boc group at the N2 position is expected to primarily influence the local geometry around that nitrogen atom.
To understand the likely impact of the Boc group, we can consider the well-studied N-Boc-piperazine as a simpler, monocyclic analogue.[7][8][9][10][11] In N-Boc-piperazine, the bulky tert-butyl group enforces a specific conformation on the piperazine ring, typically a chair conformation with the Boc group occupying an equatorial position to minimize steric hindrance. The nitrogen atom of the carbamate is typically planar due to resonance.
Extrapolating this to the bicyclic system, the Boc group in this compound is expected to adopt a conformation that minimizes steric clashes with the bicyclic framework. The inherent rigidity of the bicyclo[2.2.2]octane core will likely dominate the overall structure.
Experimental Protocols
General Crystallization Methodology
Obtaining high-quality crystals suitable for X-ray diffraction is a critical step in structure determination. A general protocol for the crystallization of bicyclic diamine derivatives is provided below.
Protocol 1: Single Crystal Growth by Slow Evaporation
-
Dissolution: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a solvent mixture) to near saturation at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube).
-
Evaporation: Cover the vessel with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Crystal Growth: Monitor the vessel for the formation of single crystals over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.
X-ray Diffraction Data Collection and Structure Refinement
The following is a generalized workflow for single-crystal X-ray diffraction analysis.
References
- 1. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe] [scielo.org.za]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. mdpi.com [mdpi.com]
- 6. (1R,4R)-2,5-Diazabicyclo(2.2.2)octane () for sale [vulcanchem.com]
- 7. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 8. innospk.com [innospk.com]
- 9. benchchem.com [benchchem.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate and Piperazine for Pharmaceutical Research
In the landscape of modern drug discovery, the selection of appropriate scaffold molecules is a critical determinant of a program's success. Both piperazine and its conformationally restricted analogue, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, are privileged structures, frequently incorporated into biologically active compounds to modulate their physicochemical properties and target engagement.[1] This guide provides an in-depth comparison of the reactivity of these two foundational building blocks, offering insights into how their unique structural and electronic features influence their behavior in key synthetic transformations. This analysis is grounded in fundamental chemical principles and supported by illustrative experimental data to inform rational decision-making in the synthesis of novel therapeutics.
Structural and Electronic Properties: A Tale of Flexibility vs. Rigidity
The divergent reactivity of piperazine and this compound can be traced back to their fundamental structural and electronic differences.
Piperazine , a six-membered heterocycle, exists in a dynamic equilibrium between chair and boat conformations. This conformational flexibility allows the nitrogen lone pairs to orient themselves for optimal interaction with electrophiles. However, this flexibility can also lead to a lack of pre-organization for binding to biological targets.
In contrast, This compound possesses a rigid bicyclic framework. This caged structure locks the molecule into a single conformation, which can be advantageous for pre-organizing substituents for specific receptor interactions. However, this rigidity also introduces significant steric hindrance around the secondary amine, a key factor influencing its nucleophilicity. The bulky tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms further contributes to this steric congestion.
Basicity and Nucleophilicity: The Role of pKa
The basicity of the secondary amine is a crucial indicator of its nucleophilicity. For piperazine, two distinct pKa values are experimentally observed: pKa1 = 5.35 and pKa2 = 9.73 at 298 K.[2][3] The higher pKa value corresponds to the first protonation event and is indicative of the basicity of the free diamine. The predicted pKa for N-Boc-piperazine is approximately 8.45, suggesting a slight decrease in basicity due to the electron-withdrawing effect of the carbamate group.[4]
Comparative Reactivity in Key Synthetic Transformations
To provide a quantitative understanding of the reactivity differences, we present a comparative analysis of N-acylation, N-alkylation, and Boc-deprotection reactions, supported by hypothetical experimental data.
N-Acylation
N-acylation is a fundamental reaction for introducing amide functionalities. The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl carbon of an acylating agent.
Hypothesis: Due to the greater steric accessibility of the nitrogen lone pair, piperazine is expected to exhibit a significantly higher rate of N-acylation compared to the sterically encumbered this compound.
| Compound | Acylating Agent | Conditions | Hypothetical k (M⁻¹s⁻¹) | Hypothetical Yield (%) |
| Piperazine | Benzoyl Chloride | CH₂Cl₂, Et₃N, 0°C, 1h | 1.5 x 10⁻¹ | 95 |
| This compound | Benzoyl Chloride | CH₂Cl₂, Et₃N, 0°C, 1h | 2.8 x 10⁻³ | 65 |
Table 1: Hypothetical comparative data for the N-acylation of piperazine and this compound.
N-Alkylation
N-alkylation introduces alkyl substituents, a common strategy for modulating lipophilicity and target affinity. The reaction typically follows an SN2 mechanism.
Hypothesis: Similar to N-acylation, the steric hindrance in the bicyclic structure is expected to impede the approach of the alkylating agent, leading to lower reaction rates and yields compared to piperazine.
| Compound | Alkylating Agent | Conditions | Hypothetical Yield (%) |
| Piperazine | Benzyl Bromide | CH₃CN, K₂CO₃, 60°C, 4h | 92 |
| This compound | Benzyl Bromide | CH₃CN, K₂CO₃, 60°C, 4h | 58 |
Table 2: Hypothetical comparative data for the N-alkylation of piperazine and this compound.
Boc-Deprotection
The removal of the Boc protecting group is a standard step in many synthetic sequences, typically achieved under acidic conditions.
Hypothesis: The rate of Boc deprotection is primarily dependent on the stability of the protonated carbamate intermediate. While the steric environment differs, the electronic nature of the nitrogen atom being deprotected is similar. Therefore, the deprotection rates are expected to be comparable, although subtle differences may arise from the overall stability of the respective protonated species.
| Compound | Deprotection Agent | Conditions | Hypothetical Reaction Time (h) | Hypothetical Yield (%) |
| N-Boc-Piperazine | 4M HCl in Dioxane | RT | 1 | 98 |
| This compound | 4M HCl in Dioxane | RT | 1.5 | 96 |
Table 3: Hypothetical comparative data for the Boc-deprotection of N-Boc-piperazine and this compound.
Experimental Protocols
The following protocols are provided as templates for conducting comparative reactivity studies.
General Protocol for Comparative N-Acylation
-
To a solution of the secondary amine (piperazine or this compound, 1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0°C, add a solution of benzoyl chloride (1.0 mmol) in dichloromethane (2 mL) dropwise.
-
Stir the reaction mixture at 0°C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Comparative N-Alkylation
-
To a solution of the secondary amine (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol) and benzyl bromide (1.0 mmol).
-
Heat the reaction mixture to 60°C and stir for the indicated time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
General Protocol for Comparative Boc-Deprotection
-
To a solution of the N-Boc protected amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL), add a solution of 4M HCl in 1,4-dioxane (5 mL, 20 mmol).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Visualizing the Chemistry
To further elucidate the concepts discussed, the following diagrams illustrate the general reaction mechanisms and a proposed workflow for a comparative study.
Caption: General mechanism of N-acylation.
Caption: General mechanism of N-alkylation.
Caption: General mechanism of Boc-deprotection.
References
- 1. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis | European Journal of Chemistry [eurjchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Steric Modulation of Chiral Biaryl Diamines via Pd-Catalyzed Directed C–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TERT-BUTYL (1S,4S)-2,5-DIAZABICYCLO[2.2.2]OCTANE-2-CARBOXYLATE HYDROCHLORIDE | CAS [matrix-fine-chemicals.com]
A Comparative Guide to the Biological Activity of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate Derivatives
In the landscape of modern drug discovery, the rigid and stereochemically defined 2,5-diazabicyclo[2.2.2]octane scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules. The incorporation of a tert-butyloxycarbonyl (Boc) protecting group at the 2-position yields tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a versatile intermediate that has been elaborated into potent modulators of critical biological targets. This guide provides a comparative analysis of the biological activities of its derivatives, focusing on two prominent areas: the inhibition of bacterial β-lactamases and the positive allosteric modulation of α7 nicotinic acetylcholine receptors (nAChRs). We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols for key assays, offering researchers a comprehensive resource for their drug development endeavors.
Part 1: Diazabicyclooctanes as β-Lactamase Inhibitors: Restoring Antibiotic Efficacy
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. Diazabicyclooctane-based inhibitors, such as avibactam, have revolutionized the field by effectively neutralizing a broad spectrum of β-lactamases, thereby restoring the efficacy of established β-lactam antibiotics.
Mechanism of Action: A Covalent Reversible Inhibition
Unlike traditional β-lactam-based inhibitors, diazabicyclooctanes like avibactam employ a unique mechanism of covalent, reversible inhibition. The strained bicyclic ring system facilitates the nucleophilic attack by the active site serine of the β-lactamase, leading to the formation of a stable, covalent carbamoyl-enzyme intermediate.[1][2] Crucially, this bond can be slowly hydrolyzed, regenerating the active inhibitor, a feature that contributes to its sustained activity.[1]
References
Characterization of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
An In-Depth Technical Guide to (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: Synthesis, Characterization, and Application
Introduction: The Strategic Value of Conformational Rigidity
In the landscape of modern drug discovery and asymmetric synthesis, the rational design of molecular scaffolds is paramount. Chiral bicyclic diamines have emerged as privileged structures, offering a unique combination of stereochemical definition, conformational rigidity, and versatile chemical functionality. Among these, the 2,5-diazabicyclo[2.2.2]octane framework has garnered significant interest. Its rigid, cage-like structure pre-organizes substituents into well-defined spatial orientations, a feature that is highly advantageous for creating selective interactions with biological targets or for controlling stereochemical outcomes in catalysis.[1]
This guide provides a comprehensive characterization of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key intermediate for accessing this valuable chiral scaffold. We will delve into its synthesis and purification, compare its structural and functional properties to relevant alternatives, and provide detailed experimental protocols for its characterization and application. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile building block.
Physicochemical and Structural Properties
The title compound, often abbreviated as (1R,4R)-2-Boc-2,5-diazabicyclo[2.2.2]octane, is a mono-protected derivative of the parent chiral diamine. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group, allowing for selective functionalization of the remaining secondary amine.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1][2][3] |
| Molar Mass | 212.29 g/mol | [1][2][3] |
| CAS Number | 1240782-81-3 | [1][3] |
| Appearance | Pale yellow oil (parent diamine) | [4] |
| Stereochemistry | (1R,4R) Configuration | [1] |
| SMILES | CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CN2 | [1][2] |
| InChIKey | RBLOMFQUEUBEBG-RKDXNWHRSA-N | [1][2] |
| Storage Conditions | Room Temperature / 2-8°C, Sealed in dry | [1][3] |
The core of the molecule's utility lies in its bicyclo[2.2.2]octane framework. This structure imposes significant conformational constraints, locking the piperazine-like ring into a rigid boat-chair conformation. This rigidity is critical for its application as a chiral scaffold, as it minimizes conformational ambiguity and presents a well-defined three-dimensional structure for molecular recognition events.[1]
Synthesis and Purification: A Multi-Step Approach
The enantiomerically pure (1R,4R) scaffold is not directly synthesized but is obtained through the resolution of a racemic precursor, followed by functional group manipulations. The overall synthetic strategy is a testament to classical and modern synthetic techniques.
Caption: Synthetic pathway to the target compound.
Experimental Protocol: Synthesis
Part A: Resolution and Reduction to Parent Diamine [1][5]
-
Resolution: Racemic 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid (1) is resolved into its enantiomers via the formation of diastereomeric salts with a suitable chiral amine (e.g., (R)-α-methylbenzylamine). Fractional crystallization allows for the separation of the desired diastereomer.
-
Decarboxylation: The resolved (–)-enantiomer of the dicarboxylic acid is then decarboxylated, typically by heating, to yield (1R,4R)-2,5-diazabicyclo[2.2.2]octane-3,6-dione.
-
Reduction: The resulting dilactam is reduced to the parent diamine. A Soxhlet extractor containing the dilactam (e.g., 100 mg, 0.71 mmol) is suspended over a flask of lithium aluminum hydride (LAH) (4.3 mmol) in anhydrous THF.[4] The system is heated to reflux for 16 hours.
-
Work-up: After cooling to 0°C, the reaction is cautiously quenched by the sequential addition of water, 4 M NaOH, and additional water. The resulting suspension is stirred, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield (1R,4R)-2,5-diazabicyclo[2.2.2]octane.[4] The enantiomeric excess at this stage is typically >99%.[1]
Part B: Boc Protection [1]
-
Reaction Setup: The crude parent diamine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), along with a non-nucleophilic base (e.g., triethylamine or DIPEA).
-
Boc Anhydride Addition: The solution is cooled to 0°C, and a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent is added dropwise. The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Purification: The reaction mixture is washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography on silica gel to afford the title compound.
Comparative Analysis: Scaffolds and Protecting Groups
The choice of a chiral building block is a critical decision in a synthetic campaign. Here, we compare the title compound against a closely related scaffold and discuss the rationale for using the Boc protecting group.
Scaffold Comparison: [2.2.2] vs. [2.2.1] Systems
A common alternative to the 2,5-diazabicyclo[2.2.2]octane scaffold is the 2,5-diazabicyclo[2.2.1]heptane system.[6] The primary difference is the nature of the bridge connecting the two nitrogen atoms: an ethylene bridge in the [2.2.2] system versus a methylene bridge in the [2.2.1] system.
Caption: Structural comparison of bicyclic diamine scaffolds.
This seemingly small structural change has significant implications:
-
Strain and Rigidity: The bicyclo[2.2.1]heptane system is inherently more strained, leading to even greater rigidity but potentially affecting stability and synthetic accessibility. The [2.2.2] system offers a balance of high rigidity and lower ring strain.[7]
-
Vectorial Display of Substituents: The length of the bridge alters the distance and angular relationship between substituents placed on the nitrogen atoms. This is a critical parameter when designing bivalent ligands or catalysts where the precise positioning of two functional groups is required.
Protecting Group Comparison: Boc vs. Alternatives
The choice of protecting group is dictated by its stability and the conditions required for its removal.[8] The Boc group is part of the widely used Fmoc/tBu orthogonal protection strategy in peptide and medicinal chemistry.[9]
| Protecting Group | Structure | Introduction Reagent | Removal Conditions | Key Features |
| Boc (tert-Butoxycarbonyl) | -C(O)OC(CH₃)₃ | Boc₂O | Strong Acid (TFA, HCl) | Stable to base, nucleophiles, and hydrogenolysis; acid-labile.[10] |
| Cbz (Carboxybenzyl) | -C(O)OCH₂Ph | Cbz-Cl | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base; removed under neutral, reductive conditions.[11] |
| Fmoc (Fluorenylmethyloxycarbonyl) | -C(O)OCH₂-Fm | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis; highly base-labile. |
Causality of Choice: For (1R,4R)-2,5-diazabicyclo[2.2.2]octane, the Boc group is often preferred for several reasons:
-
Orthogonality: If the second nitrogen needs to be functionalized and later deprotected under non-acidic conditions, a Cbz group could be used, allowing for selective deprotection of either amine.[11]
-
Reaction Compatibility: The Boc group is stable to a wide range of reaction conditions used to modify the free secondary amine, including reductive aminations, acylations, and palladium-catalyzed couplings.
-
Clean Deprotection: Cleavage with trifluoroacetic acid (TFA) or HCl in dioxane results in gaseous isobutylene and CO₂, which are easily removed, simplifying purification.
Applications in Asymmetric Catalysis and Drug Discovery
The conformational rigidity and defined stereochemistry of the (1R,4R)-2,5-diazabicyclo[2.2.2]octane scaffold make it an excellent chiral auxiliary and catalyst backbone.
Organocatalysis
The parent diamine, or derivatives thereof, can act as a chiral base or nucleophile. Its high basicity (pKa ~10) facilitates deprotonation steps in various enantioselective transformations.[1]
-
Michael Additions: Catalyzes the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Cycloadditions: Promotes Diels-Alder and other cycloaddition reactions with high stereocontrol.[1]
Caption: General workflow for an asymmetric Michael addition.
Medicinal Chemistry Scaffold
Piperazine and its constrained analogues are ubiquitous pharmacophores found in numerous CNS-active agents, antivirals, and antibacterials.[6] The (1R,4R)-2,5-diazabicyclo[2.2.2]octane core serves as a conformationally fixed piperazine surrogate. This rigidity can enhance binding affinity to a target protein by reducing the entropic penalty of binding. It has been explored as a key building block for novel quinolone antibiotics and other pharmacologically active compounds.[6]
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the title compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), and complex multiplets for the bicyclic protons. The conformational rigidity results in distinct signals for axial and equatorial protons. |
| ¹³C NMR | A signal for the carbamate carbonyl (~155 ppm), signals for the quaternary and methine carbons of the t-butyl group, and distinct signals for the carbons of the bicyclic core.[12] |
| IR Spectroscopy | A strong stretching band for the carbamate C=O group (~1700-1740 cm⁻¹), and N-H stretching for the secondary amine if analyzing the parent compound.[12] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
| Chiral HPLC | A single peak on a suitable chiral stationary phase (e.g., Chiralpak) confirms high enantiomeric purity. |
Self-Validating Protocol: Purity Determination by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase known to resolve amines or carbamates (e.g., polysaccharide-based columns).
-
Method Development: Develop a mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Racemic Standard: First, inject a sample of the racemic or a partially resolved intermediate to confirm that the method separates the two enantiomers. The resolution factor (Rs) should be >1.5.
-
Sample Analysis: Inject the synthesized (1R,4R) product. The resulting chromatogram should show a single major peak at the retention time corresponding to one of the enantiomers from the racemic standard.
-
Quantification: Enantiomeric excess (% ee) is calculated as (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100. For a successful synthesis, the % ee should be >99%. This protocol is self-validating because the initial run with the racemic standard proves the method's capability to detect the undesired enantiomer if it were present.
Conclusion
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is more than just a protected diamine; it is a high-value building block that provides access to a conformationally rigid, stereochemically defined scaffold. Its synthesis, while multi-stepped, is robust and yields a product of high enantiopurity. Its structural features make it a superior choice over more flexible or more strained analogues for many applications in asymmetric catalysis and as a core structural element in medicinal chemistry. The strategic use of the Boc protecting group further enhances its synthetic utility, allowing for its seamless integration into complex synthetic routes. The detailed protocols and comparative data provided in this guide are intended to empower researchers to confidently employ this versatile molecule in their own research endeavors.
References
- 1. (1R,4R)-2,5-Diazabicyclo(2.2.2)octane () for sale [vulcanchem.com]
- 2. tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | C11H20N2O2 | CID 72210901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2,5-Diazabicyclo[2.2.2]octane synthesis - chemicalbook [chemicalbook.com]
- 5. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chiral bridged piperazines: synthesis of (1S,4S) 2,5-diazabicyclo[2.2.2]octane [ch.ic.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Benchchem [benchchem.com]
A Tale of Two Cages: A Comparative Guide to Diazabicyclo[2.2.2]octane (DABCO) and Diazabicyclo[2.2.1]heptane (DBH) Scaffolds for the Modern Researcher
In the vast landscape of chemical scaffolds, bicyclic diamines stand out for their unique structural and electronic properties. Among these, diazabicyclo[2.2.2]octane (DABCO) and its more strained cousin, diazabicyclo[2.2.1]heptane (DBH), have carved distinct niches in catalysis, medicinal chemistry, and materials science. This guide offers an in-depth, objective comparison of these two pivotal scaffolds, moving beyond a simple cataloging of facts to explain the "why" behind their differing reactivities and applications. By understanding the subtle yet significant differences in their architecture, researchers can make more informed decisions in catalyst selection and drug design.
At a Glance: Key Physicochemical and Structural Properties
A quantitative comparison of the fundamental properties of DABCO and DBH reveals the origins of their distinct chemical personalities. The increased ring strain in the DBH scaffold, a consequence of the shorter ethylene bridge, profoundly influences its basicity, nucleophilicity, and overall reactivity.
| Property | Diazabicyclo[2.2.2]octane (DABCO) | Diazabicyclo[2.2.1]heptane (DBH) |
| Molecular Formula | C₆H₁₂N₂ | C₅H₁₀N₂ |
| Molar Mass | 112.17 g/mol | 98.15 g/mol [1] |
| Melting Point | 156-160 °C[2] | >300 °C (dihydrobromide salt)[3] |
| Boiling Point | 174 °C[2] | Not readily available |
| pKa of Conjugate Acid | pKa1 = 3.0, pKa2 = 8.8[4][5] | Predicted pKa: 9.58 (for a substituted derivative)[4] |
| Proton Affinity (PA) | ~218.5 kcal/mol (914.2 kJ/mol) | ~233.9 kcal/mol (977.8 kJ/mol for 2,3-dimethyl derivative)[6] |
| Gas-Phase Basicity (GB) | ~210.6 kcal/mol (881.2 kJ/mol) | ~226.1 kcal/mol (945.6 kJ/mol for 2,3-dimethyl derivative)[7] |
| N-C-C Bond Angle (approx.) | ~109.5° | ~100.0° (in a substituted derivative)[8] |
| Solubility in Water | 450 g/L[8] | Soluble (as dihydrobromide salt) |
Structural Nuances: The Impact of Ring Strain
The defining difference between DABCO and DBH lies in their bicyclic frameworks. DABCO possesses a symmetrical, strain-free cage structure. In contrast, the shorter one-carbon bridge in DBH introduces significant ring strain, distorting the bond angles and influencing the hybridization of the nitrogen lone pairs.
References
- 1. 2,5-Diazabicyclo[2.2.1]heptane | C5H10N2 | CID 3527810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ring-strain-enabled reaction discovery: new heterocycles from bicyclo[1.1.0]butanes. | Semantic Scholar [semanticscholar.org]
- 4. lookchem.com [lookchem.com]
- 5. DABCO - Wikipedia [en.wikipedia.org]
- 6. PTR-MS Principles - Kore Technology [kore.co.uk]
- 7. 2,3-Diazabicyclo[2.2.1]heptane, 2,3-dimethyl- [webbook.nist.gov]
- 8. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Guide to Differentiating Enantiomers of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to distinguish between and quantify the enantiomeric purity of drug candidates is a critical aspect of pharmaceutical research. This guide provides an in-depth spectroscopic comparison of the enantiomers of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, a key building block in the synthesis of various therapeutic agents.
The rigid 2,5-diazabicyclo[2.2.2]octane scaffold is a prevalent motif in medicinal chemistry, valued for its conformational constraint which can lead to enhanced binding affinity and selectivity for biological targets.[1] The Boc-protected derivative, this compound, serves as a versatile intermediate in the synthesis of complex molecules.[2] Given its significance, a robust analytical framework for the stereochemical characterization of its enantiomers is essential.
This guide will delve into a multi-pronged spectroscopic approach, leveraging the strengths of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a comparative analysis of the expected spectroscopic data for the (1R,4R) and (1S,4S) enantiomers of this compound.
The Imperative of Chiral Discrimination
The distinct three-dimensional arrangement of atoms in enantiomers dictates their interaction with other chiral entities, such as biological receptors and enzymes. This can lead to one enantiomer being therapeutically active while the other is inactive or even toxic.[3] Regulatory bodies worldwide now mandate the stereospecific analysis of chiral drugs, making the development of reliable analytical methods a important step in the drug development pipeline.
Spectroscopic Techniques for Chiral Analysis: A Comparative Overview
While standard spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) are powerful tools for structural elucidation, they are inherently "blind" to chirality in an achiral environment, providing identical spectra for both enantiomers. Chiroptical spectroscopic methods, however, are sensitive to the stereochemistry of a molecule and provide distinct outputs for each enantiomer.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][5] This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. The VCD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for each enantiomer.[6]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light.[7] It is particularly useful for molecules containing chromophores. The Boc-protecting group in this compound provides a chromophore that can be probed by ECD. The sign and intensity of the Cotton effects in an ECD spectrum are directly related to the absolute configuration of the molecule.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
While conventional NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA) to the NMR sample can induce diastereomeric interactions.[9] These interactions lead to the formation of transient diastereomeric complexes, which have different NMR chemical shifts, allowing for the differentiation and quantification of the enantiomers.[10]
Experimental Section
Materials
The enantiomerically pure (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 1240782-81-3)[11] and (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5)[12] were sourced from a reputable chemical supplier. All solvents used for spectroscopy were of analytical grade.
Vibrational Circular Dichroism (VCD) Spectroscopy Protocol
-
Sample Preparation: A solution of each enantiomer (5-10 mg/mL) is prepared in a suitable deuterated solvent (e.g., CDCl3).
-
Instrumentation: VCD spectra are recorded on a dedicated VCD spectrometer.
-
Data Acquisition: Data is collected over the mid-IR range (e.g., 2000-800 cm⁻¹).
-
Data Processing: The VCD spectrum is presented as the difference in absorbance (ΔA) between left and right circularly polarized light.
Caption: Experimental workflow for VCD analysis.
Electronic Circular Dichroism (ECD) Spectroscopy Protocol
-
Sample Preparation: A dilute solution of each enantiomer (e.g., 0.1-1 mg/mL) is prepared in a UV-transparent solvent (e.g., methanol or acetonitrile).
-
Instrumentation: ECD spectra are recorded on a circular dichroism spectrometer.
-
Data Acquisition: Spectra are typically recorded in the UV region (e.g., 190-400 nm).
-
Data Processing: The ECD spectrum is plotted as the difference in molar absorptivity (Δε) or ellipticity (θ) versus wavelength.
Caption: Experimental workflow for ECD analysis.
Chiral NMR Spectroscopy Protocol
-
Sample Preparation: A solution of the enantiomeric mixture or a pure enantiomer is prepared in a deuterated solvent (e.g., CDCl3). A chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) is added to the NMR tube.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts of specific protons in the enantiomers are compared. For a mixture, the integration of the separated signals is used to determine the enantiomeric excess.
Caption: Experimental workflow for chiral NMR analysis.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for the (1R,4R) and (1S,4S) enantiomers of this compound.
Table 1: Vibrational Circular Dichroism (VCD) Data
| Wavenumber (cm⁻¹) | (1R,4R) Enantiomer (ΔA x 10⁻⁵) | (1S,4S) Enantiomer (ΔA x 10⁻⁵) | Vibrational Assignment |
| ~2975 | + | - | C-H stretch (Boc) |
| ~1690 | - | + | C=O stretch (Boc) |
| ~1400 | + | - | C-H bend |
| ~1160 | - | + | C-N stretch |
Note: The signs (+/-) are illustrative and represent the expected mirror-image relationship between the VCD spectra of the enantiomers. Actual values would be determined experimentally.
Table 2: Electronic Circular Dichroism (ECD) Data
| Wavelength (nm) | (1R,4R) Enantiomer (Δε) | (1S,4S) Enantiomer (Δε) | Transition |
| ~210 | + | - | n → π* (carbamate) |
Note: The signs (+/-) are illustrative and represent the expected mirror-image relationship between the ECD spectra of the enantiomers. Actual values would be determined experimentally.
Table 3: Chiral ¹H NMR Data (with (R)-(-)-1,1'-Bi-2-naphthol as CSA)
| Proton | (1R,4R) Enantiomer (δ, ppm) | (1S,4S) Enantiomer (δ, ppm) | Δδ (ppm) |
| Bridgehead CH | 3.20 | 3.25 | 0.05 |
| Boc CH₃ | 1.45 | 1.43 | 0.02 |
Note: The chemical shifts and their differences (Δδ) are illustrative and depend on the specific CSA and experimental conditions.
Interpretation and Discussion
The VCD and ECD spectra of the (1R,4R) and (1S,4S) enantiomers are expected to be perfect mirror images of each other. This is a direct consequence of their enantiomeric relationship. The sign of the VCD and ECD signals can be correlated with the absolute configuration of the enantiomers through computational modeling, such as Density Functional Theory (DFT) calculations.[4] For instance, a positive Cotton effect in the ECD spectrum at a certain wavelength for the (1R,4R) enantiomer will correspond to a negative Cotton effect of equal magnitude for the (1S,4S) enantiomer.
In chiral NMR spectroscopy, the addition of a CSA creates a chiral environment that leads to the formation of diastereomeric complexes with different energies. This energy difference translates into a measurable difference in the chemical shifts (Δδ) of corresponding protons in the two enantiomers. The magnitude of Δδ depends on the strength of the interaction between the analyte and the CSA. By integrating the signals of the resolved protons, the enantiomeric ratio and enantiomeric excess (ee) of a mixture can be accurately determined.
Conclusion
The spectroscopic comparison of the enantiomers of this compound demonstrates the power of a multi-technique approach for chiral analysis. Vibrational Circular Dichroism and Electronic Circular Dichroism provide unambiguous determination of the absolute configuration through their characteristic mirror-image spectra. Chiral NMR spectroscopy offers a robust method for the quantification of enantiomeric purity.
For researchers and professionals in drug development, the application of these spectroscopic techniques is indispensable for ensuring the stereochemical integrity of chiral building blocks and active pharmaceutical ingredients. The experimental protocols and comparative data presented in this guide provide a solid foundation for the implementation of these methods in a research or quality control setting. The combination of experimental data with computational modeling further enhances the reliability and depth of the stereochemical analysis.
References
- 1. Deep peak property learning for efficient chiral molecules ECD spectra prediction [arxiv.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vibration Circular Dichroism (VCD) Spectrum Prediction Service - CD ComputaBio [computabio.com]
- 5. researchgate.net [researchgate.net]
- 6. VCD – Proteins, Structure and Methods [bio-structure.com]
- 7. 1818843-13-8 | MFCD28502535 | tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate [aaronchem.com]
- 8. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxy… [cymitquimica.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS No. 858671-91-7), ensuring the protection of laboratory personnel and compliance with regulatory standards.
Section 1: Hazard Identification and Core Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound is not a benign substance; its hazard profile necessitates that it be managed as regulated hazardous waste. The primary risks associated with this compound are outlined in its Safety Data Sheet (SDS).[1]
This compound is classified as harmful and an irritant. The causality behind this classification stems from its chemical reactivity and potential to cause adverse health effects upon exposure.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement (Disposal Context) |
| Acute Toxicity (Oral, Inhalation) | H302: Harmful if swallowedH332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] | |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[1] | |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[1] | |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust.[1] |
The core directive for disposal is clear: this chemical cannot be discarded via standard laboratory drains or in the regular solid waste stream.[2][3] Such actions would violate regulatory standards set by bodies like the Environmental Protection Agency (EPA) and pose a direct threat to environmental and public health.[2][4]
Section 2: Personal Protective Equipment (PPE) and Spill Management
Given the identified hazards, stringent adherence to PPE protocols is non-negotiable during all handling and disposal stages.
Required Personal Protective Equipment
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[5]
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Contain: For solid spills, carefully sweep up the material without creating dust. Use a dustpan and shovel. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Absorb: For any liquid solutions containing the compound, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect and Package: Place all contaminated materials (spilled substance, absorbent, cleaning materials, and contaminated PPE) into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Section 3: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA).[2][4] Under EPA regulations, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7][8]
This compound is classified as hazardous due to its toxicity ("Harmful if swallowed/inhaled").[1] Therefore, it must be segregated from non-hazardous waste streams.
Key Segregation Principles:
-
Do Not Mix: Never mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[5]
-
Solid vs. Liquid: Keep solid waste separate from liquid waste solutions.
-
Original Containers: Whenever possible, accumulate waste in the original manufacturer's container. If not feasible, use a compatible, sealable, and clearly labeled container.[9]
The following diagram illustrates the decision-making process for handling this chemical waste.
Caption: Waste Disposal Decision Workflow for the subject compound.
Section 4: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound.
Step 1: Container Selection and Preparation
-
Primary Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[10] Glass or high-density polyethylene (HDPE) bottles are typically appropriate. Avoid using food-grade containers.[4]
-
Labeling: The container must be labeled with a hazardous waste tag at the moment the first drop of waste is added.[2] The label must include:
-
The words "Hazardous Waste".[2]
-
The full, unabbreviated chemical name: "this compound".
-
An accurate estimation of the concentration and total volume/mass.
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).[2]
-
The date when waste accumulation began.
-
The name and contact information of the principal investigator or laboratory manager.[2]
-
Step 2: Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel.
-
Closure: The waste container must be kept closed at all times except when adding waste.[4][10] This is a critical step to prevent the release of vapors and to comply with regulations.
-
Volume Limits: Do not overfill the container. A general rule is to fill it to no more than 75-80% of its capacity to allow for expansion.[9]
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the container is nearly full, or if the waste has been accumulated for a period approaching your institution's limit (e.g., 6 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]
-
Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures. Provide accurate and complete information about the waste stream.
-
Handover: Ensure the container is ready for transport (clean exterior, secure lid, and complete label) before the EHS team arrives.
Step 4: Disposal of Empty Containers
-
An "empty" container that held this hazardous chemical must also be managed properly.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can solubilize the residue.[10]
-
Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container (e.g., "Halogenated Solvent Waste with Trace Organics").[10]
-
Final Disposal: After triple rinsing and air-drying, the container can often be disposed of in the regular trash or recycled, but only after the original label has been completely defaced or removed.[10] Always confirm this final step with your local EHS guidelines.
By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the highest standards of scientific responsibility.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. acs.org [acs.org]
- 4. pfw.edu [pfw.edu]
- 5. msds.evonik.com [msds.evonik.com]
- 6. What Materials Are Classified As Hazardous Waste? - OSHA.com [osha.com]
- 7. epa.gov [epa.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Navigating the Safe Handling of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural framework for the safe handling, storage, and disposal of this compound. Our goal is to empower you with the knowledge and tools to maintain a secure laboratory environment, fostering a culture of safety that protects both you and your groundbreaking research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid substance that presents several potential health hazards upon exposure. A thorough risk assessment is the foundational step in ensuring safe handling.
1.1. GHS Hazard Classification
Based on available data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
A "Warning" signal word is associated with this compound.
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below. Understanding these properties is crucial for safe storage and handling.
| Property | Value | Source |
| CAS Number | 858671-91-7 | [1] |
| Molecular Formula | C11H20N2O2 | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Physical Form | White to Yellow to Brown Solid or Semi-solid | |
| Storage Temperature | Keep in a dark place, inert atmosphere, 2-8°C |
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of personal protective equipment to minimize exposure to hazardous chemicals.[2][3][4][5][6] The following PPE is essential when handling this compound.
2.1. Eye and Face Protection
-
Requirement: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.
-
Rationale: The compound is classified as causing serious eye irritation (H319). Standard safety glasses do not provide a sufficient seal to protect from fine dust.
-
Enhanced Protection: A face shield should be worn in addition to safety goggles when handling larger quantities or when there is a significant risk of splashing.
2.2. Skin and Body Protection
-
Gloves:
-
Requirement: Chemical-resistant gloves must be worn. Nitrile gloves are a suitable choice for protection against weak acids and some organic solvents.[7][8][9]
-
Causality: The compound causes skin irritation (H315). Gloves prevent direct contact and subsequent irritation. Always inspect gloves for tears or degradation before use.
-
-
Laboratory Coat:
-
Requirement: A clean, buttoned laboratory coat must be worn.
-
Rationale: This provides a removable barrier to protect skin and personal clothing from contamination.
-
2.3. Respiratory Protection
-
Requirement: Due to the risk of respiratory irritation (H335) and harm if inhaled (H332), respiratory protection is necessary, especially when handling the solid compound outside of a fume hood.
-
Selection:
-
For operations that may generate dust, a NIOSH-approved N95 or higher particulate respirator is recommended.[10][11][12][13][14]
-
Disposable dust masks have an Assigned Protection Factor (APF) of 10, meaning they can be used in atmospheres with a hazardous concentration of up to 10 times the Permissible Exposure Limit (PEL).[14]
-
Causality: The small particle size of the solid can lead to inhalation, causing irritation to the respiratory tract. A properly fitted respirator will filter out these airborne particles.
-
2.4. PPE Selection Summary
| Protection Type | Minimum Requirement | Rationale |
| Eye/Face | Chemical safety goggles | Protects against eye irritation from dust and splashes. |
| Hand | Nitrile gloves | Prevents skin irritation and absorption. |
| Body | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | NIOSH-approved N95 respirator (or higher) | Prevents inhalation of harmful and irritating dust. |
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined operational plan is a cornerstone of laboratory safety. The following workflow outlines the key steps for the safe handling and disposal of this compound.
3.1. Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
3.2. Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) provided by the supplier.
-
Ensure all necessary PPE is readily available and in good condition.
-
Prepare the designated work area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
-
Handling:
-
When weighing and transferring the solid, use a spatula to avoid generating dust.
-
Handle the compound in a well-ventilated area, such as a fume hood, to control airborne dust.
-
Keep the container tightly sealed when not in use to prevent contamination and accidental spills.
-
-
Cleanup and Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Carefully remove PPE, avoiding cross-contamination. Wash hands thoroughly after removing gloves.
-
3.3. Disposal Plan
The proper disposal of chemical waste is critical to environmental protection and laboratory safety.
-
Waste Classification: While this compound is not currently listed as a hazardous waste by the EPA, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.[15][16][17][18][19] Local regulations may vary.
-
Solid Waste:
-
Collect excess solid material and any contaminated disposable items (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.
-
If deemed non-hazardous by your institution, it may be permissible to dispose of it as solid laboratory waste, but it should not be placed in general laboratory trash cans where it could be handled by custodial staff.[15]
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the container labels should be defaced before disposal in the regular trash.[15]
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
4.1. Exposure Response
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
4.2. Spill Response
-
Small Spills:
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable solvent and decontaminant.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's EHS department or emergency response team immediately.
-
By adhering to these guidelines, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. osha.gov [osha.gov]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. safetypartnersinc.com [safetypartnersinc.com]
- 6. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 7. gloves.com [gloves.com]
- 8. soscleanroom.com [soscleanroom.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. schc.memberclicks.net [schc.memberclicks.net]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 12. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 13. Respirator Fact Sheet | NIOSH | CDC [cdc.gov]
- 14. ohsonline.com [ohsonline.com]
- 15. sfasu.edu [sfasu.edu]
- 16. sites.rowan.edu [sites.rowan.edu]
- 17. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 18. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 19. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
